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  • Product: 3-Cyano-4-propoxyphenylboronic acid
  • CAS: 279262-22-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Cyano-4-propoxyphenylboronic Acid for Advanced Research and Development

This guide provides a comprehensive technical overview of 3-Cyano-4-propoxyphenylboronic acid, a versatile building block with significant applications in contemporary drug discovery and organic synthesis. Designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Cyano-4-propoxyphenylboronic acid, a versatile building block with significant applications in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, analytical methodologies, and synthetic applications of this compound, underpinned by field-proven insights and established scientific principles.

Introduction: The Strategic Value of 3-Cyano-4-propoxyphenylboronic Acid

3-Cyano-4-propoxyphenylboronic acid has emerged as a crucial intermediate in the synthesis of complex organic molecules, most notably in the development of targeted therapeutics. Its unique structural features—a nitrile group, a propoxy ether linkage, and a boronic acid moiety—provide a trifecta of functionality that enables its strategic deployment in multi-step synthetic sequences. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2]

The cyano and propoxy substituents on the phenyl ring are not merely passive appendages. They play a critical role in modulating the electronic properties of the molecule and provide handles for further chemical elaboration. This strategic combination of functionalities has made 3-Cyano-4-propoxyphenylboronic acid a sought-after precursor in the synthesis of high-value compounds, including potent enzyme inhibitors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the development of robust analytical methods. The key properties of 3-Cyano-4-propoxyphenylboronic acid are summarized below.

PropertyValueSource
CAS Number 279262-22-5[3][4]
Molecular Formula C₁₀H₁₂BNO₃[3][4]
Molecular Weight 205.02 g/mol [3][4]
Appearance White to off-white solid---
Melting Point Not experimentally determined in the provided search results.---
Boiling Point (Predicted) 409.2 ± 55.0 °C[4]
Density (Predicted) 1.19 ± 0.1 g/cm³[4]
pKa (Predicted) 7.31 ± 0.17[4]
Solubility Soluble in many organic solvents such as methanol, ethanol, DMF, and THF.[5] Poor solubility in non-polar solvents like hexanes.General knowledge on boronic acids

Expert Insight: The predicted pKa of ~7.3 suggests that this boronic acid is a weak Lewis acid. This property is crucial for its reactivity in Suzuki-Miyaura coupling reactions, where the equilibrium between the boronic acid and its more reactive boronate form is pH-dependent. The choice of base in the coupling reaction should be made to facilitate the formation of the boronate species without promoting unwanted side reactions.

Analytical Characterization: Ensuring Quality and Consistency

Rigorous analytical characterization is the bedrock of scientific integrity. For 3-Cyano-4-propoxyphenylboronic acid, a combination of spectroscopic and chromatographic techniques is employed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While specific experimental spectra for 3-Cyano-4-propoxyphenylboronic acid were not found in the provided search results, a predicted ¹H and ¹³C NMR analysis is presented below based on established chemical shift principles.

¹H NMR (Predicted):

  • Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the boronic acid group is expected to be the most downfield, followed by the proton ortho to the cyano group. The proton meta to both groups will be the most upfield of the three. The coupling patterns will be complex due to the trisubstituted nature of the ring.

  • Propoxy Group (7H):

    • A triplet for the -OCH₂- protons (δ ~4.0 ppm).

    • A sextet for the -CH₂- protons (δ ~1.8 ppm).

    • A triplet for the -CH₃ protons (δ ~1.0 ppm).

  • Boronic Acid Protons (2H): A broad singlet for the -B(OH)₂ protons, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon bearing the boronic acid group (C-B) will appear as a broad signal. The carbon attached to the oxygen of the propoxy group will be significantly downfield. The carbon of the nitrile group (C≡N) will be in the range of δ 115-125 ppm.[6][7]

  • Propoxy Group (3C): Three signals in the aliphatic region: -OCH₂- (~δ 70 ppm), -CH₂- (~δ 22 ppm), and -CH₃ (~δ 10 ppm).

  • Nitrile Carbon (1C): A signal around δ 118 ppm.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 3-Cyano-4-propoxyphenylboronic acid.

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

Expert Insight: Boronic acids have a propensity to form cyclic anhydrides known as boroxines, especially upon storage or heating. These boroxines can appear as separate peaks in an HPLC chromatogram. It is crucial to develop an HPLC method that can either resolve the boronic acid from its boroxine or to use conditions that promote the hydrolysis of the boroxine back to the monomeric boronic acid for accurate quantification.

Synthesis and Handling

Synthetic Route

A common synthetic route to 3-Cyano-4-propoxyphenylboronic acid starts from a readily available substituted bromophenol. The following is a representative, multi-step synthesis.

Synthesis_Workflow A 2-Cyano-4-bromophenol B 2-Cyano-4-bromo-1-propoxybenzene A->B  Propyl bromide, K₂CO₃, Acetone   C 3-Cyano-4-propoxyphenylboronic acid B->C  1. n-BuLi, THF, -78 °C  2. Triisopropyl borate  3. H₃O⁺  

Figure 1: A representative synthetic workflow for 3-Cyano-4-propoxyphenylboronic acid.

Step-by-Step Protocol:

  • Propoxylation of 2-Cyano-4-bromophenol: To a solution of 2-cyano-4-bromophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate followed by propyl bromide. Heat the reaction mixture to facilitate the Williamson ether synthesis. Monitor the reaction by TLC until the starting material is consumed. After an aqueous workup and extraction, the desired 2-cyano-4-bromo-1-propoxybenzene can be isolated and purified by column chromatography.

  • Borylation: Dissolve the 2-cyano-4-bromo-1-propoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise to perform a lithium-halogen exchange. After stirring for a short period, add triisopropyl borate. Allow the reaction to slowly warm to room temperature.

  • Hydrolysis: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). The borate ester is hydrolyzed to the boronic acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude 3-Cyano-4-propoxyphenylboronic acid can be purified by recrystallization or column chromatography.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from moisture. Boronic acids can dehydrate to form boroxines, so it is advisable to store them in a tightly sealed container.

Applications in Drug Discovery and Development

The primary utility of 3-Cyano-4-propoxyphenylboronic acid in the pharmaceutical industry is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly through Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2]

Suzuki_Coupling Reactant1 3-Cyano-4-propoxyphenylboronic acid Product Coupled Product (R-Aryl') Reactant1->Product Reactant2 Aryl/Heteroaryl Halide (R-X) Reactant2->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product

Figure 2: Generalized scheme of a Suzuki-Miyaura coupling reaction involving 3-Cyano-4-propoxyphenylboronic acid.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 3-Cyano-4-propoxyphenylboronic acid, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of 3-Cyano-4-propoxyphenylboronic acid is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[8][9][10] BTK is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[8] Many BTK inhibitors feature a core structure that can be efficiently assembled using a Suzuki-Miyaura coupling where 3-Cyano-4-propoxyphenylboronic acid is a key coupling partner. The propoxy and cyano groups are often crucial for binding to the active site of the enzyme and for achieving the desired pharmacokinetic properties.

Expert Insight: The choice of palladium catalyst, ligand, base, and solvent system can have a profound impact on the yield and purity of the Suzuki-Miyaura coupling product. For complex substrates, a screening of reaction conditions is often necessary to identify the optimal parameters. The presence of the nitrile group in 3-Cyano-4-propoxyphenylboronic acid generally does not interfere with the coupling reaction.

Conclusion

3-Cyano-4-propoxyphenylboronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive boronic acid moiety and strategically placed cyano and propoxy groups makes it an ideal precursor for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, coupled with robust analytical and synthetic methodologies, is essential for its successful application in the development of novel therapeutics and other advanced materials.

References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Chemistry. Retrieved from [Link]

  • (3-Cyano-4-isopropoxyphenyl)boronic acid. (n.d.). AOBChem. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. (2015). PubMed. Retrieved from [Link]

  • 3-Cyano-4-propoxyphenylboronic acid. (n.d.). Appchem. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • (3-Cyano-4-methyl-2-propan-2-ylphenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • 3-Cyano-4-fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). PubMed Central. Retrieved from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Boronic acid compounds as potential pharmaceutical agents. (n.d.). PubMed. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PubMed Central. Retrieved from [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.). Google Patents.
  • 3-Cyano-4-isopropoxyphenylboronic acid, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. (n.d.). ResearchGate. Retrieved from [Link]

  • The synthetic method of 3-amino-4-bromophenol. (n.d.). Google Patents.
  • Preparation of 4-cyano-4'-hydroxybiphenyl. (n.d.). Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Characterization of 3-Cyano-4-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Cyano-4-propoxyphenylboronic acid (CAS 279262-22-5) is an arylboronic acid of significant interest in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-propoxyphenylboronic acid (CAS 279262-22-5) is an arylboronic acid of significant interest in medicinal chemistry and drug discovery. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, necessitates a comprehensive understanding of its chemical and physical properties.[1][2][3] This guide provides a detailed technical overview of the essential analytical techniques for the characterization and quality control of this compound. We delve into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section includes not only the theoretical basis but also detailed, field-proven protocols and expected data, grounded in the analysis of its structural analogues. This document is intended to serve as a practical resource for researchers engaged in the synthesis, application, and quality assessment of 3-Cyano-4-propoxyphenylboronic acid.

Introduction: The Significance of 3-Cyano-4-propoxyphenylboronic Acid in Modern Drug Discovery

Arylboronic acids are a cornerstone of modern synthetic organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a vast array of pharmaceuticals. The stability, reactivity, and functional group tolerance of arylboronic acids make them indispensable reagents.

3-Cyano-4-propoxyphenylboronic acid, with its distinct substitution pattern, offers a unique combination of electronic and steric properties. The cyano group, an electron-withdrawing moiety, and the propoxy group, an electron-donating group, modulate the reactivity of the boronic acid and provide handles for further functionalization. This strategic placement of functional groups makes it a valuable intermediate in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[4] Given their potential application in the synthesis of active pharmaceutical ingredients (APIs), rigorous characterization is paramount to ensure purity, stability, and batch-to-batch consistency.

However, arylboronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their quality and performance in subsequent reactions.[5] Therefore, a multi-faceted analytical approach is essential for their complete characterization.

Physicochemical Properties

A foundational aspect of characterization is the confirmation of basic physicochemical properties. This data is crucial for handling, formulation, and predicting the compound's behavior.

PropertyValueSource
CAS Number 279262-22-5[6]
Molecular Formula C₁₀H₁₂BNO₃[7]
Molecular Weight 205.02 g/mol [6]
Appearance Expected to be a white to off-white solidGeneral knowledge
Purity Typically ≥98% for research-grade material[6]

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure of 3-Cyano-4-propoxyphenylboronic acid and to assess its purity. The following sections detail the application and expected results from the most critical analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's structure.

Rationale for NMR Analysis: The unique electronic environment of each proton and carbon atom in 3-Cyano-4-propoxyphenylboronic acid will result in a characteristic set of signals in the NMR spectra. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR are all diagnostic. For ¹³C NMR, the chemical shifts of the carbon atoms, including the quaternary carbons, provide a complete carbon skeleton fingerprint.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for boronic acids due to its ability to solubilize the compound and the presence of exchangeable protons from the B(OH)₂ group.

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~8.2 - 8.0Singlet (broad)2HB(OH)₂The acidic protons of the boronic acid group are typically broad and their chemical shift can vary with concentration and water content.
~7.9 - 7.7Multiplet2HAr-HProtons on the aromatic ring adjacent to the boronic acid and cyano groups will be deshielded.
~7.1 - 6.9Doublet1HAr-HThe proton on the aromatic ring ortho to the propoxy group will be shielded relative to the others.
~4.1 - 3.9Triplet2H-OCH₂-The methylene group attached to the aromatic ring.
~1.8 - 1.6Sextet2H-CH₂-The central methylene group of the propyl chain.
~1.0 - 0.8Triplet3H-CH₃The terminal methyl group of the propyl chain.
  • Solvent: DMSO-d₆

  • Reference: DMSO-d₆ at δ 39.52 ppm.

Chemical Shift (δ, ppm)AssignmentJustification
~160Ar-C-OThe carbon attached to the electron-donating propoxy group will be significantly shielded.
~135Ar-C-BThe carbon attached to the boronic acid group.
~133Ar-CHAromatic methine carbon.
~118Ar-CHAromatic methine carbon.
~117-C≡NThe carbon of the cyano group.[8]
~115Ar-C-CNThe aromatic carbon attached to the cyano group.
~105Ar-CHAromatic methine carbon.
~70-OCH₂-The methylene carbon of the propoxy group.
~22-CH₂-The central methylene carbon of the propyl chain.
~10-CH₃The terminal methyl carbon of the propyl chain.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Cyano-4-propoxyphenylboronic acid and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra appropriately.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Rationale for MS Analysis: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[9] The accurate mass measurement of this molecular ion can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing further structural confirmation.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Expected Molecular Ion:

    • Positive Mode: [C₁₀H₁₂BNO₃ + H]⁺ = 206.09 m/z

    • Negative Mode: [C₁₀H₁₂BNO₃ - H]⁻ = 204.08 m/z

  • Expected Fragmentation Pattern:

    • Loss of water (-18 Da) from the B(OH)₂ group is a common fragmentation pathway for boronic acids.

    • Cleavage of the propoxy chain is also expected.

    • Fragmentation of the aromatic ring system can occur under higher energy conditions.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

  • MS/MS Acquisition (Optional): Select the molecular ion as the precursor ion and acquire the product ion spectrum to observe fragmentation.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the theoretical value. Analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FTIR Analysis: The presence of the cyano (-C≡N), hydroxyl (-OH of the boronic acid), ether (C-O-C), and aromatic (C=C) functional groups in 3-Cyano-4-propoxyphenylboronic acid will give rise to characteristic absorption bands in the IR spectrum.

Wavenumber (cm⁻¹)VibrationJustification
~3400 - 3200 (broad)O-H stretchCharacteristic of the boronic acid -OH groups, often involved in hydrogen bonding.
~3100 - 3000Aromatic C-H stretchTypical for C-H bonds on a benzene ring.[10]
~2970 - 2870Aliphatic C-H stretchFrom the propyl group.[11]
~2230 - 2220C≡N stretchA sharp, strong absorption characteristic of a nitrile group.[8][12]
~1610, ~1500Aromatic C=C stretchSkeletal vibrations of the benzene ring.[10]
~1380 - 1340B-O stretchCharacteristic vibration for the boron-oxygen bond in boronic acids.
~1250Aryl-O stretchAsymmetric C-O-C stretching of the propoxy ether.
~1050Aliphatic-O stretchSymmetric C-O-C stretching of the propoxy ether.
~820C-H out-of-plane bendIndicative of the substitution pattern on the aromatic ring.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and for quantifying it in a mixture. For arylboronic acids, which can be prone to decomposition, HPLC is an essential tool for quality control.

Rationale for HPLC Analysis: A reversed-phase HPLC method can effectively separate 3-Cyano-4-propoxyphenylboronic acid from potential impurities, such as starting materials, byproducts, or degradation products. The retention time of the main peak is a characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for the separation of moderately polar aromatic compounds.[13]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidifying the mobile phase suppresses the ionization of the boronic acid group, leading to better peak shape and retention.[14]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 15 minutesA gradient elution is recommended to ensure the elution of any less polar impurities and to provide a robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[13]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring and cyano group will absorb strongly in the UV region.
Injection Volume 10 µLA typical injection volume.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow all components to elute.

  • Data Analysis: Determine the retention time and peak area of the main component. Purity can be calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Stability and Storage

Arylboronic acids can be susceptible to degradation, particularly through protodeboronation and oxidation.[5] In the solid state, they can also undergo dehydration to form cyclic trimers known as boroxines.

Recommended Storage Conditions: To ensure the long-term stability and quality of 3-Cyano-4-propoxyphenylboronic acid, it is recommended to:

  • Store in a tightly sealed container to protect from moisture and air.

  • Store at refrigerated temperatures (2-8 °C).

  • Protect from light.

The purity of the material should be re-analyzed by HPLC if it has been stored for an extended period or if there is any suspicion of degradation.

Conclusion

The comprehensive characterization of 3-Cyano-4-propoxyphenylboronic acid is critical for its effective use in research and drug development. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR spectroscopy for functional group identification, and HPLC for purity assessment provides a robust analytical workflow. The protocols and expected data presented in this guide offer a solid framework for scientists to ensure the quality and integrity of this valuable synthetic building block. Adherence to these analytical principles is a cornerstone of scientific integrity and is essential for the successful advancement of drug discovery programs that utilize this versatile compound.

Visualizations

Chemical Structure

Caption: Chemical structure of 3-Cyano-4-propoxyphenylboronic acid.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization Suite cluster_data_analysis Data Analysis & Verification cluster_outcome Final Product Synthesis Synthesis of 3-Cyano-4-propoxyphenylboronic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC Analysis Synthesis->HPLC Structure Structural Confirmation NMR->Structure Identity Identity Confirmation (MW, Functional Groups) MS->Identity FTIR->Identity Purity Purity Assessment (≥98%) HPLC->Purity FinalProduct Characterized 3-Cyano-4-propoxyphenylboronic acid Structure->FinalProduct Purity->FinalProduct Identity->FinalProduct

Caption: A typical workflow for the comprehensive characterization of the title compound.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Derksen, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen.
  • Li, Y., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Zhang, X. (n.d.). FTIR Spectrum. University of Maryland.
  • AOBChem. (n.d.). (3-Cyano-4-isopropoxyphenyl)boronic acid. Retrieved from [Link]

  • Smith, B. C. (n.d.). Table of Characteristic IR Absorptions.
  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Cordier, C. J., et al. (2020).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). FTIR spectroscopy reference guide. Retrieved from [Link]

  • Supplementary Information. (n.d.).
  • Hiller, N. de J., et al. (2020). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. European Journal of Organic Chemistry.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Plant Physiology.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-cyano-4-mercaptobenzonitrile. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Google Patents. (n.d.). Process for the preparation of p-hydroxybenzonitrile.
  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Rittner, R., et al. (2015). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Journal of the Brazilian Chemical Society.
  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.
  • Google Patents. (n.d.). Production of 3-(or 4-)cyanobenzaldehyde.
  • PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

  • Beijing HWRK Chem Co., Ltd. (n.d.). 3-Cyano-4-propoxyphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed H-1 and C-13 NMR structural assignment of three biologically active lignan lactones.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3).

Sources

Foundational

structure elucidation of 3-Cyano-4-propoxyphenylboronic acid

An In-depth Technical Guide to the Structure Elucidation of 3-Cyano-4-propoxyphenylboronic acid Abstract The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical resea...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Cyano-4-propoxyphenylboronic acid

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. Phenylboronic acids are a critical class of reagents, most notably for their use in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for carbon-carbon bond formation. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of a representative example, 3-Cyano-4-propoxyphenylboronic acid. We will move beyond a simple recitation of methods to explore the scientific rationale behind the selection of each analytical technique, the interpretation of the resulting data, and the synergistic interplay between different datasets that leads to irrefutable structural confirmation. This document is intended for researchers and scientists who require a practical and intellectually rigorous framework for structure elucidation in a drug discovery or chemical synthesis context.

Introduction: The Imperative of Structural Integrity

3-Cyano-4-propoxyphenylboronic acid (Molecular Formula: C₁₀H₁₂BNO₃, Molecular Weight: 205.02 g/mol ) is a substituted arylboronic acid.[1][2] Such molecules are invaluable building blocks in medicinal chemistry. The cyano (C≡N) group can act as a hydrogen bond acceptor or a metabolic precursor to a carboxylic acid or amine, while the propoxy (-OCH₂CH₂CH₃) group modulates lipophilicity and steric profile. The boronic acid [-B(OH)₂] moiety is the reactive handle for transition-metal-catalyzed cross-coupling reactions.

Given its role as a synthetic precursor, absolute certainty of its structure—including functional group placement and isomeric purity—is non-negotiable. An incorrect starting material structure will invariably lead to the wrong final product, wasting significant resources and potentially generating compounds with unintended biological activities. This guide, therefore, presents a holistic and self-validating workflow for confirming the structure of 3-Cyano-4-propoxyphenylboronic acid.

The Elucidation Workflow: A Multi-Pronged Strategy

A single analytical technique is rarely sufficient for complete structure elucidation. We employ an orthogonal approach where each method provides a unique piece of the puzzle. The data from each step corroborates the others, building a self-consistent and unassailable structural assignment.

Elucidation_Workflow cluster_start Initial Assessment cluster_mass_spec Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_final Final Confirmation Start Hypothesized Structure: 3-Cyano-4-propoxyphenylboronic acid MS High-Resolution MS (HRMS) - ESI TOF Start->MS IR FTIR Spectroscopy - ATR Start->IR NMR_1D 1D NMR (¹H, ¹³C, ¹¹B) Start->NMR_1D MS_Data Data: Exact Mass [M-H]⁻ or [M+H]⁺ MS->MS_Data MS_Result Confirmation: Molecular Formula (C₁₀H₁₂BNO₃) MS_Data->MS_Result Final Final Elucidated Structure MS_Result->Final IR_Data Data: Vibrational Frequencies (cm⁻¹) IR->IR_Data IR_Result Identification: Key Functional Groups (-CN, -OH, C-O, Ar-H) IR_Data->IR_Result IR_Result->Final NMR_Data Data: Chemical Shifts, Couplings, Correlations NMR_1D->NMR_Data NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->NMR_Data NMR_Result Assembly: Molecular Skeleton & Connectivity NMR_Data->NMR_Result NMR_Result->Final

Caption: Overall workflow for the .

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: Before assembling the structure, we must first confirm the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, often as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. Boronic acids have been shown to ionize effectively in negative ESI mode.[3]

Experimental Protocol: LC-HRMS (ESI-TOF)

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • LC Method (for sample introduction):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: Isocratic flow of 50% Acetonitrile, 50% Water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Negative Ion Mode):

    • Capillary Voltage: -3.5 kV

    • Fragmentor Voltage: 120 V

    • Gas Temperature: 325 °C

    • Mass Range: 50-500 m/z

    • Acquisition Mode: High resolution (4 GHz).

    • Internal Calibrant: Use a suitable reference standard (e.g., purine) for continuous mass correction.

Data Presentation & Interpretation

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
Formula C₁₀H₁₂BNO₃--
Monoisotopic Mass 205.0863--
[M-H]⁻ Ion 204.0785204.0781-1.96

Trustworthiness: The observation of an ion with an m/z value matching the theoretical mass of the deprotonated molecule to within 5 ppm provides extremely high confidence in the assigned elemental formula of C₁₀H₁₂BNO₃. This self-validating step ensures that the subsequent spectroscopic interpretations are based on a correct molecular formula.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For 3-Cyano-4-propoxyphenylboronic acid, we expect to see distinct absorptions for the cyano group, the boronic acid's O-H bonds, the aromatic ring, and the aliphatic C-H bonds of the propoxy group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact.

    • Collect a background spectrum of the clean, empty crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation & Interpretation

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Reference
~3200 (broad)StrongO-H stretchCharacteristic of the hydrogen-bonded hydroxyl groups in the B(OH)₂ moiety.[4]
~2970-2880MediumAliphatic C-H stretchConfirms the presence of the propoxy group's CH₃ and CH₂ units.
~2230 Strong, Sharp C≡N stretch Unambiguously identifies the cyano functional group. This is a key diagnostic peak.
~1600, ~1500Medium-StrongAromatic C=C stretchIndicates the presence of the phenyl ring.
~1415StrongAsymmetric B-O stretchCharacteristic of a trigonal planar boronic acid.[4][5]
~1250StrongAryl-O-C stretchIndicates the ether linkage between the phenyl ring and the propoxy group.

Trustworthiness: The presence of all these characteristic bands, especially the sharp nitrile peak at ~2230 cm⁻¹, provides a validated checklist of the required functional groups, corroborating the molecular formula derived from HRMS.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants (for ¹H NMR), and correlations (in 2D NMR), we can piece together the entire molecular framework. We will use a suite of experiments: ¹H NMR for proton environment and connectivity, ¹³C NMR for the carbon backbone, ¹¹B NMR to confirm the boron environment, and 2D NMR (COSY, HSQC, HMBC) to link all the pieces together.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve the compound and to slow the exchange of the B(OH)₂ protons, sometimes allowing for their observation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

    • ¹¹B NMR: Boron-11 experiment, referenced to BF₃·OEt₂.

    • 2D COSY: Homonuclear correlation to show ¹H-¹H couplings.

    • 2D HSQC: Heteronuclear correlation to link protons to their directly attached carbons.

    • 2D HMBC: Heteronuclear correlation to show long-range (2-3 bond) couplings between protons and carbons. This is critical for connecting fragments.

Data Presentation & Interpretation

¹H NMR (400 MHz, DMSO-d₆) - Predicted Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 (broad s)s2HB(OH )₂Exchangeable protons on the boronic acid.
~7.95d1HH-2Aromatic proton ortho to the boronic acid and meta to the cyano group.
~7.85dd1HH-6Aromatic proton ortho to the cyano group and meta to the boronic acid.
~7.15d1HH-5Aromatic proton ortho to the propoxy group.
~4.10t2HO-CH₂ -CH₂-CH₃Methylene group attached to the oxygen. Coupled to the adjacent CH₂.
~1.75sextet2HO-CH₂-CH₂ -CH₃Methylene group coupled to both the O-CH₂ and the terminal CH₃.
~0.95t3HO-CH₂-CH₂-CH₃ Terminal methyl group of the propoxy chain.

¹³C{¹H} NMR (101 MHz, DMSO-d₆) - Predicted Data

Chemical Shift (δ, ppm)AssignmentRationale
~162C4Aromatic carbon attached to the propoxy group (deshielded by oxygen).
~136C6Aromatic C-H.
~135C2Aromatic C-H.
~125 (broad)C1Carbon attached to Boron. Signal is often broadened by the quadrupolar boron nucleus.
~117C≡NCyano carbon.
~114C5Aromatic C-H.
~102C3Aromatic carbon attached to the cyano group.
~70O-CH₂ -CH₂-CH₃Propoxy methylene attached to oxygen.
~22O-CH₂-CH₂ -CH₃Central propoxy methylene.
~10O-CH₂-CH₂-CH₃ Propoxy terminal methyl.

¹¹B NMR (128 MHz, DMSO-d₆) - Predicted Data A single, relatively broad peak is expected around δ +28 to +30 ppm , which is characteristic of a trigonal planar arylboronic acid.

Trustworthiness through 2D NMR Correlation

The final, irrefutable proof of connectivity comes from 2D NMR. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is paramount.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-4-propoxyphenylboronic Acid

Introduction 3-Cyano-4-propoxyphenylboronic acid is a bespoke arylboronic acid derivative with significant potential in contemporary drug discovery and development. Its utility, particularly as a key building block in pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyano-4-propoxyphenylboronic acid is a bespoke arylboronic acid derivative with significant potential in contemporary drug discovery and development. Its utility, particularly as a key building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules.[1] The presence of the cyano and propoxy groups on the phenyl ring imparts specific electronic and steric properties that can be exploited to fine-tune the characteristics of the final active pharmaceutical ingredient (API).

However, the successful integration of this intermediate into a robust and scalable synthetic process hinges on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive technical overview and practical methodologies for characterizing these critical attributes of 3-Cyano-4-propoxyphenylboronic acid. Our focus will be on not just the "what" but the "why," providing the scientific rationale behind the experimental designs to empower researchers in their process development and formulation efforts.

I. Solubility Profiling: A Foundation for Process Development

The solubility of 3-Cyano-4-propoxyphenylboronic acid in various organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. A comprehensive solubility profile is indispensable for tasks such as selecting an appropriate reaction solvent, designing crystallization procedures, and preparing solutions for analytical testing.

Theoretical Considerations for Solubility

The solubility of arylboronic acids is governed by a combination of factors:

  • Solvent Polarity: The polarity of the solvent plays a crucial role in its ability to solvate the boronic acid. Polar solvents can interact favorably with the polar boronic acid group, while nonpolar solvents are less effective.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) can significantly enhance solubility.

  • Substituent Effects: The cyano and propoxy groups on the phenyl ring of the target molecule influence its overall polarity and crystal lattice energy. The electron-withdrawing nature of the cyano group and the lipophilicity of the propoxy group will modulate its solubility in different solvents.

  • Formation of Anhydrides (Boroxines): In the solid state and in solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium can be influenced by the solvent and the presence of water, which can, in turn, affect the observed solubility.

Quantitative Solubility Data for Analogous Phenylboronic Acids

While specific quantitative solubility data for 3-Cyano-4-propoxyphenylboronic acid is not extensively documented in public literature, data from structurally similar compounds can provide valuable insights into its likely behavior. The following table summarizes the solubility of isobutoxyphenylboronic acid isomers in various organic solvents, which can serve as a useful proxy.[2]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.076
323.150.3800.1300.108
Dipropyl Ether293.150.0900.0180.015
303.150.1300.0290.024
313.150.1800.0450.038
323.150.2450.0680.058
Methylcyclohexane293.150.0030.0010.001
303.150.0050.0020.002
313.150.0080.0030.003
323.150.0130.0050.004
Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and widely accepted technique for determining the solubility of crystalline compounds like arylboronic acids is the dynamic (or synthetic) method.[3][4] This method involves visually or instrumentally monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a specific amount of 3-Cyano-4-propoxyphenylboronic acid and the chosen solvent into a jacketed glass vessel to create a biphasic sample of a known mole fraction.

  • Controlled Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.3 K/min) using a circulating bath connected to the jacketed vessel. Vigorous stirring is maintained throughout to ensure thermal equilibrium.

  • Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, using a luminance probe that measures the intensity of a light beam passing through the sample.

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This is marked by a sharp increase in light transmittance.

  • Data Compilation: Repeat steps 1-4 for a range of compositions to construct a solubility curve (mole fraction vs. temperature) for each solvent.

G cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_data Data Analysis prep1 Accurately weigh 3-Cyano-4-propoxyphenylboronic acid prep3 Combine in a jacketed glass vessel prep1->prep3 prep2 Accurately measure volume of solvent prep2->prep3 exp1 Set controlled heating rate (e.g., 0.2 K/min) prep3->exp1 exp2 Initiate vigorous stirring exp1->exp2 exp3 Monitor turbidity with luminance probe exp2->exp3 exp4 Record temperature at complete dissolution exp3->exp4 data1 Plot mole fraction vs. dissolution temperature exp4->data1 data2 Repeat for multiple compositions data1->data2 data3 Construct solubility curve data2->data3

Caption: Experimental workflow for determining the solubility of 3-Cyano-4-propoxyphenylboronic acid using the dynamic method.

II. Stability Assessment: Ensuring Product Quality and Robustness

The chemical stability of 3-Cyano-4-propoxyphenylboronic acid is paramount for its successful application. Degradation can lead to the formation of impurities that may be difficult to remove, potentially impact the efficiency of subsequent reactions, and, if carried over into the final API, could have safety implications.

Principal Degradation Pathways of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways:

  • Oxidative Degradation: This is a common degradation route where the boronic acid is oxidized to the corresponding phenol. This can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[5]

  • Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding arene (in this case, 2-propoxybenzonitrile). This process can be catalyzed by acids, bases, or metal ions.

  • Formation of Boroxines: As mentioned earlier, boronic acids can reversibly dehydrate to form cyclic trimers (boroxines). While this is an equilibrium process, the presence of significant amounts of the boroxine can affect the reactivity and apparent purity of the material.

Forced Degradation Studies (Stress Testing)

To comprehensively evaluate the stability of 3-Cyano-4-propoxyphenylboronic acid, a forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).[6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Recommended Stress Conditions:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) and humid heat (e.g., 80 °C / 75% RH).

  • Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization, without completely degrading the parent compound.[7][8]

G cluster_stress Stress Conditions start Start Forced Degradation Study acid Acidic Hydrolysis (HCl) start->acid base Basic Hydrolysis (NaOH) start->base oxid Oxidative (H2O2) start->oxid thermal Thermal (Dry & Humid Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval Evaluate Degradation (5-20% target) analysis->eval end Characterize Degradants & Establish Degradation Profile eval->end Target Met adjust Adjust Stress Conditions eval->adjust Target Not Met adjust->acid adjust->base adjust->oxid adjust->thermal adjust->photo

Caption: Decision workflow for a forced degradation study of 3-Cyano-4-propoxyphenylboronic acid.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating the parent compound from its process-related impurities and any degradation products formed during the forced degradation studies.

Key Steps in Method Development:

  • Column and Mobile Phase Screening: A reversed-phase C18 or C8 column is a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection Wavelength Selection: A photodiode array (PDA) detector should be used to determine the optimal detection wavelength for the parent compound and to assess the UV spectra of any impurities.

  • Method Optimization: The gradient profile, mobile phase pH, and column temperature should be optimized to achieve adequate resolution between all peaks of interest.

  • Forced Degradation Sample Analysis: The optimized method is then used to analyze the samples from the forced degradation study. Peak purity analysis using the PDA detector is essential to ensure that the parent peak is free from any co-eluting degradants.

  • Method Validation: Once the method is shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

III. Summary and Recommendations

A thorough understanding of the solubility and stability of 3-Cyano-4-propoxyphenylboronic acid is a prerequisite for its effective use in pharmaceutical development. This guide has outlined both the theoretical underpinnings and the practical experimental approaches necessary to fully characterize these properties.

It is recommended that a comprehensive solubility screen be performed in a range of pharmaceutically relevant solvents using the dynamic method described. For stability, a systematic forced degradation study coupled with the development of a validated stability-indicating HPLC method will provide a clear picture of the compound's degradation profile. The data generated from these studies will be invaluable for guiding process optimization, formulation development, and ensuring the overall quality and safety of the final API.

References

  • BenchChem. (2025). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Plamondon, L., & Grolleau, C. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4446–4453. [Link]

  • PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AOBChem. (n.d.). (3-Cyano-4-isopropoxyphenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). Stability Testing & Studies. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040. [Link]

  • Li, M., Ma, Y., Cui, Y., Wang, Y., & Tang, D. (2025). Characterization of main degradation products from dendrobine under stress conditions by multistage cleavage of UPLC-ESI-IT-TOF. Journal of Pharmaceutical and Biomedical Analysis, 253, 116558. [Link]

  • Křesinová, Z., Čvančarová, M., & Filipová, A. (2021). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International journal of molecular sciences, 22(11), 5821. [Link]

  • Bansal, R., & Bansal, G. (2015). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. Journal of Analytical & Bioanalytical Techniques, 6(5), 1. [Link]

Sources

Foundational

3-Cyano-4-propoxyphenylboronic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 3-Cyano-4-propoxyphenylboronic acid This guide provides a comprehensive analysis of the spectral data for 3-Cyano-4-propoxyphenylboronic acid (C₁₀H₁₂BNO₃),...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of 3-Cyano-4-propoxyphenylboronic acid

This guide provides a comprehensive analysis of the spectral data for 3-Cyano-4-propoxyphenylboronic acid (C₁₀H₁₂BNO₃), a key building block in medicinal chemistry and materials science. For professionals in drug development and chemical research, precise structural confirmation and purity assessment are paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, blending theoretical principles with practical, field-proven insights for its unambiguous identification.

Molecular Structure and Analytical Significance

3-Cyano-4-propoxyphenylboronic acid is a disubstituted phenylboronic acid featuring a nitrile (-CN) group, a propoxy (-OCH₂CH₂CH₃) group, and the boronic acid [-B(OH)₂] moiety. This unique combination of electron-withdrawing and electron-donating groups creates a distinct electronic environment, making it a valuable synthon. Spectroscopic analysis is non-negotiable for verifying its identity and ensuring the absence of impurities, such as the corresponding boroxine anhydride, which can form upon dehydration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation prep Weigh ~5-10 mg of 3-Cyano-4-propoxyphenylboronic acid solv Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ for NMR) prep->solv nmr NMR Spectrometer (¹H, ¹³C, DEPT) solv->nmr ir FT-IR Spectrometer (ATR or KBr Pellet) solv->ir ms Mass Spectrometer (ESI-TOF/QTOF) solv->ms proc Process Raw Data (Fourier Transform, Baseline Correction) nmr->proc ir->proc ms->proc peak Peak Picking & Integration proc->peak interp Interpret Spectra & Assign Signals peak->interp confirm Confirm Structure & Purity Assessment interp->confirm

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids to clearly observe the exchangeable -OH protons.

  • Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with 8 to 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy (ATR Method)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Method Setup: Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer to scan the desired m/z range (e.g., 50-500 Da) in both positive and negative ion modes.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum, averaging the signal over a short period (e.g., 1 minute) to improve data quality.

References

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

  • Alves, M. N., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4061. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15075. [Link]

  • Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(3), 815-824. [Link]

  • Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitriles. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid. [Link]

  • AOBChem. (n.d.). (3-Cyano-4-isopropoxyphenyl)boronic acid. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra. [Link]

  • DergiPark. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. [Link]

  • ACS Publications. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]

Exploratory

A Comprehensive Technical Guide to 3-Cyano-4-propoxyphenylboronic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of 3-Cyano-4-propoxyphenylboronic acid (CAS No. 279262-22-5), a versatile building block with signific...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Cyano-4-propoxyphenylboronic acid (CAS No. 279262-22-5), a versatile building block with significant potential in medicinal chemistry and materials science. This document, intended for senior application scientists and drug development professionals, offers a detailed analysis of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The strategic placement of functional groups on the phenyl ring of the boronic acid allows for the introduction of diverse chemical handles and the fine-tuning of steric and electronic properties of the target molecules.

3-Cyano-4-propoxyphenylboronic acid is a bifunctional reagent of particular interest. The cyano group, a versatile synthetic precursor, can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. The propoxy group offers a lipophilic handle that can enhance the solubility and pharmacokinetic properties of derivative compounds. This unique combination of a reactive cyano group and a modulatory propoxy moiety makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials. Boron-based compounds have emerged as a significant class of molecules in drug discovery, with drugs like Velcade (Bortezomib) demonstrating their therapeutic potential.[1][2]

Commercial Availability and Supplier Landscape

3-Cyano-4-propoxyphenylboronic acid is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The following table provides a comparative overview of offerings from prominent vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and obtain detailed lot-specific data.

SupplierCatalog NumberPurityAvailable Quantities
AppchemAN44589Not specifiedInquire
ChemenuCM538941Not specifiedInquire
Beijing King-OrgA2256039≥98%1g, 5g, 10g, 25g
ChemicalBookCB12448586Not specifiedInquire

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

Physicochemical Properties
PropertyValueSource
CAS Number 279262-22-5Appchem[3], ChemicalBook[4]
Molecular Formula C10H12BNO3Appchem[3], ChemicalBook[4]
Molecular Weight 205.02 g/mol Appchem[3], ChemicalBook[4]
MDL Number MFCD07368840Appchem[3]
Predicted Boiling Point 409.2±55.0 °CChemicalBook[4]
Predicted Density 1.19±0.1 g/cm3 ChemicalBook[4]
Predicted pKa 7.31±0.17ChemicalBook[4]
Safety and Handling

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[6]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Synthetic Routes and Methodologies

A detailed, peer-reviewed synthesis protocol for 3-Cyano-4-propoxyphenylboronic acid is not explicitly available in the current literature. However, a plausible and efficient synthetic route can be designed based on established organometallic and functional group transformation methodologies. The following proposed synthesis is adapted from a patented procedure for a structurally related compound, 3-cyano-4-isopropoxybenzoic acid.[7]

Proposed Synthetic Pathway

G cluster_0 Step 1: Propoxylation cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Diazotization) cluster_3 Step 4: Borylation A 4-Hydroxy-3-nitrobenzonitrile C 4-Propoxy-3-nitrobenzonitrile A->C K2CO3, Acetone, Reflux B 1-Bromopropane B->C D 3-Amino-4-propoxybenzonitrile C->D Fe, NH4Cl, EtOH/H2O, Reflux E Diazonium Salt Intermediate D->E NaNO2, HCl, 0-5 °C F 3-Cyano-4-propoxyphenylboronic acid E->F CuBr (cat.), then B(OiPr)3 G B(OiPr)3, then H3O+

Caption: Proposed synthetic workflow for 3-Cyano-4-propoxyphenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Propoxy-3-nitrobenzonitrile

  • To a solution of 4-hydroxy-3-nitrobenzonitrile (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromopropane (1.2 eq).

  • Reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-propoxy-3-nitrobenzonitrile.

Step 2: Synthesis of 3-Amino-4-propoxybenzonitrile

  • To a suspension of 4-propoxy-3-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (TLC analysis).

  • Filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-4-propoxybenzonitrile.

Step 3 & 4: Synthesis of 3-Cyano-4-propoxyphenylboronic acid (via Sandmeyer-type Borylation)

  • Dissolve 3-amino-4-propoxybenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, add copper(I) bromide (catalytic amount) to a solution of triisopropyl borate (2.0 eq) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the borate mixture and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with aqueous acid (e.g., 2M HCl) and stir for 1-2 hours to hydrolyze the boronic ester.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-Cyano-4-propoxyphenylboronic acid.

Applications in Drug Discovery and Organic Synthesis

The primary application of 3-Cyano-4-propoxyphenylboronic acid lies in its utility as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[8] It is a robust and versatile method for the formation of C-C bonds.

G 3-Cyano-4-propoxyphenylboronic acid 3-Cyano-4-propoxyphenylboronic acid Biaryl/Heteroaryl Product Biaryl/Heteroaryl Product 3-Cyano-4-propoxyphenylboronic acid->Biaryl/Heteroaryl Product Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Biaryl/Heteroaryl Product Pd Catalyst Pd Catalyst Pd Catalyst->Biaryl/Heteroaryl Product Base Base Base->Biaryl/Heteroaryl Product

Sources

Foundational

An In-Depth Technical Guide to the Discovery and History of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the discovery and historical develop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of arylboronic acids, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. From their initial synthesis in the late 19th century to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, this document traces the scientific journey that elevated these organoboron derivatives from chemical curiosities to essential building blocks. We will delve into the pioneering work of early chemists, the evolution of synthetic methodologies, and the fundamental properties that underpin their remarkable reactivity and versatility. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the historical context and scientific principles that have shaped the field of arylboronic acid chemistry.

The Dawn of Organoboron Chemistry: Early Syntheses and Discoveries

The story of arylboronic acids begins in the latter half of the 19th century, a period of foundational discoveries in organic chemistry. While Edward Frankland reported the first synthesis of an alkylboronic acid (ethylboronic acid) in 1860, the first arylboronic acid, phenylboronic acid, was synthesized by Michaelis and Becker in 1880.[1][2] Their method involved the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube, followed by hydrolysis.[1] This early synthesis, though groundbreaking, was cumbersome and utilized highly toxic reagents, limiting its widespread adoption.

A significant advancement came with the advent of Grignard reagents. The reaction of an arylmagnesium halide with a trialkyl borate, followed by hydrolysis, provided a more accessible, albeit often low-yielding, route to arylboronic acids.[1][3][4] This method, along with variations using organolithium reagents, became a common laboratory-scale preparation for many years.[1][3] These early synthetic efforts, while not always efficient, laid the crucial groundwork for the future of organoboron chemistry. They demonstrated the feasibility of creating a stable carbon-boron bond in an aromatic system, a key structural feature that would later prove to be of immense importance.

A Paradigm Shift: The Hydroboration Revolution and the Rise of Organoboranes

For much of the early 20th century, organoboron compounds, including arylboronic acids, remained largely of academic interest. Their full potential as synthetic reagents was yet to be realized. This began to change dramatically with the pioneering work of Herbert C. Brown. In the 1950s, Brown and his colleagues discovered the hydroboration reaction, a process in which borane (BH3) adds across a carbon-carbon double or triple bond.[5][6][7][8] Initially reported in 1957 for the conversion of 1-hexene to 1-hexanol, this discovery was a watershed moment in organic synthesis.[8]

The hydroboration-oxidation sequence provided a simple and highly stereospecific method for the anti-Markovnikov hydration of alkenes and alkynes, a transformation that was previously difficult to achieve.[6][8][9] This work, for which H.C. Brown was a co-recipient of the 1979 Nobel Prize in Chemistry, fundamentally changed the way chemists approached the synthesis of alcohols and other functional groups.[5][6] More importantly for the story of arylboronic acids, the hydroboration reaction provided a general and efficient method for the preparation of a wide variety of organoboranes, which are versatile intermediates in organic synthesis.[5][7] This newfound accessibility to organoboranes set the stage for their use in a new generation of powerful chemical reactions.

The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Breakthrough

The true ascent of arylboronic acids to prominence began in 1979 with a seminal discovery by Akira Suzuki and his colleagues.[10] They found that organoboron compounds could react with organic halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[11][12][13] This reaction, now famously known as the Suzuki-Miyaura cross-coupling, was a revolutionary development.[11][13]

The reaction's significance lies in its incredible versatility, functional group tolerance, and the use of generally stable and non-toxic boronic acids as coupling partners.[3][14] The Suzuki-Miyaura coupling allows for the efficient construction of C(sp²)-C(sp²) bonds, a fundamental transformation in the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials.[15][16] The impact of this discovery was so profound that Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry for "palladium-catalyzed cross-couplings in organic synthesis".[17][11]

3.1. The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the arylboronic acid (or its corresponding boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime BX3 B(OH)₂X ArPdAr_prime->BX3 ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdAr_prime ArX Ar-X ArX->ArPdX Base Base Base->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Modern Synthetic Methodologies for Arylboronic Acids

The immense utility of arylboronic acids in Suzuki-Miyaura coupling and other transformations has driven the development of numerous synthetic methods. Beyond the classical Grignard and organolithium routes, several powerful and versatile strategies are now widely employed.

4.1. Miyaura Borylation

A significant advancement in the synthesis of arylboronic esters (which are readily hydrolyzed to arylboronic acids) is the Miyaura borylation reaction.[18] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with an aryl halide or triflate.[3] This method offers excellent functional group tolerance and provides a direct route to arylboronic esters, which are often more stable and easier to purify than the corresponding boronic acids.

4.2. C-H Borylation

More recently, the direct borylation of aromatic C-H bonds has emerged as a highly atom-economical and efficient strategy for the synthesis of arylboronic acids.[3] These reactions are typically catalyzed by iridium or rhodium complexes and allow for the direct conversion of an unactivated C-H bond to a C-B bond.[3] This approach avoids the need for pre-functionalized starting materials like aryl halides, making it a more "green" and streamlined synthetic route.

A general workflow for the synthesis of an arylboronic acid via a modern borylation method is depicted below:

Arylboronic_Acid_Synthesis start Starting Material (Aryl Halide or Arene) borylation Borylation Reaction (e.g., Miyaura or C-H Borylation) start->borylation ester Arylboronic Ester borylation->ester hydrolysis Hydrolysis ester->hydrolysis product Arylboronic Acid hydrolysis->product purification Purification (e.g., Recrystallization, Chromatography) product->purification analysis Analysis (e.g., NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis of arylboronic acids.

Physicochemical Properties and Reactivity

Arylboronic acids possess a unique set of properties that contribute to their synthetic utility.

PropertyDescription
Structure Arylboronic acids feature a trigonal planar boron atom with an sp² hybridization state. This leaves a vacant p-orbital, making them mild Lewis acids.[2]
Stability They are generally stable, crystalline solids that are often air- and moisture-stable, facilitating their handling and storage.[14][19]
Solubility Phenylboronic acid is soluble in most polar organic solvents.[1]
Reactivity The carbon-boron bond is polarized towards carbon, making the aryl group nucleophilic in the transmetalation step of cross-coupling reactions. They can also undergo a variety of other transformations, including oxidation, amination, and halogenation.[10][20]
Toxicity Boronic acids are generally considered to have low toxicity, which is a significant advantage in pharmaceutical and materials science applications.[3][14]
Experimental Protocol: Synthesis of Phenylboronic Acid

The following is a representative, well-established protocol for the synthesis of phenylboronic acid from bromobenzene via a Grignard reaction. This method is a staple in many organic chemistry laboratories.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Trimethyl borate

  • Aqueous hydrochloric acid (e.g., 2 M)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction if necessary.

    • Slowly add a solution of bromobenzene in the anhydrous solvent from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the addition is complete, reflux the mixture gently until most of the magnesium has reacted.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in the anhydrous solvent via the dropping funnel. Maintain the temperature below -60 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to quench the reaction and hydrolyze the boronic ester.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude phenylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of hexane and ethyl acetate.

Yields:

Typical yields for this procedure can vary but are often in the range of 60-80%. The table below provides a hypothetical comparison of yields for different arylboronic acids prepared via a similar Grignard methodology.

Aryl HalideArylboronic AcidTypical Yield (%)
BromobenzenePhenylboronic acid75
4-Bromotoluene4-Tolylboronic acid80
4-Bromoanisole4-Methoxyphenylboronic acid70
Beyond Synthesis: The Expanding Applications of Arylboronic Acids

While their role in cross-coupling reactions is paramount, the applications of arylboronic acids have expanded into numerous other areas of science.

  • Medicinal Chemistry: The boronic acid functional group is a key component in several approved drugs, such as the proteasome inhibitor bortezomib, used in cancer therapy.[18][21] Their ability to form reversible covalent bonds with diols has also led to their use in sensors for carbohydrates, such as glucose.[1]

  • Materials Science: Arylboronic acids are used in the synthesis of conjugated polymers and other advanced materials with interesting optical and electronic properties.

  • Supramolecular Chemistry: The reversible nature of boronate ester formation is exploited in the construction of self-assembling systems and responsive materials.[18]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of arylboronic acids from their initial discovery to their current status as indispensable tools in modern chemistry is a testament to the power of fundamental research and the serendipitous nature of scientific discovery. The pioneering work of chemists like Michaelis, Brown, and Suzuki has not only provided us with powerful synthetic methods but has also opened up new avenues of research in medicine, materials science, and beyond. As our understanding of their chemistry continues to deepen, the future of arylboronic acids promises even more exciting innovations and applications.

References
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhiXwIDj2Pl6Adm0oSijhFxXyXP1Umng4BlMEGzjd4jBd2k_zH_JgZSjaAFO8R1a5SXfvbo4c4jABhmR-zGSLa3x_WeHTWVacHD2G1OT9klzDxYpg303qHeKHf9RfJslAdElns032u7hTqMlRxNSCySYbY92t_oS-MWyrisl5l_-t4P9cwkB_pe6zTBaMuhr2WywcjgZ2gTcSApRI3QxQR]
  • Brown Hydroboration. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbCXFvz2YIokbGdutkFsVxA64PhagnKqXyiGTtP0huTMSrYUalbXGlE55JRLfPN2KK9C_KmHXkB26a-6xAtnzxzeUwWbSzQg96cinm4WGpiwzcwZsWGvcDs4tUO0luqkXYumhLPxz62JffLaV6aJhXRwdxY6w37Vl0eCtk]
  • Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnjKhi6OsIKqxGNfNr98-3dBcjXEzc6rb75u3vEk_WTuSlM5kxr-THVNzjwAdXtuP6U3bYtkNBSge4kJLrdZhdC44kgH9f-POCSoKOB0HQ2AxVpPdTiZ42yL9XDpsvKTFMZvzpog==]
  • Phenylboronic acid – preparation and application. Georganics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB-ddJpFHaFsYpztbEHuEoBhPdgD1BKXQTanL7HJ3pMmpu5f4M-nmxFmg0plQ485Zq9OQ5LjHkT9ZUgMJudRinO14yGOJVJZS819YgGp-Ba5rP1Vx_lctLfT8NtiSNVOxBQepMAJdS_SOOrXqjA8NtiDLo_weoyEUbt-nTyY2sbEEKZPd7]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeeVi6_Yt-YLZVctRqIqXBwj5QqBiVOpOAk7kg01mItWwDI0W_uzm1vh6qkZzr-pyPa_hxlDzAju_uMVHiTJP88542DomRXvmFTv7VsF9LTcyXCEhXoHM3NgLUt05_d9KDOTdw7n_Uy6PeBRWX4zdm9snM8V9nuXHjlukpclKVxWwHRoL-6smUoQ==]
  • Herbert Charles Brown 1979 NobelPrize in Chem-hydroboration-oxidation. Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFX7fdfSyala-epCCS6aq1q5u73_a5s2LvYXzW6a6xEiIfNwq4MuMDCRvGVDqDCTwf99ESNgTqgF7KIkkvhiEClfj-SG-PKuol8sDUNK0Kllm1PbNk13q3G592q8v0ISF2YX82sX8uJ7wgPiY4LSXAlKS_9akwxjT68nDm04PKVgLZiSt3Q66UkYq7v59sYkNrgbUrpzWsodeZka0fLg==]
  • Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize. Britannica. [URL: https://www.britannica.com/biography/Herbert-C-Brown]
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs-qFF2GxTgTSdzmf1euGP11a2t5Re6AcRtZQ6-eAEHBzMhdEIPYq9yyFHpdMOT77K5I7MDYSF0LPje5vD69L4WI3EyaSXJUGBb3HH22t2VQZXE3XsVW6wvbdQ6NfFxys2GwuUxH79lhCui9g=]
  • Hydroboration–oxidation reaction. Wikipedia. [URL: https://en.wikipedia.
  • Brown Hydroboration. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229869/]
  • Boronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [URL: https://www.mdpi.com/1420-3049/24/5/834]
  • Optima Chemical's 20 Years of Boronic Acid Research. Optima Chemical. [URL: https://optima-chemical.com/news/optima-chemicals-20-years-of-boronic-acid-research/]
  • Phenylboronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]
  • Phenylboronic acid:Synthesis,reactions. ChemicalBook. [URL: https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm]
  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0001]
  • Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4532607/]
  • Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41851k]
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527639328.ch1]

Sources

Exploratory

A Theoretical and Computational Guideline for the Exploration of 3-Cyano-4-propoxyphenylboronic Acid in Drug Discovery

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Cyano-4-propoxyphenylboronic acid, a compound of interest in medicinal chemistry. Boronic acids have emerged as a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Cyano-4-propoxyphenylboronic acid, a compound of interest in medicinal chemistry. Boronic acids have emerged as a privileged structural motif in drug development, exemplified by the success of drugs like Bortezomib.[1][2] The unique electronic properties of the boronic acid group, coupled with the potential for diverse substitutions on the phenyl ring, offer a rich scaffold for designing targeted therapies.[1][2] This document outlines a systematic approach using computational chemistry to elucidate the structural, electronic, and reactivity properties of 3-Cyano-4-propoxyphenylboronic acid, providing crucial insights for its potential application as a therapeutic agent.

Introduction: The Rising Prominence of Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids (PBAs) are a versatile class of compounds with broad applications spanning synthetic chemistry to materials science and medicine.[3] Their ability to form reversible covalent bonds with diols has made them invaluable as sensors for saccharides.[3] In the realm of medicinal chemistry, the paradigm shifted with the FDA approval of Bortezomib, a proteasome inhibitor containing a boronic acid warhead, for the treatment of multiple myeloma.[1] This milestone debunked earlier concerns about the potential toxicity of boron-containing compounds and spurred significant interest in boronic acid derivatives as therapeutic agents.[1][2] The boronic acid moiety can significantly influence a molecule's selectivity, physicochemical properties, and pharmacokinetic profile, often enhancing existing biological activities.[1][2]

The subject of this guide, 3-Cyano-4-propoxyphenylboronic acid (molecular formula: C10H12BNO3[4]), combines the key boronic acid functional group with a cyano and a propoxy substituent on the phenyl ring. These substitutions are not arbitrary; the electron-withdrawing nature of the cyano group and the electron-donating, lipophilic character of the propoxy group are expected to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and specificity for biological targets.

Part 1: Theoretical Foundation and Computational Strategy

A robust theoretical investigation is paramount to understanding the intrinsic properties of 3-Cyano-4-propoxyphenylboronic acid before embarking on extensive experimental synthesis and testing. Density Functional Theory (DFT) has proven to be a powerful tool for studying the geometry, electronic structure, and spectroscopic properties of phenylboronic acid derivatives with a good balance of accuracy and computational cost.[5][6][7]

Our proposed computational workflow is designed to provide a holistic view of the molecule's characteristics.

Computational Workflow Figure 1: Proposed Computational Workflow A Geometry Optimization & Conformational Analysis B Electronic Structure Analysis A->B C Spectroscopic Properties Prediction B->C D Reactivity and Interaction Analysis B->D E Molecular Docking (Target-Specific) D->E

Caption: A flowchart illustrating the proposed multi-stage computational investigation of 3-Cyano-4-propoxyphenylboronic acid.

Conformational Analysis and Geometry Optimization

The orientation of the hydroxyl groups of the boronic acid moiety relative to the phenyl ring dictates the conformational landscape of the molecule.[2][4] Four primary conformers are generally considered: anti-syn, syn-anti, syn-syn, and anti-anti. A thorough conformational search is the essential first step to identify the global minimum energy structure.

Proposed Protocol:

  • Initial Structure Generation: Construct the 3D structure of 3-Cyano-4-propoxyphenylboronic acid.

  • Conformational Search: Perform a systematic rotation of the B-C and O-H bonds to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][7] The absence of imaginary frequencies in the vibrational analysis will confirm that a true minimum on the potential energy surface has been located.[5]

Electronic Structure and Properties

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and potential interactions with biological targets.

Key Parameters to Investigate:

PropertyTheoretical MethodSignificance
HOMO-LUMO Energies & Gap DFT (e.g., B3LYP/6-311++G(d,p))The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule.[1] A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) DFTThe MEP map visually represents the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. This is invaluable for understanding potential non-covalent interactions.
Mulliken and Natural Population Analysis (NPA) DFT/NBO AnalysisThese analyses provide insights into the charge distribution on each atom, revealing the electronic effects of the cyano and propoxy substituents.
Dipole Moment DFTThe dipole moment influences the molecule's solubility and its ability to interact with polar environments, such as the active site of a protein.
Prediction of Spectroscopic Signatures

Computationally predicted spectra serve as a powerful tool for the verification of synthesized compounds.

Spectra to Simulate:

  • ¹H and ¹³C NMR: The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict NMR chemical shifts.[7] These theoretical values, when compared to experimental data, can confirm the molecular structure.

  • FT-IR and Raman: Calculation of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra, providing a detailed fingerprint of the molecule.[7]

  • UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths, offering insights into the molecule's photophysical properties.[5]

Part 2: Reactivity, Interaction, and Drug-Likeness

The ultimate goal of these theoretical studies is to predict the behavior of 3-Cyano-4-propoxyphenylboronic acid in a biological context.

Acidity (pKa) Prediction

The pKa of the boronic acid is a critical parameter as it determines the equilibrium between the neutral trigonal form and the anionic tetrahedral form at physiological pH.[8] The tetrahedral boronate is often the species that interacts with biological targets. Computational methods can provide reliable pKa predictions.[4]

Molecular Docking

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a protein target. Given the diverse applications of boronic acids, potential targets could include serine proteases, β-lactamases, and others where a nucleophilic residue in the active site can interact with the boron atom.[8][9][10]

Molecular_Docking_Workflow Figure 2: General Molecular Docking Workflow A Target Protein Preparation C Binding Site Definition A->C B Ligand Preparation (Optimized 3D Structure) D Docking Simulation B->D C->D E Scoring and Analysis D->E F Identification of Key Interactions E->F

Caption: A schematic representation of the steps involved in a typical molecular docking study.

Proposed Protocol for Covalent Docking (if applicable):

For targets where covalent bond formation is anticipated, a more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) approach may be necessary to accurately model the reaction mechanism and energetics of covalent inhibition.[8]

Part 3: Prospective Experimental Validation

While this guide focuses on theoretical studies, it is imperative to outline a prospective experimental plan to validate the computational findings.

Synthesis

The synthesis of 3-Cyano-4-propoxyphenylboronic acid can likely be achieved through established methods for the synthesis of substituted phenylboronic acids. A plausible synthetic route is outlined below.

Synthetic_Pathway Figure 3: Plausible Synthetic Route Reactant 2-Bromo-5-hydroxybenzonitrile Intermediate1 2-Bromo-5-propoxybenzonitrile Reactant->Intermediate1 Propyl bromide, K2CO3 Intermediate2 Grignard or Lithiated Intermediate Intermediate1->Intermediate2 Mg or n-BuLi Product 3-Cyano-4-propoxyphenylboronic acid Intermediate2->Product Triisopropyl borate, then H3O+

Caption: A proposed synthetic pathway for 3-Cyano-4-propoxyphenylboronic acid.

Characterization

The synthesized compound should be thoroughly characterized using the following techniques to confirm its structure and purity, and to compare with the theoretically predicted data.

Characterization Techniques:

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation.
FT-IR Identification of functional groups.
Mass Spectrometry Determination of molecular weight.
Single Crystal X-ray Diffraction Unambiguous determination of the 3D molecular structure and packing in the solid state. This would be the ultimate validation for the computed geometry.

Conclusion

The theoretical and computational approach detailed in this guide provides a powerful, resource-efficient strategy to thoroughly characterize 3-Cyano-4-propoxyphenylboronic acid and to predict its potential as a valuable scaffold in drug discovery. By systematically investigating its conformational, electronic, and reactivity properties, researchers can gain critical insights to guide further experimental work, including synthesis, biological evaluation, and lead optimization. This integrated in silico and experimental approach embodies a modern, rational drug design paradigm.

References

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4298. MDPI. [Link]

  • Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Kürkçüoğlu, G. Ş., et al. (2017). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Journal of Molecular Modeling, 23(11), 312. [Link]

  • Wymyslowski, T., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 707321. PubMed Central. [Link]

  • Khan, S., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

  • De Luca, F., et al. (2018). Molecular formulas of considered boronic acids. ResearchGate. [Link]

  • Gümüş, H. (2019). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Chemical and Pharmaceutical Sciences. Longdom Publishing. [Link]

  • Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 1-11. Taylor & Francis Online. [Link]

  • Asymmetric Organocatalytic C‐C Bond Forming Reactions with Organoboron Compounds: A Mechanistic Survey. (2017). ResearchGate. [Link]

  • Ušćumlić, G., et al. (2014). Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. ResearchGate. [Link]

  • Grunenwald, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Chemical Communications, 58(27), 4363-4366. Royal Society of Chemistry. [Link]

  • Fragoso-Medina, A. J., et al. (2017). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules, 22(10), 1744. SciSpace. [Link]

  • Akyuz, S., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 918-930. PubMed. [Link]

Sources

Foundational

Unlocking the Potential of Substituted Phenylboronic Acids: A Technical Guide to Emerging Research Frontiers

An in-depth technical guide or whitepaper on the core. Introduction Substituted phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Introduction

Substituted phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). Initially recognized for their utility in organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the unique chemical properties of PBAs have propelled them to the forefront of various scientific disciplines.[1][2] Their defining feature is the ability of the boron atom to act as a Lewis acid, enabling reversible covalent interactions with compounds containing cis-diol moieties, such as saccharides and glycoproteins.[3] This interaction is pH-sensitive, typically occurring under neutral to basic conditions and reversing in acidic environments.[4]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning research areas for substituted phenylboronic acids. We will delve into the mechanistic underpinnings of their applications, present field-proven experimental protocols, and offer insights into future research trajectories. The versatility and tunability of the phenylboronic acid scaffold make it a powerful tool in the development of sophisticated technologies for medicine, diagnostics, and materials science.

Section 1: Advanced Drug Delivery Systems

The ability of substituted phenylboronic acids to interact with biologically relevant molecules in a specific and controllable manner has made them invaluable for the design of targeted and responsive drug delivery systems.

Cancer-Targeted Drug and Gene Delivery

A hallmark of many cancer cells is the overexpression of sialic acid (SA) residues on their surface glycoproteins.[5] This aberrant glycosylation pattern presents a unique molecular signature for targeted therapeutic intervention. Phenylboronic acids have a strong affinity for the cis-diol groups present in sialic acid, enabling the specific targeting of cancer cells.[6] This interaction facilitates the cellular uptake of PBA-functionalized drug carriers, enhancing the therapeutic efficacy while minimizing off-target toxicity.[5]

Mechanism of Action: PBA-functionalized nanoparticles or polymers bind to sialic acid on the cancer cell surface through the formation of reversible boronate esters. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the therapeutic payload.

PBA-Nanoparticle PBA-Functionalized Nanoparticle Therapeutic Payload CancerCell Cancer Cell Membrane Sialic Acid Residues PBA-Nanoparticle->CancerCell Binding Endocytosis Endocytosis CancerCell->Endocytosis Internalization DrugRelease Intracellular Drug Release (e.g., lower pH) Endocytosis->DrugRelease

Caption: PBA-mediated targeting of cancer cells.

Experimental Protocol: Synthesis and Evaluation of PBA-Functionalized Polymeric Micelles for Doxorubicin Delivery

  • Synthesis of PBA-functionalized block copolymer:

    • A block copolymer, such as polyethylene glycol-b-poly(lactic-co-glycolic acid) (PEG-PLGA), is functionalized with 3-aminophenylboronic acid (APBA).

    • The carboxylic acid end group of PLGA is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    • The activated polymer is then reacted with APBA in an anhydrous organic solvent like dimethylformamide (DMF) in the presence of a base (e.g., triethylamine) for 24 hours at room temperature.

    • The resulting PBA-PEG-PLGA is purified by dialysis against deionized water and lyophilized.

  • Preparation of Doxorubicin (DOX)-loaded micelles:

    • PBA-PEG-PLGA and DOX are co-dissolved in a common solvent (e.g., DMF).

    • The solution is added dropwise to a vigorously stirring aqueous solution.

    • The organic solvent is removed by dialysis, leading to the self-assembly of DOX-loaded micelles.

    • The micelles are filtered to remove any unloaded drug aggregates.

  • Characterization:

    • Size and Zeta Potential: Determined by dynamic light scattering (DLS).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantified using UV-Vis spectrophotometry or fluorescence spectroscopy after disrupting the micelles with a suitable solvent.

      • DLC (%) = (Weight of loaded drug / Weight of micelles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Cellular Uptake Study:

    • Cancer cells with high sialic acid expression (e.g., HepG2) and normal cells with low expression (e.g., HEK293T) are seeded in culture plates.[5]

    • Cells are incubated with DOX-loaded PBA-micelles and control micelles (without PBA) for a defined period.

    • Cellular uptake can be visualized by fluorescence microscopy and quantified by flow cytometry, measuring the intracellular DOX fluorescence. A significantly higher uptake is expected in the cancer cells treated with PBA-micelles.[5]

Glucose-Responsive Systems for Diabetes Management

The management of diabetes mellitus often requires multiple daily insulin injections.[7] Phenylboronic acid-based "smart" insulin delivery systems offer a promising alternative by releasing insulin in response to elevated blood glucose levels.[7] These systems typically consist of a hydrogel network cross-linked by boronate esters formed between PBA moieties and a polyol polymer.

Mechanism of Action: In the presence of high glucose concentrations, glucose competitively binds to the PBA moieties, displacing the polyol cross-linker. This leads to the swelling or partial dissolution of the hydrogel, resulting in the release of encapsulated insulin.[7][8]

cluster_0 Low Glucose cluster_1 High Glucose Hydrogel_Low Cross-linked Hydrogel Insulin Entrapped Hydrogel_High Swollen/Disassembled Hydrogel Insulin Released Hydrogel_Low->Hydrogel_High Competitive Binding Glucose Glucose Glucose->Hydrogel_Low

Caption: Glucose-responsive insulin release from a PBA-hydrogel.

Challenges and Research Directions: A key challenge is to engineer these systems to be responsive at physiological pH (around 7.4), as the pKa of many phenylboronic acids is higher.[9] Research is focused on synthesizing PBA derivatives with lower pKa values by introducing electron-withdrawing groups on the phenyl ring to enhance their acidity.[9] Additionally, improving the selectivity for glucose over other interfering sugars like fructose is an active area of investigation.[9]

Stimuli-Responsive Prodrugs

Phenylboronic acids can be utilized as triggers for prodrug activation in specific pathological environments. For instance, certain diseases like rheumatoid arthritis and some cancers are associated with elevated levels of reactive oxygen species (ROS).[10] A boronic ester can be used as a caging group for a therapeutic agent, which is cleaved in the presence of ROS, leading to the release of the active drug at the site of pathology.[10]

Table 1: Comparison of Drug Delivery Systems Based on Substituted Phenylboronic Acids

ApplicationTargeting MoietyStimulus for ReleaseTherapeutic AgentKey Advantage
Cancer TherapySialic AcidLow pH, EnzymesChemotherapeutics, siRNAEnhanced tumor-specific delivery and uptake.[5][6]
Diabetes ManagementN/AHigh GlucoseInsulinSelf-regulated, glucose-responsive insulin release.[7]
Anti-inflammatoryN/AReactive Oxygen Species (ROS)Anti-inflammatory drugsSite-specific drug activation in inflamed tissues.[10]

Section 2: Innovations in Diagnostics and Molecular Sensing

The reversible and specific interaction of PBAs with diols has been harnessed to develop a new generation of sensors for biologically important analytes.

Fluorescent Biosensors for Saccharides and Glycoproteins

Fluorescent sensors incorporating a phenylboronic acid recognition unit and a fluorophore are powerful tools for the detection of saccharides and glycoproteins.[8][11] The sensing mechanism often relies on photoinduced electron transfer (PET).

Mechanism of Action: In the absence of a saccharide, an electron-donating group (e.g., an amine) positioned near the boronic acid quenches the fluorescence of a nearby fluorophore through PET. When a saccharide binds to the boronic acid, the Lewis acidity of the boron center increases.[11] This enhanced acidity strengthens the interaction with the amine, suppressing PET and leading to an increase in fluorescence intensity.[11]

Photoinduced Electron Transfer (PET) Mechanism cluster_0 No Saccharide cluster_1 Saccharide Present Fluorophore_Off Fluorophore PBA Amine PET_On PET ON (Fluorescence OFF) Fluorophore_Off->PET_On Quenching Saccharide Saccharide Fluorophore_On Fluorophore PBA-Saccharide Complex Amine Saccharide->Fluorophore_On Binding PET_Off PET OFF (Fluorescence ON) Fluorophore_On->PET_Off Suppression

Caption: Mechanism of a PBA-based fluorescent sensor.

Applications: This technology is being explored for non-invasive continuous glucose monitoring through contact lenses, where a PBA-based sensor embedded in the lens would signal changes in tear glucose levels.[8] Furthermore, these sensors can be designed to detect specific cancer biomarkers, such as sialyl Lewis X, offering potential for early cancer diagnosis.[12]

Boronate Affinity-Based Enrichment for Proteomics

Glycoproteins play crucial roles in many biological processes, but their analysis is often hampered by their low abundance. Boronate affinity materials (BAMs) provide an effective method for the selective enrichment of glycoproteins from complex biological samples.[13][14]

Experimental Protocol: Glycoprotein Enrichment using PBA-Functionalized Magnetic Nanoparticles

  • Preparation of PBA-Magnetic Nanoparticles (PBA-MNPs):

    • Iron oxide (Fe₃O₄) nanoparticles are synthesized, often by co-precipitation.

    • The nanoparticles are coated with a layer of silica or a polymer (e.g., dextran) to introduce functional groups and prevent non-specific protein adsorption.[15]

    • The surface is then functionalized with a silane coupling agent containing an amine or epoxy group.

    • Finally, an aminophenylboronic acid is covalently attached to the surface.[13]

  • Enrichment Procedure:

    • The PBA-MNPs are incubated with a complex protein mixture (e.g., cell lysate or serum) in a binding buffer (typically at a pH of 8.0-9.0 to favor boronate ester formation).

    • After incubation, the MNPs are separated from the solution using an external magnet.

    • The non-specifically bound proteins are removed by washing the MNPs several times with the binding buffer.

    • The captured glycoproteins are eluted from the MNPs using an acidic elution buffer (e.g., pH 3.0-4.0 containing sorbitol as a competitive agent).[13]

  • Analysis:

    • The enriched glycoprotein fraction can be analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) or identified by mass spectrometry.

Section 3: Frontiers in Materials Science

The dynamic and reversible nature of the boronate ester bond is being exploited to create novel "smart" materials with tunable properties.

Smart Materials for Separation and Purification

Boronate affinity chromatography is a powerful technique for the separation of cis-diol-containing compounds.[16] By immobilizing substituted phenylboronic acids onto a solid support (e.g., silica, agarose, or magnetic beads), a stationary phase is created that can selectively capture target molecules from a complex mixture.[13][15] The captured molecules can then be released by changing the pH of the mobile phase.[16] This has significant applications in the purification of antibodies, which are glycoproteins.[15]

Self-Healing and Stimuli-Responsive Polymers

The dynamic covalent nature of boronic ester bonds allows for the creation of self-healing materials. When a material containing these bonds is damaged, the bonds can break and reform, restoring the material's integrity. Furthermore, these materials can be designed to respond to various stimuli, such as pH, glucose, or ROS, leading to changes in their physical properties (e.g., swelling, degradation).[4] This has potential applications in injectable hydrogels for tissue engineering and responsive coatings.

Section 4: Modern Applications in Organic Synthesis and Catalysis

Phenylboronic acids remain indispensable tools in the field of organic chemistry.

Advanced Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a boronic acid and an organohalide using a palladium catalyst, is one of the most widely used reactions in the synthesis of pharmaceuticals and complex organic molecules.[2][17] Research in this area continues to focus on developing more active and versatile catalysts and expanding the scope of the reaction to include a wider range of functional groups.

Phenylboronic Acids as Organocatalysts

Beyond their role as reagents, phenylboronic acids can also act as Lewis acid catalysts for a variety of organic transformations.[18] They have been shown to effectively catalyze multicomponent reactions, such as the Biginelli and Hantzsch reactions, which are important for the synthesis of heterocyclic compounds.[18] The boronic acid activates one of the reactants, facilitating the subsequent bond-forming steps.[18]

PBA as a Lewis Acid Catalyst ReactantA Reactant A (e.g., Carbonyl Compound) ActivatedComplex Activated Complex ReactantA->ActivatedComplex PBA Phenylboronic Acid (Lewis Acid) PBA->ActivatedComplex Product Product ActivatedComplex->Product Reaction ReactantB Reactant B ReactantB->Product Product->PBA Catalyst Regeneration

Caption: General scheme for PBA-catalyzed organic reactions.

Conclusion and Future Perspectives

Substituted phenylboronic acids are remarkably versatile molecules with a rapidly expanding range of applications. From precisely targeting cancer cells and creating intelligent drug delivery systems to enabling sensitive diagnostics and fabricating novel materials, their unique chemical properties continue to inspire innovation. Future research will likely focus on several key areas:

  • Improving Biocompatibility and In Vivo Stability: Enhancing the stability of boronate esters under physiological conditions is crucial for in vivo applications.

  • Enhancing Selectivity: Designing PBA derivatives with higher selectivity for specific saccharides (e.g., glucose) or disease markers will improve the performance of sensors and targeted therapies.

  • Multifunctional Systems: Integrating PBA-based functionalities with other stimuli-responsive elements or imaging agents will lead to the development of theranostic platforms that can simultaneously diagnose and treat diseases.[6]

  • Exploring New Chemistries: Discovering novel reactions and applications for substituted phenylboronic acids in catalysis and materials science remains a fertile ground for research.

The continued exploration of substituted phenylboronic acids promises to yield significant advancements across the scientific landscape, offering powerful solutions to pressing challenges in medicine, biotechnology, and beyond.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Cyano-4-propoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of 3-Cyano-4-propoxyphenylboronic Acid in Biaryl Synthesis The Suzuk...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 3-Cyano-4-propoxyphenylboronic Acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a pivotal tool in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4] Within the vast library of available organoboron reagents, 3-Cyano-4-propoxyphenylboronic acid emerges as a particularly valuable building block. Its unique electronic and structural features, namely the electron-withdrawing nitrile group and the electron-donating propoxy group, offer distinct advantages in modulating molecular properties and reactivity.

This comprehensive guide provides in-depth application notes and detailed experimental protocols for the effective utilization of 3-Cyano-4-propoxyphenylboronic acid in Suzuki-Miyaura coupling reactions. The content herein is curated to provide not only procedural steps but also the underlying scientific rationale to empower researchers in optimizing their synthetic strategies.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
CAS Number 279262-22-5
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance Typically an off-white to white solid
Solubility Soluble in many organic solvents such as dioxane, THF, and DMF

The Mechanistic Landscape of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of the cyano and propoxy substituents on the boronic acid can influence the kinetics of the transmetalation step.

Suzuki_Miyaura_Cycle

Application Notes: Strategic Considerations for 3-Cyano-4-propoxyphenylboronic Acid

Rationale for Catalyst and Ligand Selection

The choice of palladium catalyst and phosphine ligand is critical for a successful coupling. For electron-deficient boronic acids like 3-Cyano-4-propoxyphenylboronic acid, catalyst systems that promote efficient transmetalation are preferred.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. For reactions involving less reactive aryl chlorides, more active catalysts may be required.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands are often essential. Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and biaryl phosphines (e.g., SPhos, XPhos) can enhance catalyst stability and activity, particularly with challenging substrates. For many standard couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[3]

  • Common Bases: A range of bases can be employed, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

  • Base Strength and Substrate Compatibility: The choice of base should be tailored to the specific substrates. For substrates sensitive to strong bases, milder conditions with carbonates are advisable. Cesium carbonate is often effective for difficult couplings due to its high solubility in organic solvents. Aqueous solutions of inorganic bases are frequently used.

Solvent Systems for Optimal Reactivity and Solubility

The solvent system must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. Biphasic solvent systems are common in Suzuki-Miyaura reactions.

  • Typical Solvents: Toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF) are frequently used organic solvents, often in combination with water to dissolve the inorganic base. A common ratio is 4:1 or 5:1 organic solvent to water.

  • Inert Atmosphere: To prevent the oxidation and deactivation of the Pd(0) catalyst, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is achieved by degassing the solvent and using Schlenk line techniques.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific aryl or heteroaryl halide used.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Cyano-4-propoxyphenylboronic Acid with an Aryl Bromide

This protocol is a robust starting point for the coupling of 3-Cyano-4-propoxyphenylboronic acid with a variety of aryl bromides.

Protocol1_Workflow

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Cyano-4-propoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-Cyano-4-propoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride

For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • 3-Cyano-4-propoxyphenylboronic acid (0.75 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 3 mol%)

  • Phosphine ligand (e.g., XPhos, 0.03 mmol, 6 mol%)

  • Base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv)

  • Degassed solvent (e.g., dioxane and water, 5:1 v/v, 3 mL) in a microwave vial

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl chloride (0.5 mmol), 3-Cyano-4-propoxyphenylboronic acid (0.75 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and K₃PO₄ (1.5 mmol).

  • Add the degassed dioxane (2.5 mL) and degassed water (0.5 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent.Use a fresh catalyst; Ensure proper degassing of solvents and inerting of the reaction vessel; Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Formation of Homocoupled Byproducts Presence of oxygen; High catalyst loading.Thoroughly degas the reaction mixture; Reduce the catalyst loading.
Protodeboronation of the Boronic Acid Presence of water and/or acidic impurities; Prolonged reaction time at high temperature.Use anhydrous solvents if possible (with an appropriate base); Minimize reaction time; Consider using the corresponding boronic ester for increased stability.

Conclusion

3-Cyano-4-propoxyphenylboronic acid is a versatile and valuable reagent for the synthesis of a wide array of biaryl compounds via the Suzuki-Miyaura coupling reaction. The electronic properties imparted by the cyano and propoxy groups make it an attractive building block in medicinal chemistry and materials science. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to rigorous experimental technique, researchers can effectively harness the potential of this reagent to construct complex molecular architectures. The protocols and application notes provided herein serve as a comprehensive resource to guide synthetic chemists in the successful application of 3-Cyano-4-propoxyphenylboronic acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Appchem. (n.d.). 3-Cyano-4-propoxyphenylboronic acid. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Cyano-4-propoxyphenylboronic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 3-Cyano-4-propoxyphenylboronic acid in palladium-catal...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 3-Cyano-4-propoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. This document is structured to deliver not only procedural steps but also the underlying scientific principles to empower users to optimize these powerful synthetic transformations.

Introduction: The Strategic Importance of Substituted Biaryls and the Role of 3-Cyano-4-propoxyphenylboronic Acid

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] The ability to form carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the construction of complex molecular architectures. Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is one of the most widely used methods for the synthesis of biaryl and heteroaryl structures.[3][4] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

3-Cyano-4-propoxyphenylboronic acid is a valuable building block in this context. The presence of the cyano group, an electron-withdrawing functionality, and the propoxy group, an electron-donating substituent, on the phenyl ring creates a unique electronic profile. This substitution pattern allows for the synthesis of highly functionalized biaryl compounds that are of significant interest in drug discovery programs. The cyano group can serve as a handle for further chemical transformations or as a key pharmacophoric element, while the propoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability.

This guide will focus primarily on the Suzuki-Miyaura coupling of 3-Cyano-4-propoxyphenylboronic acid with a variety of aryl and heteroaryl halides, providing a foundational protocol that can be adapted to specific research needs.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ (Palladacycle) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArAr' Biaryl Product (Ar-Ar') Reductive_Elimination->ArAr' ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Ar'B(OH)2 3-Cyano-4-propoxyphenylboronic acid (Ar'-B(OH)₂) Ar'B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands (L), which undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[5]

2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. The role of the base is critical here. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar'B(OH)3]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[4][6][7][8] The choice of base can significantly impact the reaction rate and yield.

3. Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond of the biaryl product (Ar-Ar'). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Experimental Protocols

General Considerations and Reagent Preparation
  • Reagent Quality: 3-Cyano-4-propoxyphenylboronic acid should be a white to off-white solid. Its purity can be assessed by NMR or LC-MS. Aryl halides, palladium catalysts, ligands, and bases should be of high purity.

  • Solvent Degassing: It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst. Solvents can be degassed by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes or by the freeze-pump-thaw method.

  • Inert Atmosphere: Reactions should be set up under an inert atmosphere (argon or nitrogen) to maintain the catalytic activity of the palladium species.

Protocol 1: Suzuki-Miyaura Coupling of 3-Cyano-4-propoxyphenylboronic Acid with an Aryl Bromide

This protocol provides a general starting point for the coupling of 3-Cyano-4-propoxyphenylboronic acid with a generic aryl bromide. Optimization of the parameters in the table below may be necessary for specific substrates.

Experimental_Workflow Start Start Reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base - Solvent Start->Reagents Inert Inert Atmosphere (Ar/N₂) Reagents->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Heat Heat Reaction (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extraction Organic Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 3-Cyano-4-propoxyphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 3-Cyano-4-propoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation: A Guide to Reaction Parameter Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization, particularly when dealing with the electron-deficient nature of 3-Cyano-4-propoxyphenylboronic acid.

ParameterRecommended Starting ConditionRationale and Optimization Guidance
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is air-stable and reduced in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and can be highly effective. For challenging couplings, consider more advanced catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts.[2]
Ligand PPh₃, SPhos, XPhosPPh₃ is a standard, cost-effective ligand. For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands like SPhos or XPhos can significantly improve yields by promoting oxidative addition and reductive elimination.[9][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a good starting point. For less reactive boronic acids or sensitive substrates, a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ may be beneficial.[7][8] The choice of base can also influence the rate of protodeboronation, a common side reaction.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. For higher temperatures, toluene or DMF can be used. Ensure all solvents are thoroughly degassed.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the coupling partners. Start at 90 °C and adjust as needed. Microwave irradiation can sometimes accelerate the reaction and improve yields.
Equivalents of Boronic Acid 1.1 - 1.5A slight excess of the boronic acid is typically used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

Troubleshooting Common Issues

  • Low Conversion:

    • Inactive Catalyst: Ensure proper inert atmosphere technique and use of degassed solvents.

    • Insufficiently Reactive Partners: Increase the temperature, switch to a more active catalyst/ligand system, or use a stronger base. For aryl chlorides, more specialized conditions are often required.

    • Poor Solubility: Choose a solvent system that solubilizes all components at the reaction temperature.

  • Protodeboronation:

    • This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. It can be promoted by high temperatures and certain bases. Using milder bases (e.g., K₃PO₄) and the minimum necessary reaction time can mitigate this side reaction.

  • Homocoupling:

    • Formation of Ar-Ar or Ar'-Ar' products can occur. This is often minimized by using the appropriate palladium catalyst and reaction conditions.

Conclusion

3-Cyano-4-propoxyphenylboronic acid is a versatile and valuable reagent for the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this building block to advance their synthetic programs in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important synthetic tool.

References

  • Amatore, C., & Jutand, A. (2025). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Source Details.
  • Cid, J., Garcia-Alvarez, J., & Perez-Castells, J. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Purbastuti, B., & Krisnandi, Y. K. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • ResearchGate. (2022, September). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron. [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

Sources

Method

Topic: Reaction Protocols for 3-Cyano-4-propoxyphenylboronic Acid

An Application Note and Protocol Guide for Researchers Abstract This document provides a comprehensive technical guide for the effective utilization of 3-Cyano-4-propoxyphenylboronic acid in synthetic organic chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the effective utilization of 3-Cyano-4-propoxyphenylboronic acid in synthetic organic chemistry, with a primary focus on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a versatile building block in medicinal chemistry and materials science, understanding its reactivity and optimal reaction conditions is paramount. This guide offers a detailed mechanistic overview, a validated, step-by-step experimental protocol, key parameter optimization strategies, and a troubleshooting guide. The content is designed for researchers, scientists, and drug development professionals seeking to incorporate this reagent into their synthetic workflows, ensuring both reproducibility and high-yield outcomes.

Compound Profile and Safety

3-Cyano-4-propoxyphenylboronic acid is a bifunctional aromatic compound featuring a boronic acid moiety for C-C bond formation and cyano and propoxy groups that modulate its electronic properties and provide vectors for further functionalization. Its structure makes it a valuable synthon, particularly for constructing biaryl cores found in many pharmacologically active molecules and advanced materials.[1][2]

Physicochemical Properties
PropertyValueSource
CAS Number 279262-22-5[3]
Molecular Formula C₁₀H₁₂BNO₃[3]
Molecular Weight 205.02 g/mol [3]
Appearance White to off-white solidGeneric
Predicted pKa 7.31 ± 0.17[3]
Predicted Boiling Point 409.2 ± 55.0 °C[3]
Predicted Density 1.19 ± 0.1 g/cm³[3]
Handling and Safety Precautions

3-Cyano-4-propoxyphenylboronic acid and related organoboron compounds require careful handling in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6][7]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Prevent dust dispersion and avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and exceptional functional group tolerance.[9] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like 3-Cyano-4-propoxyphenylboronic acid) and an organic halide or triflate, catalyzed by a Palladium(0) complex.[10][11] The catalytic cycle is generally understood to proceed through three fundamental steps.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[11]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the exchange and displaces the halide from the palladium complex.[13]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[14]

Suzuki_Miyaura_Cycle Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_intermediate Ar¹-Pd(II)L₂-Ar² pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Reductive Elimination reductive_elim Reductive Elimination product Ar¹-Ar² (Product) pd_intermediate->product reagents Ar¹-X reagents->pd_complex boronic Ar²-B(OH)₂ + Base boronic->pd_intermediate

Caption: Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Experimental Protocol

This section details a general, robust protocol for the Suzuki-Miyaura coupling of 3-Cyano-4-propoxyphenylboronic acid with a generic aryl bromide.

Principle

The protocol describes the synthesis of a biaryl compound via a palladium-catalyzed cross-coupling reaction. The reaction is performed under an inert atmosphere to protect the catalyst from oxidation.

Reagents and Materials
Reagent / MaterialM.W.AmountMolesEquivalents
Aryl Bromide (Ar-Br)-1.0 mmol1.0 mmol1.0
3-Cyano-4-propoxyphenylboronic acid205.02246 mg1.2 mmol1.2
Pd(PPh₃)₄1155.5629 mg0.025 mmol0.025 (2.5 mol%)
Potassium Carbonate (K₂CO₃)138.21276 mg2.0 mmol2.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Schlenk flask or reaction vial-1--
Magnetic stir bar-1--
Inert gas supply (Argon or Nitrogen)----
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Cyano-4-propoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[15]

  • Catalyst Addition: In a separate step to minimize exposure to air, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Solvent Addition: Using a syringe, add the degassed solvent system (1,4-Dioxane and water, 4:1 ratio) to the flask.[10] The mixture may be sparged with inert gas for an additional 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (the limiting reagent is consumed), cool the mixture to room temperature. Add water (15 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

Experimental_Workflow Fig. 2: General Experimental Workflow start Start setup 1. Reagent Setup (Ar-Br, Boronic Acid, Base, Catalyst in Flask) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/Water) inert->solvent react 4. Heating & Stirring (90-100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Quench, Extract with EtOAc) monitor->workup Complete purify 7. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Final Product purify->product

Caption: Fig. 2: General Experimental Workflow.

Key Parameter Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterCommon Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄: A reliable, general-purpose catalyst for many applications.[15] Pd(dppf)Cl₂: Often more robust and effective for challenging or heteroaromatic substrates. Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos): Buchwald-Hartwig type ligands can significantly enhance catalytic activity, allowing for lower catalyst loadings and milder conditions, especially with aryl chlorides.[13]
Base K₂CO₃ / Cs₂CO₃: Common inorganic bases, effective in aqueous/organic mixtures.[16] Cesium carbonate is stronger and can accelerate reactions with hindered substrates. K₃PO₄: A strong base often used in anhydrous conditions or with sensitive functional groups. Organic Bases (e.g., Et₃N): Less common for this specific transformation but can be used in certain protocols.
Solvent Dioxane/Water: A standard, effective mixture that aids in dissolving both organic and inorganic reagents.[10] Toluene/Water or DMF/Water: Alternative solvent systems that can be beneficial depending on substrate solubility and reaction temperature.[16] THF/Water: Another common choice, though lower boiling point limits reaction temperature.[10]
Temperature Typically ranges from 80 °C to 110 °C . Higher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation (loss of the boronic acid group).[16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)). 2. Insufficiently degassed solvents/reaction mixture. 3. Base is not strong enough or has poor solubility. 4. Reaction temperature is too low.1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing by sparging or freeze-pump-thaw cycles. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. 4. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Prolonged reaction time at high temperature. 2. Presence of excess water or acidic impurities.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use carefully dried solvents and ensure the base is anhydrous if necessary. Consider using a boronic ester instead of the acid.
Formation of Homocoupling Product (Ar-Ar) Oxygen contamination leading to side reactions.Improve the inert atmosphere technique. Ensure all reagents and solvents are properly deoxygenated.
Difficulty in Purification Residual palladium catalyst or phosphine ligands co-eluting with the product.1. During work-up, wash the organic layer with an aqueous solution of thiourea or N-acetylcysteine to scavenge palladium. 2. Use a different chromatography solvent system or consider recrystallization.

Applications in Research and Drug Discovery

Boronic acids are indispensable tools in modern drug discovery.[2][17] The unique substitution pattern of 3-Cyano-4-propoxyphenylboronic acid makes it an attractive building block for synthesizing complex molecules. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the propoxy chain can improve pharmacokinetic properties like solubility and metabolic stability. This scaffold is relevant for developing inhibitors of enzymes like kinases, where biaryl structures are common hinge-binding motifs.[18] The ability to rapidly and efficiently construct C-C bonds using this reagent accelerates the generation of compound libraries for screening and lead optimization.[19]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 214210-21-6. Retrieved from [Link]

  • AOBChem. (n.d.). (3-Cyano-4-isopropoxyphenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • National Institutes of Health. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • ResearchGate. (2021). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. Retrieved from [Link]

  • PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubChem. (n.d.). (3-Cyano-4-methyl-2-propan-2-ylphenyl)boronic acid. Retrieved from [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • PubMed Central. (2013). Boron chemicals in diagnosis and therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxyphenylboronic Acid. Retrieved from [Link]

  • Google Patents. (2017). Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Retrieved from [Link]

  • PubChem. (n.d.). (4-Cyano-3-ethyl-2-phenylphenyl)boronic acid. Retrieved from [Link]

Sources

Application

Application Note: 3-Cyano-4-propoxyphenylboronic Acid as a Key Building Block for Targeted Covalent Inhibitors in Oncology

Abstract 3-Cyano-4-propoxyphenylboronic acid has emerged as a critical structural motif and versatile synthetic intermediate in modern medicinal chemistry. Its unique combination of a boronic acid handle for cross-coupli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Cyano-4-propoxyphenylboronic acid has emerged as a critical structural motif and versatile synthetic intermediate in modern medicinal chemistry. Its unique combination of a boronic acid handle for cross-coupling, a strategically placed cyano group, and a propoxy chain for modulating physicochemical properties makes it an invaluable building block for creating highly potent and selective drug candidates. This document provides an in-depth guide to the applications of 3-Cyano-4-propoxyphenylboronic acid, with a primary focus on its pivotal role in the synthesis of second-generation Bruton's Tyrosine Kinase (BTK) inhibitors, exemplified by the FDA-approved drug Acalabrutinib. We will detail the scientific rationale, provide a comprehensive synthetic protocol for its use in Suzuki-Miyaura cross-coupling reactions, and discuss its impact on targeting B-cell malignancies.

Introduction: The Strategic Value of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have transitioned from being niche chemical reagents to indispensable tools in the pharmaceutical industry.[1][2] Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions make them ideal for the modular assembly of complex molecular architectures.[3] The boronic acid functional group, in particular, has been integral to the development of blockbuster drugs, including the proteasome inhibitor Bortezomib.[2]

3-Cyano-4-propoxyphenylboronic acid exemplifies the strategic design of a modern building block:

  • Boronic Acid: Serves as the reactive handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction, enabling the connection of the phenyl ring to a heterocyclic core.[3][4]

  • Cyano Group: This electron-withdrawing group can modulate the electronics of the phenyl ring and often acts as a key hydrogen bond acceptor, contributing to specific and high-affinity binding to the target protein.

  • Propoxy Group: This lipophilic tail can be oriented to occupy hydrophobic pockets within the target's active site, enhancing potency and influencing pharmacokinetic properties such as solubility and cell permeability.

These features have made 3-Cyano-4-propoxyphenylboronic acid a sought-after fragment, particularly in the field of kinase inhibitor development.

Core Application: Synthesis of Acalabrutinib, a Second-Generation BTK Inhibitor

The most prominent application of 3-Cyano-4-propoxyphenylboronic acid is in the synthesis of Acalabrutinib (Calquence®), a highly selective, second-generation inhibitor of Bruton's Tyrosine Kinase (BTK).[5][6]

Biological Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that is a critical signaling node in the B-cell receptor (BCR) pathway.[6][7] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[8][9] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, leading to uncontrolled cancer cell growth.[6][7] By inhibiting BTK, drugs like Acalabrutinib effectively shut down these pro-survival signals, inducing apoptosis in malignant B-cells.[10]

Acalabrutinib is an irreversible inhibitor, forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[6][11] This mechanism provides durable target engagement. The 3-cyano-4-propoxyphenyl moiety is crucial for orienting the molecule within the ATP-binding pocket to achieve this covalent interaction and contributes significantly to the drug's high selectivity and potency.[6][8]

BTK Signaling Pathway and Point of Inhibition

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation DAG_IP3 DAG / IP3 Second Messengers PLCy2->DAG_IP3 Signaling Downstream Signaling (NF-κB, MAPK) DAG_IP3->Signaling Gene Gene Expression (Proliferation, Survival) Signaling->Gene Inhibitor Acalabrutinib (Synthesized via Boronic Acid) Inhibitor->BTK Covalent Inhibition

A diagram of the B-Cell Receptor (BCR) signaling cascade.
The Suzuki-Miyaura Coupling in Acalabrutinib Synthesis

The key synthetic step involving 3-Cyano-4-propoxyphenylboronic acid is a Suzuki-Miyaura cross-coupling reaction.[12] In this reaction, the boronic acid is coupled with a halogenated (typically brominated) heterocyclic core of the drug molecule. This reaction reliably forms the critical C-C bond between the phenyl ring and the imidazo[1,5-a]pyrazinone core of Acalabrutinib.[12][13]

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-OR' PdII_A->PdII_B Ligand Exchange PdII_C R¹-Pd(II)L₂-R² (Di-organo Complex) PdII_B->PdII_C Transmetalation Borate B(OH)₃ PdII_B->Borate PdII_C->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_C->Product RX R¹-X (Aryl Halide) RX->PdII_A Boronic R²-B(OH)₂ (Boronic Acid) Boronic->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_A

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using 3-Cyano-4-propoxyphenylboronic acid.

Materials and Equipment
  • Reagents:

    • Aryl Bromide (e.g., (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate) (1.0 equiv)

    • 3-Cyano-4-propoxyphenylboronic acid (1.2-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous Solvent (e.g., 1,4-Dioxane, DME, Toluene with water)

  • Equipment:

    • Round-bottom flask or microwave reaction vial

    • Magnetic stirrer and heat source (heating mantle or oil bath)

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

    • Analytical instruments (TLC, LC-MS, NMR)

Step-by-Step Protocol

Causality: The protocol is designed to ensure an inert, anhydrous environment to protect the catalyst and reagents, promoting efficient coupling and minimizing side reactions like protodeboronation.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), 3-Cyano-4-propoxyphenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Scientist's Note: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable aryl bromide. The choice of base is critical; stronger bases can accelerate the reaction but may also promote side reactions.

  • Solvent and Catalyst Addition:

    • Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water). The solvent mixture is crucial for dissolving both the organic reagents and the inorganic base.

    • Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask.

    • Scientist's Note: The catalyst is added last to the degassed mixture to maximize its active lifetime.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine to remove the base and inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate in vacuo.

    • Confirm the identity and purity of the final compound using NMR (¹H and ¹³C) and LC-MS analysis. The expected product is the coupled biaryl system, which serves as a key intermediate for the final steps of Acalabrutinib synthesis.[12][14]

Experimental Workflow Summary

Workflow A 1. Reagent Assembly (Aryl-Br, Boronic Acid, Base) Inert Atmosphere B 2. Solvent Addition & Degassing (Dioxane/Water, N₂ Purge) A->B C 3. Catalyst Addition (e.g., Pd(dppf)Cl₂) B->C D 4. Reaction (Heat to 80-100 °C, 2-12h) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Analysis & Characterization (NMR, LC-MS) F->G

A flowchart of the Suzuki-Miyaura coupling and purification process.

Data Summary

The effectiveness of inhibitors derived from this building block is quantified by their half-maximal inhibitory concentration (IC₅₀).

CompoundTargetIC₅₀ (nM)Selectivity Profile
Acalabrutinib BTK5.1Highly selective vs. other kinases (e.g., ITK, EGFR, TEC)[8]
Ibrutinib (First-Gen)BTK1.5Less selective, with off-target effects on TEC and EGFR family kinases[8]

This table highlights the improved selectivity of Acalabrutinib, a key advantage attributed to its optimized structure, which includes the 3-cyano-4-propoxyphenyl moiety.

Conclusion

3-Cyano-4-propoxyphenylboronic acid is more than a simple reagent; it is a strategically designed building block that enables the efficient synthesis of sophisticated, targeted therapeutics. Its application in the manufacturing of Acalabrutinib underscores its importance in medicinal chemistry for creating potent and highly selective kinase inhibitors. The protocols and principles outlined in this note demonstrate its utility and provide a framework for researchers in drug discovery to leverage this valuable compound in the development of next-generation medicines for oncology and autoimmune diseases.

References

  • Chen, B., Li, Z., Xu, L., Xu, Z., & Yao, X. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). US10800787B2 - Process for the preparation of acalabrutinib.
  • ACS Publications. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates.
  • MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. Retrieved from [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • AOBChem. (n.d.). (3-Cyano-4-isopropoxyphenyl)boronic acid. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Progress in the medical chemistry of organoboron compounds. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]

  • Frontiers. (2023). Design, synthesis, and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology. Retrieved from [Link]

  • PubMed. (2017). Current Status of Bruton's Tyrosine Kinase Inhibitor Development and Use in B-Cell Malignancies. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank. Retrieved from [Link]

  • MDPI. (n.d.). Boron Chemistry for Medical Applications. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). (3-Cyano-4-methyl-2-propan-2-ylphenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PubMed Central. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • PMC. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • NIH. (n.d.). 3-Cyanopropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4-Cyano-3-ethyl-2-phenylphenyl)boronic acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for One-Pot Borylation/Suzuki Reaction with Aryl Halides

Introduction: Streamlining C-C Bond Formation in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, mild conditions, and except...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Streamlining C-C Bond Formation in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology is particularly pivotal in the synthesis of biaryls and poly-aryl scaffolds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, the traditional Suzuki-Miyaura protocol is contingent on the availability of pre-functionalized organoboron reagents, which can be expensive, unstable, or commercially unavailable.[4][5]

To circumvent these limitations, the development of "one-pot" or "telescoped" procedures, which combine the initial borylation of an aryl halide with a subsequent Suzuki-Miyaura coupling in a single reaction vessel, has emerged as a highly efficient and atom-economical strategy.[6][7] This approach obviates the need for the isolation and purification of the intermediate boronic acid or ester, thereby reducing waste, saving time, and simplifying the overall synthetic route.[6][8] Such streamlined processes are of immense interest to researchers in drug discovery and process chemistry, where efficiency and scalability are paramount.[5][7]

This application note provides a comprehensive guide to the principles and practice of the one-pot borylation/Suzuki reaction of aryl halides. We will delve into the mechanistic underpinnings of this tandem process, detail optimized protocols, discuss critical reaction parameters, and offer insights grounded in extensive field experience to empower researchers to successfully implement and adapt this powerful synthetic tool.

Mechanistic Principles: A Tale of Two Catalytic Cycles

The elegance of the one-pot borylation/Suzuki reaction lies in the seamless integration of two distinct yet harmonious palladium-catalyzed cycles: the Miyaura borylation and the Suzuki-Miyaura cross-coupling.[4][9] While often utilizing the same palladium catalyst, the conditions for each step are carefully orchestrated to ensure the sequential formation of the desired products.

Cycle A: Miyaura Borylation

The initial step involves the palladium-catalyzed cross-coupling of an aryl halide (Ar¹-X) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[10][11]

The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[11]

  • Transmetalation: A weak base, typically potassium acetate (KOAc), is crucial at this stage.[10] It is believed to form an (acetato)palladium(II) complex, which is more reactive towards the diboron reagent.[10][11] The high oxophilicity of boron serves as a driving force for the transmetalation step, where a boryl group is transferred to the palladium center, and the halide is transferred to the boron species.[10]

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the arylboronate ester (Ar¹-Bpin) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[11]

A critical aspect of the Miyaura borylation is the choice of a weak base. A strong base would activate the newly formed arylboronate ester, leading to a competing Suzuki coupling with the remaining aryl halide, resulting in undesired homocoupling products.[10][11]

Cycle B: Suzuki-Miyaura Cross-Coupling

Once the borylation is complete, the second aryl halide (Ar²-X) and a stronger aqueous base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) are introduced into the reaction mixture.[1][4] This initiates the Suzuki-Miyaura coupling cycle.

The established mechanism for this reaction involves:

  • Oxidative Addition: The regenerated Pd(0) catalyst undergoes oxidative addition with the second aryl halide (Ar²-X) to form a new Pd(II) species.[1][12]

  • Transmetalation: The stronger base activates the arylboronate ester (Ar¹-Bpin) to form a more nucleophilic "ate" complex. This complex then readily transmetalates with the Pd(II) species, transferring the Ar¹ group to the palladium center.[1][2]

  • Reductive Elimination: The resulting diorganopalladium(II) intermediate undergoes reductive elimination to form the desired biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst.[1][3]

The successful execution of the one-pot reaction hinges on the sequential and controlled progression of these two cycles.

G cluster_0 One-Pot Borylation/Suzuki Workflow Start Reaction Setup: Aryl Halide 1 (Ar¹-X) Diboron Reagent (B₂pin₂) Pd Catalyst, Ligand Weak Base (e.g., KOAc) Solvent Borylation Step 1: Miyaura Borylation (e.g., 1-2 hours at 80-120°C) Start->Borylation Addition Addition of: Aryl Halide 2 (Ar²-X) Aqueous Strong Base (e.g., Na₂CO₃) Borylation->Addition Suzuki Step 2: Suzuki Coupling (e.g., 30-60 mins at 80-120°C) Addition->Suzuki Workup Reaction Work-up & Purification Suzuki->Workup Product Unsymmetrical Biaryl Product (Ar¹-Ar²) Workup->Product

Caption: High-level workflow for a one-pot borylation/Suzuki reaction.

Key Parameters, Reagents, and Considerations

The success of a one-pot borylation/Suzuki reaction is contingent on the careful selection and optimization of several key parameters.

ParameterBorylation Step (Step 1)Suzuki Coupling Step (Step 2)Rationale & Expert Insights
Aryl Halide Ar¹-X (I, Br, Cl, OTf)Ar²-X (I, Br, Cl, OTf)Reactivity order is typically I > Br > OTf > Cl. More reactive halides are often used in the borylation step. The choice can be strategic to control selectivity.[8]
Boron Source Bis(pinacolato)diboron (B₂pin₂), Bis-boronic acid (BBA)-B₂pin₂ is widely used due to the stability of the resulting pinacol esters.[10] BBA is more atom-economical but may require different conditions.[8][13]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos-Pd-G2)Same catalyst from Step 1A single loading of the catalyst is a key advantage of the one-pot protocol.[4] Buchwald precatalysts often show high efficiency for challenging substrates like aryl chlorides.[8][14]
Ligand PPh₃, dppf, Buchwald ligands (e.g., XPhos, SPhos)Same ligand from Step 1The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are often effective.[15][16]
Base Weak, non-aqueous base (e.g., KOAc, KOPh)Stronger, aqueous base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)This is the most critical differentiator. A weak base in Step 1 prevents premature Suzuki coupling.[10] A stronger aqueous base is required to activate the boronate ester for the transmetalation in Step 2.[1]
Solvent Anhydrous, aprotic solvents (e.g., Dioxane, Toluene, THF)Same solvent, with added water from the aqueous baseThe solvent must be compatible with both catalytic cycles. The introduction of water in the second step is essential for the Suzuki coupling.
Temperature 80-120 °C (conventional heating), 120-150 °C (microwave)80-120 °C (conventional heating), 120-150 °C (microwave)Microwave irradiation can significantly reduce reaction times.[4][17] Room temperature protocols have also been developed for certain substrates.[14]

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Microwave-Assisted One-Pot Borylation/Suzuki Reaction

This protocol is adapted from a procedure developed for the rapid synthesis of bi-aryl scaffolds.[4]

Materials:

  • Aryl Halide 1 (Ar¹-X)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aryl Halide 2 (Ar²-X)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

  • Potassium Acetate (KOAc)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • Dioxane (anhydrous)

  • Microwave reaction vial with a stir bar

Procedure:

  • Borylation Step:

    • To a microwave reaction vial, add Aryl Halide 1 (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (0.1 equiv), and KOAc (3.0 equiv).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous dioxane (to achieve a concentration of ~0.5 M with respect to Ar¹-X).

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to 120 °C for 45 minutes.[4]

    • Allow the vial to cool to room temperature.

  • Suzuki Coupling Step:

    • Carefully open the vial and add Aryl Halide 2 (1.0 equiv) and the 2M aqueous solution of Na₂CO₃ (2.0 equiv).[4]

    • Reseal the vial.

    • Place the vial back in the microwave reactor and heat to 120 °C for 30 minutes.[4]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: One-Pot Borylation/Suzuki of Aryl Chlorides at Room Temperature

This protocol is based on a method utilizing a highly active Buchwald catalyst system.[14]

Materials:

  • Aryl Chloride 1 (Ar¹-Cl)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aryl Chloride 2 (Ar²-Cl)

  • XPhos-Pd-G2 precatalyst (0.5 mol%)

  • XPhos ligand (0.5 mol%)

  • Potassium Phosphate Heptahydrate (K₃PO₄·7H₂O)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Borylation Step:

    • In a glovebox, add Aryl Chloride 1 (1.0 equiv), B₂pin₂ (0.5 equiv), K₃PO₄·7H₂O (3.0 equiv), XPhos-Pd-G2 (0.005 equiv), and XPhos (0.005 equiv) to a reaction flask.

    • Add ethanol to achieve a concentration of ~0.2 M.

    • Seal the flask and stir the mixture at room temperature for the required time (monitor by TLC or LC-MS for completion, typically a few hours).

  • Suzuki Coupling Step:

    • Once the borylation is complete, add Aryl Chloride 2 (1.0 equiv) and water (e.g., 0.3 mL for a 1 mmol scale reaction) to the reaction mixture.[14]

    • Continue stirring at room temperature until the Suzuki coupling is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Follow the standard work-up and purification procedure as described in Protocol 1.

Troubleshooting and Field Insights

  • Low Yield of Biaryl Product:

    • Incomplete Borylation: Ensure the borylation step goes to completion before adding the second aryl halide. Consider increasing the temperature or reaction time for the first step.

    • Catalyst Deactivation: Ensure anhydrous and inert conditions, especially during the borylation step. The quality of the solvent and reagents is crucial.

    • Protodeborylation: This side reaction, where the boronic ester is cleaved to an arene, can be problematic, especially with electron-rich or heteroaromatic substrates. Minimizing water content during the borylation and using milder bases can help.

  • Formation of Homocoupling Products (Ar¹-Ar¹ or Ar²-Ar²):

    • Ar¹-Ar¹ Formation: This suggests the base used in the borylation step is too strong, initiating a premature Suzuki coupling. Ensure a weak base like KOAc is used.

    • Ar²-Ar² Formation: This is less common but can occur if the reaction conditions promote self-coupling of the second aryl halide.

  • Process Safety Considerations for Scale-Up:

    • In telescoped reactions, the decomposition of excess diboron reagent under aqueous basic conditions can generate hydrogen gas.[18] This must be carefully managed during scale-up by ensuring adequate venting and headspace.

Conclusion: An Enabling Technology for Chemical Synthesis

The one-pot borylation/Suzuki reaction represents a significant advancement in synthetic efficiency, providing a streamlined and robust method for the construction of complex molecular architectures from simple aryl halide precursors.[4][6] By understanding the distinct mechanistic requirements of the tandem catalytic cycles and carefully controlling the reaction conditions—particularly the choice of base—researchers can harness the full potential of this powerful transformation. The protocols and insights provided herein serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling the rapid and efficient synthesis of novel compounds that drive innovation.

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. Available at: [Link]

  • Combined 'One-pot' Borylation and Coupling. Wordpress. Available at: [Link]

  • Miyaura borylation. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. Available at: [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC - NIH. Available at: [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • One-Pot Borylation/Suzuki Couplings for Streamlined Synthesis of Compounds in Drug Discovery. Technology Networks. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. Available at: [Link]

  • One-Pot Palladium-Catalyzed Cross-Coupling Treble of Borylation, the Suzuki Reaction and Amination. SAHMRI. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. ResearchGate. Available at: [Link]

  • B(dan)‐Installing Reactions with (pin)B−B(dan). ResearchGate. Available at: [Link]

  • Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions. American Chemical Society - ACS Figshare. Available at: [Link]

  • Hydrogen Evolution from Telescoped Miyaura Borylation and Suzuki Couplings Utilizing Diboron Reagents: Process Safety and Hazard Considerations. ACS Publications. Available at: [Link]

  • Synthesis of (pin)B−B(dan) from (pin)B−B(pin). ResearchGate. Available at: [Link]

  • One‐Pot Palladium‐Catalyzed Cross‐Coupling Treble of Borylation, the Suzuki Reaction and Amination. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions Using 3-Cyano-4-propoxyphenylboronic Acid

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS) In the fast-paced environments of pharmaceutical and materials science research, the rapid and efficient synthesis of novel molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced environments of pharmaceutical and materials science research, the rapid and efficient synthesis of novel molecular entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes.[1][2] This is achieved through the unique mechanism of microwave heating, which involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture.[3] This leads to rapid, uniform, and efficient heating, often resulting in higher product yields, improved purity, and enhanced reproducibility compared to conventional heating methods.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in many pharmaceutical agents.[4][5] The use of functionalized boronic acids, such as 3-Cyano-4-propoxyphenylboronic acid , allows for the introduction of specific pharmacophores and the fine-tuning of a molecule's physicochemical properties. The cyano and propoxy groups can modulate factors like metabolic stability, receptor binding affinity, and solubility, making this reagent a valuable building block in drug discovery programs.[6][7]

This document provides a comprehensive guide to the application of 3-Cyano-4-propoxyphenylboronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of MAOS for the rapid and efficient synthesis of complex organic molecules.

Understanding the Reagent: 3-Cyano-4-propoxyphenylboronic Acid

3-Cyano-4-propoxyphenylboronic acid is a substituted arylboronic acid with the following key characteristics:

  • Structure: It possesses a phenyl ring substituted with a boronic acid group, a cyano group, and a propoxy group.

  • Reactivity: The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions. Careful optimization of reaction conditions, particularly the choice of catalyst and base, is crucial for achieving high yields.

  • Applications: This reagent is a valuable building block for introducing a cyanophenyl moiety with a propoxy substituent into a target molecule. This can be particularly useful in medicinal chemistry for exploring structure-activity relationships (SAR).

PropertyValue
CAS Number 279262-22-5
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as dioxane, THF, and DMF

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its corresponding boronate) is transferred to the palladium center, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Cyano-4-propoxyphenylboronic Acid with 2-Chloropyrimidine

This protocol provides a detailed procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of 3-Cyano-4-propoxyphenylboronic acid with 2-chloropyrimidine. This reaction serves as a representative example and can be adapted for other aryl or heteroaryl halides.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Chloropyrimidine1722-12-9114.530.51.0
3-Cyano-4-propoxyphenylboronic acid279262-22-5205.020.61.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.0250.05
Potassium Carbonate (K₂CO₃)584-08-7138.211.53.0
1,4-Dioxane123-91-188.114 mL-
Water (degassed)7732-18-518.022 mL-
Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyrimidine (57.3 mg, 0.5 mmol).

  • Reagent Addition: Add 3-Cyano-4-propoxyphenylboronic acid (123 mg, 0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol), and potassium carbonate (207.3 mg, 1.5 mmol).

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 2 mL of degassed water to the vial.

  • Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (e.g., argon or nitrogen) for 5 minutes.

  • Microwave Irradiation: Place the sealed vial into the cavity of a dedicated microwave reactor. Irradiate the reaction mixture at 120 °C for 15 minutes.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening it.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3-cyano-4-propoxyphenyl)pyrimidine.

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

Optimization and Troubleshooting

The success of a microwave-assisted Suzuki-Miyaura coupling reaction can be influenced by several factors. The following table provides guidance on optimizing key reaction parameters.

ParameterRecommendation and Rationale
Catalyst For electron-deficient boronic acids, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial. If the reaction is sluggish, consider using a pre-catalyst like a palladacycle.
Base The choice of base is critical. While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for challenging couplings.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DMF) and water is often effective. The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.
Temperature Microwave heating allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel. A typical temperature range for Suzuki couplings is 100-150 °C.
Reaction Time One of the primary advantages of MAOS is the significant reduction in reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal irradiation time, which is often in the range of 5-30 minutes.

Safety Precautions

  • Microwave Reactor: Always use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[8]

  • Pressure: Reactions in sealed vessels at high temperatures will generate significant pressure. Ensure that the reaction vials are properly sealed and do not exceed the manufacturer's recommended pressure limits.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated fume hood.

  • Cooling: Allow the reaction vessel to cool to a safe temperature before opening to avoid the rapid release of pressure and solvent vapors.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for accelerating Suzuki-Miyaura cross-coupling reactions. The use of functionalized building blocks like 3-Cyano-4-propoxyphenylboronic acid in combination with MAOS enables the rapid generation of diverse and complex molecules, which is of significant value in drug discovery and materials science. By carefully selecting and optimizing the reaction parameters as outlined in this guide, researchers can harness the full potential of this technology to advance their scientific endeavors.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Zhang, W., & Wang, J. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 8(23), 5345–5348. [Link]

  • El-Gendy, A. A. M., & El-Gharabawy, H. M. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1616. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Kotali, A., et al. (2022). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules, 27(19), 6592. [Link]

  • Sharma, P., & Kumar, V. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry, 8(2), 234-243. [Link]

  • Rani, S., & Singh, R. (2020). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 123-134. [Link]

  • Sutar, A. K., & Srivastava, V. K. (2012). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 4(1), 241-246. [Link]

  • Singh, A., & Sharma, A. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. The Pharma Innovation Journal, 4(2), 01-04. [Link]

  • Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS Journal of Pharmaceutical Sciences, 3(1), 15-20. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Microwave-Assisted Synthesis of Five and Seven-Membered Heterocycles and Study Their Biological Activity. Egyptian Journal of Chemistry, 64(10), 5677-5682. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Patel, S. G., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC advances, 12(46), 30141–30154. [Link]

Sources

Method

Application Notes & Protocols: The Catalytic Utility of Boronic Acids in Modern C-C Bond Formation

Abstract Boronic acids and their derivatives have transitioned from niche reagents to indispensable tools in the arsenal of synthetic organic chemists. Their unique electronic properties, operational simplicity, general...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids and their derivatives have transitioned from niche reagents to indispensable tools in the arsenal of synthetic organic chemists. Their unique electronic properties, operational simplicity, general stability, and low toxicity have established them as privileged building blocks for constructing complex molecular architectures.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the catalytic applications of boronic acids in carbon-carbon (C-C) bond formation. We move beyond simple procedural lists to dissect the causality behind experimental design, covering their role as crucial transmetalation reagents in transition-metal catalysis and their emerging utility as potent organocatalysts. Detailed, field-proven protocols for key transformations, including the Suzuki-Miyaura coupling, the Petasis Borono-Mannich reaction, and rhodium-catalyzed conjugate additions, are presented alongside mechanistic diagrams and data tables to empower chemists in their synthetic endeavors.

Introduction: The Versatility of the Boron Moiety

The C-B bond, once considered an exotic curiosity, is now central to some of the most powerful C-C bond-forming reactions in organic synthesis.[3][4][5] Boronic acids (RB(OH)₂) are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups. This structure imparts a unique duality: they are stable enough to be isolated, purified, and stored under ambient conditions, yet sufficiently reactive to participate in a vast array of chemical transformations.

Their rise to prominence is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[6] However, their utility extends far beyond this single transformation. Boronic acids are key players in rhodium-catalyzed additions, multicomponent reactions, and even function as metal-free organocatalysts, activating substrates through reversible covalent interactions.[7][8] This guide will illuminate these diverse catalytic roles, providing both the theoretical framework and the practical protocols needed for successful application in a research setting.

Boronic Acids as Reagents in Transition-Metal Catalysis

In this context, the boronic acid serves as the nucleophilic partner, delivering an organic group to a metal center in a process known as transmetalation. This is the cornerstone of their application in cross-coupling chemistry.

The Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used method for the synthesis of biaryls, vinylarenes, and polyenes, motifs commonly found in pharmaceuticals and functional materials.[9] It involves the palladium-catalyzed coupling of an organoboronic acid with an organic halide or triflate.[6][10][11]

Causality and Mechanistic Insight: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][11] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[6][10][11] This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻).[12] This activation enhances the polarization of the C-B bond, facilitating the transfer of the organic moiety to the electrophilic Pd(II) center.[12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][10] Bulky, electron-rich phosphine ligands on the palladium center promote this final step.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination product R¹-R² (Coupled Product) TM_Complex->product          sub_e R¹-X (Electrophile) sub_e->OA_Complex sub_n R²-B(OH)₂ + Base (Nucleophile) sub_n->TM_Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Common Suzuki-Miyaura Reaction Components

The success of a Suzuki coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table provides a starting point for reaction development.[9]

ComponentExamplesRole & Rationale
Pd Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PEPPSI™-type catalystsSource of the active Pd(0) species. Pd(II) sources are reduced in situ. Pre-formed complexes can offer better stability and activity.[6][9]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, N-Heterocyclic Carbenes (NHCs)Stabilizes the Pd center, modulates its reactivity. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt, KFActivates the boronic acid to form a more nucleophilic boronate salt, facilitating transmetalation.[6][12] The choice of base can be crucial and substrate-dependent.
Solvent Toluene, Dioxane, THF, DMF, often with added waterSolubilizes reactants. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[9]

Rhodium-Catalyzed Additions

While palladium dominates cross-coupling, rhodium complexes are highly effective for catalyzing the addition of organoboronic acids to polarized C-C and C-O double bonds.[2][13] These reactions provide reliable routes to chiral alcohols and functionalized carbonyl compounds.

Causality and Mechanistic Insight: The key step is the transmetalation of the organic group from boron to a Rh(I) center, generating an organorhodium(I) species. This species then adds across an electrophilic double bond.

  • 1,4-Conjugate Addition: An aryl- or alkenylrhodium(I) species adds to an α,β-unsaturated ketone or ester, forming a rhodium enolate. Subsequent protonolysis yields the β-substituted carbonyl compound and regenerates the active catalyst.[14][15]

  • 1,2-Addition: The organorhodium(I) species can also add directly to the carbonyl carbon of aldehydes and ketones to form secondary or tertiary alcohols, respectively.[13][16]

Rhodium_Addition start Arylboronic Acid (Ar-B(OH)₂) intermediate [Ar-Rh(I)] Intermediate start->intermediate Transmetalation catalyst Rh(I) Catalyst catalyst->intermediate enolate Rhodium Enolate intermediate->enolate 1,4-Addition substrate α,β-Unsaturated Ketone (Enone) substrate->enolate enolate->catalyst Catalyst Regeneration product β-Aryl Ketone (Product) enolate->product Protonolysis proton Proton Source (e.g., H₂O) proton->product

Figure 2: Simplified workflow for Rh-catalyzed 1,4-conjugate addition.

Experimental Protocol: Rh-Catalyzed Conjugate Addition to an Enone

This protocol is adapted from literature procedures and serves as a general example.[14]

  • Reaction Setup: In a vial, dissolve the α,β-unsaturated ketone (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.75 mmol, 1.5 equiv) in a solvent mixture (e.g., dioxane/H₂O 10:1, 2.0 mL).

  • Catalyst and Base: Add the rhodium precatalyst (e.g., [Rh(cod)₂]BF₄, 0.015 mmol, 3 mol%) and a base (e.g., Ba(OH)₂, 0.05 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Once the reaction is complete, add a saturated aqueous solution of NH₄Cl and extract with diethyl ether.

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired product.

Boronic Acids in Multicomponent C-C Bond Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. Boronic acids are star players in one of the most versatile MCRs.

The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a three-component condensation of an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids.[17][18][19]

Causality and Mechanistic Insight: The power of this reaction lies in its convergent and irreversible nature.

  • Iminium Formation: The amine and carbonyl component condense to form a reactive iminium ion intermediate. In cases where the carbonyl compound contains an adjacent hydroxyl or carboxyl group (e.g., α-hydroxy aldehydes or glyoxylic acid), this condensation is accelerated.

  • Boronate Complexation: The boronic acid reacts with the hydroxyl group of the intermediate (or a diol additive) to form a tetracoordinate "ate" complex. This complexation increases the nucleophilicity of the organic group attached to the boron.

  • C-C Bond Formation: The vinyl or aryl group from the boronate complex attacks the electrophilic iminium ion carbon in an irreversible C-C bond-forming step, yielding the final amine product.[20]

Petasis_Reaction Amine Amine (R¹R²NH) Iminium Iminium Ion [R³CH=NR¹R²]⁺ Amine->Iminium Carbonyl Carbonyl (R³CHO) Carbonyl->Iminium + H₂O BoronicAcid Boronic Acid (R⁴B(OH)₂) AteComplex Boronate 'ate' Complex BoronicAcid->AteComplex Product Substituted Amine (Product) Iminium->Product C-C Bond Formation (Irreversible) AteComplex->Product Nucleophilic Attack

Figure 3: Mechanistic pathway of the Petasis Borono-Mannich reaction.

Experimental Protocol: Synthesis of an α-Amino Acid via Petasis Reaction

This protocol is a general procedure for the synthesis of α-aryl glycines.[19]

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., Dichloromethane or Toluene, 10 mL).

  • Addition of Reactants: Add glyoxylic acid monohydrate (1.1 mmol, 1.1 equiv) to the solution and stir for 30 minutes at room temperature.

  • Boronic Acid Addition: Add the arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 1.5 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-48 hours. The product often precipitates from the solution.

  • Isolation: Collect the solid product by filtration, wash with the reaction solvent and then with a non-polar solvent like hexanes.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized to achieve higher purity.

Boronic Acids as Organocatalysts

Beyond their role as stoichiometric reagents, boronic acids can themselves act as catalysts, typically by functioning as transient Lewis acids. This approach avoids the use of metals, aligning with principles of green chemistry.[8]

Causality and Mechanistic Insight: Boronic acid catalysis hinges on the ability of the boron atom to form reversible covalent bonds with hydroxyl groups.[8] This interaction activates the substrate towards nucleophilic attack. For instance, reaction with a carboxylic acid forms an acyloxyboronic acid intermediate, which is a more potent acylating agent than the parent carboxylic acid.[21][22] Similarly, reaction with an alcohol can facilitate dehydration to generate a carbocationic intermediate for Friedel-Crafts type reactions.[23][24][25]

Dehydrative C-Alkylation Reactions

Electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, can catalyze the dehydrative C-alkylation of soft nucleophiles (e.g., 1,3-dicarbonyl compounds) with benzylic alcohols.[23][24]

The proposed mechanism involves the boronic acid activating the alcohol's hydroxyl group, facilitating its departure as water and generating an electrophilic benzylic carbocation intermediate. This intermediate is then trapped by the nucleophile to form the new C-C bond.[23]

Dehydrative_Alkylation Alcohol Benzylic Alcohol Activated Activated Alcohol Complex Alcohol->Activated Catalyst Ar-B(OH)₂ (Catalyst) Catalyst->Activated Activation Carbocation Carbocation Intermediate Activated->Carbocation - H₂O - Catalyst Product C-Alkylated Product Carbocation->Product Nucleophile 1,3-Diketone (Nucleophile) Nucleophile->Product Nucleophilic Attack

Figure 4: Workflow for boronic acid-catalyzed dehydrative C-alkylation.

Experimental Protocol: Arylboronic Acid-Catalyzed C-Alkylation

This protocol is based on a reported procedure for the alkylation of 1,3-dicarbonyls.[23][25]

  • Reaction Setup: To a vial containing a magnetic stir bar, add the 1,3-dicarbonyl compound (0.5 mmol, 1.0 equiv), the secondary benzylic alcohol (0.6 mmol, 1.2 equiv), and the arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 0.05 mmol, 10 mol%).

  • Solvent: Add a non-polar solvent such as toluene (2.0 mL).

  • Dehydration: Add activated molecular sieves (4 Å) to sequester the water produced during the reaction.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, filter off the molecular sieves and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Conclusion

The catalytic applications of boronic acids in C-C bond formation are both broad and profound. From their foundational role in palladium-catalyzed cross-coupling to their nuanced function in rhodium-catalyzed additions, multicomponent reactions, and metal-free organocatalysis, boronic acids have proven to be exceptionally versatile. Their stability, ready availability, and favorable environmental profile ensure that they will remain at the forefront of innovation in academic and industrial chemistry. As researchers continue to explore the unique reactivity of the C-B bond, new catalytic systems and transformations will undoubtedly emerge, further expanding the synthetic chemist's toolkit for building the molecules of tomorrow.

References

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.Organic Syntheses Procedure.
  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR).Organic Chemistry Portal. (2005).
  • Mechanistic Insights into Direct Amide Bond Formation Catalyzed by Boronic Acids: Halogens as Lewis Bases.Scite.ai.
  • Petasis reaction.Wikipedia.
  • and Intramolecular Additions of 1-Alkenylboronic Acids or Esters to Aldehydes and Ketones Catalyzed by Rhodium(I) Complex.Synlett.
  • Organoboron catalysis for direct amide/peptide bond formation.Chemical Communications (RSC Publishing). (2024).
  • Emergent Organoboron Acid Catalysts.ACS Catalysis.
  • General catalytic cycle of the asymmetric C‐C bond formation with boronic acid and esters derivatives.ResearchGate.
  • Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes.Angewandte Chemie International Edition. (1998).
  • Mechanistic insights into boron-catalysed direct amidation reactions.Organic & Biomolecular Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates.ChemRxiv. (2024).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube. (2025).
  • O-Monoacyltartaric Acid Catalyzed Enantioselective Conjugate Addition of a Boronic Acid to Dienones: Application to the Synthesis of Optically Active Cyclopentenones.Organic Letters.
  • Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids.Chemical Communications (RSC Publishing).
  • Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction.Chemical Reviews.
  • Petasis Reaction.Organic Chemistry Portal.
  • Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization.Organic Letters. (2008).
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts. (2024).
  • Asymmetric Organocatalytic C‐C Bond Forming Reactions with Organoboron Compounds: A Mechanistic Survey.European Journal of Organic Chemistry. (2019).
  • Asymmetric Organocatalytic C‐C Bond Forming Reactions with Organoboron Compounds: A Mechanistic Survey.Sci-Hub.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols.Sci-Hub.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols.Organic Letters. (2020).
  • Suzuki Coupling.Organic Chemistry Portal.
  • Rh-catalysed asymmetric conjugate addition of boronic acids to nitroalkenes employing a P-chiral P,π-hybrid ligand.Organic Chemistry Frontiers (RSC Publishing).
  • A General Three-Component Alkyl Petasis Boron–Mannich Reaction.Journal of the American Chemical Society.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.Benchchem.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols.Organic Letters. (2020).
  • Boron-Based Catalysts for C-C Bond-Formation Reactions.Chemistry – An Asian Journal. (2018).
  • Boron‐Based Catalysts for C−C Bond‐Formation Reactions.Sci-Hub.
  • Rhodium-catalyzed addition of aryl boronic acids to 1,2-diketones and 1,2-ketoesters.Sci-Hub.
  • The Role of Boronic Acids in Catalysis and Chemical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD..
  • Boron‐Based Catalysts for C−C Bond‐Formation Reactions | Request PDF.ResearchGate.
  • [RuCl2(p-cymene)]2-Catalyzed Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Ketones under Ligand-Free and Neutral Conditions.The Journal of Organic Chemistry.
  • Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids.Chemical Science (RSC Publishing).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.Molecules. (2021).
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols.ResearchGate. (2020).
  • New advances in catalytic C–C bond formation via late transition metals.Chemical Society Reviews.
  • Substituted arene synthesis by 1,4-Addition.Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives.Molecules. (2021).
  • Boronic acid catalysis.Chemical Society Reviews. (2019).
  • Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis.Diva-portal.org.
  • Catalytic Asymmetric Synthesis of Chiral Tertiary Organoboronic Esters through Conjugate Boration of β-Substituted Cyclic Enones.Journal of the American Chemical Society. (2009).
  • Boronic Esters in Asymmetric Synthesis.The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Suzuki Coupling with 3-Cyano-4-propoxyphenylboronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, specifically when using the electron...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, specifically when using the electron-deficient substrate, 3-Cyano-4-propoxyphenylboronic acid. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.

Introduction: The Challenge of Electron-Deficient Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[1][2] However, its success is highly dependent on the electronic and steric nature of the coupling partners.[3] 3-Cyano-4-propoxyphenylboronic acid presents a specific challenge due to the electron-withdrawing nature of the cyano group. This deactivation can lead to slower reaction rates and lower yields, primarily by affecting the crucial transmetalation step of the catalytic cycle.[4] Furthermore, electron-deficient arylboronic acids can be more susceptible to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom, further reducing the yield of the desired product.[4][5]

This guide will walk you through a systematic approach to troubleshooting and optimizing your Suzuki coupling reactions with this and similar challenging substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 3-Cyano-4-propoxyphenylboronic acid is giving very low or no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the first step.

  • Reagent Integrity:

    • Boronic Acid Quality: Boronic acids can degrade over time.[6] It's crucial to use a high-purity, fresh sample of 3-Cyano-4-propoxyphenylboronic acid. Impurities can poison the catalyst or lead to side reactions.[7] Consider using a boronic ester (e.g., pinacol ester) for enhanced stability.[6]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general reactivity order is I > Br > OTf >> Cl.[6] If you are using an aryl chloride, a more active catalyst system is likely necessary.[6]

    • Catalyst and Ligand Activity: Palladium(0) catalysts are sensitive to air and moisture.[6] Ensure your catalyst and ligands are stored and handled under an inert atmosphere. Phosphine ligands can oxidize, which can inhibit the reaction.[6]

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[8][9] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that your solvents are properly degassed.[6][8]

    • Base Quality: The base should be finely powdered and dry to ensure consistent reactivity.[10][11]

Q2: I'm observing a significant amount of a byproduct that appears to be 2-cyanophenol or its propoxy derivative. What is happening?

A2: This is likely due to protodeboronation, a common side reaction with electron-deficient boronic acids.[4][5] In this process, the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.

  • Potential Causes:

    • Harsh Reaction Conditions: High temperatures and strong bases can promote protodeboronation.[12][13]

    • Presence of Water: While some water can be beneficial for dissolving the base, excessive amounts can facilitate protodeboronation.[14]

  • Troubleshooting Strategies:

    • Milder Base: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[10]

    • Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under anhydrous conditions with a soluble base.[14]

    • Use of Boronic Esters: Pinacol or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.[6][15]

Q3: My reaction is sluggish and never goes to completion, even after extended reaction times. What can I do to increase the reaction rate?

A3: A slow reaction rate with an electron-deficient boronic acid often points to a slow transmetalation step.

  • Strategies to Accelerate Transmetalation:

    • Stronger, Non-nucleophilic Base: While strong bases can promote side reactions, a carefully chosen strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the formation of the more reactive boronate species.[16][17]

    • Ligand Choice: Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can significantly accelerate both the oxidative addition and reductive elimination steps, which can indirectly influence the overall catalytic turnover.[3][18]

    • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate. However, monitor for increased side product formation.[19]

    • Solvent Choice: The polarity of the solvent can influence the reaction rate.[20][21] Screening different solvents or solvent mixtures (e.g., dioxane/water, toluene/water) may be beneficial.[14]

In-Depth Troubleshooting Guide

Issue 1: Low or No Product Formation

If your initial checks and FAQ troubleshooting haven't resolved the issue, a more detailed investigation into the reaction components is necessary.

Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for coupling electron-deficient substrates.

  • Palladium Source: While Pd(PPh₃)₄ is a common workhorse, it may not be active enough for this substrate.[18] Consider using more active Pd(0) sources or Pd(II) precatalysts that are readily reduced in situ. Buchwald-type precatalysts are often a good choice.[10]

  • Ligand Effects: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[22] For electron-deficient boronic acids, bulky and electron-donating ligands are often required to facilitate the catalytic cycle.[2][3]

Ligand ClassExamplesRationale for Use with 3-Cyano-4-propoxyphenylboronic acid
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky, promoting both oxidative addition and reductive elimination.[3][18] Excellent for challenging couplings.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very stable and highly active palladium complexes, often effective for coupling unreactive substrates.[23]
Traditional Phosphines P(t-Bu)₃, PCy₃More electron-rich and bulkier than PPh₃, can be effective in some cases.[23]
Base and Solvent System Optimization

The base and solvent work in concert to facilitate the reaction.[14] The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1][16][17]

  • Base Selection:

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For electron-deficient boronic acids, the stronger yet non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective.[10]

    • Biphasic vs. Anhydrous: An aqueous base system (e.g., K₂CO₃ in dioxane/water) is common. However, if protodeboronation is an issue, switching to an anhydrous system with a base like K₃PO₄ in a solvent like dioxane or toluene can be beneficial.[24]

  • Solvent Effects:

    • The solvent must solubilize all reaction components.[14]

    • Polar aprotic solvents like dioxane, THF, and DMF are frequently used, often with water as a co-solvent.[14]

    • The choice of solvent can influence the rate and selectivity of the reaction.[20][25]

Issue 2: Significant Side Product Formation
Protodeboronation

As previously mentioned, this is a major pathway for yield loss with electron-deficient boronic acids.

Mitigation Workflow:

Protodeboronation_Mitigation start High Protodeboronation Observed step1 Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Use Boronic Ester (Pinacol or MIDA) step1->step2 If still problematic step3 Lower Reaction Temperature step2->step3 If still problematic step4 Run Under Anhydrous Conditions step3->step4 If still problematic end Reduced Protodeboronation step4->end

Caption: Workflow for mitigating protodeboronation.

Homocoupling

Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[9]

  • Prevention:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture.[6]

    • Use of a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling.[10]

    • Controlled Addition: Slow addition of the boronic acid to the reaction mixture can minimize its concentration and disfavor homocoupling.[10]

Experimental Protocols

General Procedure for Suzuki Coupling with 3-Cyano-4-propoxyphenylboronic acid

This protocol provides a starting point for optimization.

Materials:

  • 3-Cyano-4-propoxyphenylboronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/water 10:1)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 3-Cyano-4-propoxyphenylboronic acid, and finely powdered K₃PO₄.[8]

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[8]

  • Under a positive pressure of the inert gas, add the palladium precatalyst.[8]

  • Add the degassed solvent system via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Preparation of 3-Cyano-4-propoxyphenylboronic acid pinacol ester

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a valuable strategy.

Materials:

  • 3-Cyano-4-propoxyphenylboronic acid (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Solvent (e.g., Toluene)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 3-Cyano-4-propoxyphenylboronic acid and pinacol in toluene.

  • Heat the mixture to reflux and collect the water that azeotropes off.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Visualizing the Catalytic Cycle and Key Optimization Points

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Key Optimization Points Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)-X (Aryl Halide Complex) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)-R² Transmetalation->PdII_R1R2 Boronate [R²B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid R²B(OH)₂ (3-Cyano-4-propoxy- phenylboronic acid) BoronicAcid->Boronate RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Opt1 Ligand Choice: Bulky, electron-rich ligands (e.g., Buchwald type) accelerate this step. Opt1->OxAdd Opt2 Base Strength: Stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃) facilitate boronate formation. Opt2->Base Opt3 Substrate Stability: Electron-withdrawing groups (like -CN) can make this step slow. Opt3->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle with key optimization points for challenging substrates.

Conclusion

Successfully performing a Suzuki coupling with an electron-deficient substrate like 3-Cyano-4-propoxyphenylboronic acid requires careful attention to the choice of catalyst, ligand, base, and solvent, as well as meticulous experimental technique to exclude oxygen and minimize side reactions. By systematically addressing potential issues such as catalyst inactivity, slow transmetalation, and protodeboronation, researchers can significantly improve reaction yields and obtain the desired products efficiently. This guide provides a comprehensive framework for troubleshooting and optimization, empowering scientists to overcome the challenges associated with this important class of Suzuki coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Suzuki reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(45), 18010–18013.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(42), 16895–16904.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Yoshifuji, M., Toyota, K., & Inamoto, N. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(32), 12065–12071.
  • Wikipedia. (2023, July 29). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(19), 10156–10170.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(42), 16971–16982.
  • Neufeldt, S. R., Sanford, M. S., & Houk, K. N. (2016). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Clark, J. H., Farmer, T. J., & Hunt, A. J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1123–1127.
  • Muthumari, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 194, 109598.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–308.
  • Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Yoo, W. J., et al. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

Sources

Optimization

side reactions of 3-Cyano-4-propoxyphenylboronic acid in catalysis

Introduction 3-Cyano-4-propoxyphenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly for the construction of complex biaryl structures integral to pharmaceutical and materials science develo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyano-4-propoxyphenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly for the construction of complex biaryl structures integral to pharmaceutical and materials science development. Its unique substitution pattern, featuring both an electron-withdrawing cyano (-CN) group and an electron-donating propoxy (-OPr) group, presents specific challenges and opportunities in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the side reactions commonly encountered when using this reagent. By understanding the mechanistic underpinnings of these side reactions, users can proactively design more robust reaction conditions, leading to higher yields, improved purity, and more reliable experimental outcomes.

Part 1: Troubleshooting Common Side Reactions

This section is structured in a problem-cause-solution format to directly address the most frequent issues observed in the laboratory.

Issue 1: Low Yield of Desired Product with Significant Formation of 4-Propoxybenzonitrile

Symptom: Your primary analytical technique (e.g., LC-MS, GC-MS, or ¹H NMR) shows a significant peak corresponding to the mass or spectrum of 4-propoxybenzonitrile, the arene resulting from the loss of the boronic acid moiety. The starting boronic acid may or may not be fully consumed.

Primary Cause: Protodeboronation

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. This is arguably the most prevalent side reaction for arylboronic acids, especially those with electron-withdrawing substituents like the cyano group. The reaction is typically promoted by base and the presence of a proton source (often water).[1][2][3]

Mechanistic Rationale: The electron-withdrawing cyano group increases the acidity of the boronic acid and polarizes the C–B bond, making the ipso-carbon more susceptible to protonolysis.[4][5] Under basic aqueous conditions, the boronic acid forms a more reactive boronate species ([ArB(OH)₃]⁻). This species can then be protonated by water or other protic sources, leading to the undesired arene byproduct.[4][6][7]

Troubleshooting Flowchart for Protodeboronation

G start Problem: High Protodeboronation (Formation of 4-Propoxybenzonitrile) q1 Is your solvent anhydrous? start->q1 sol_no Action: Switch to anhydrous solvents (e.g., dry Dioxane, Toluene, or THF). Ensure base is also anhydrous if possible. q1->sol_no No q2 Which base are you using? q1->q2 Yes a1_yes Yes a1_no No sol_no->q2 sol_base Action: Switch to a weaker, non-hydroxide base. K₃PO₄ or Cs₂CO₃ are often superior as they are less nucleophilic and can be used anhydrously. q2->sol_base Strong/Aqueous (e.g., NaOH, KOH) q3 Is the reaction temperature > 80 °C? q2->q3 Moderate/Anhydrous (e.g., K₃PO₄, Cs₂CO₃) a2_strong Strong/Aqueous (NaOH, KOH) a2_moderate Moderate/Anhydrous (K₃PO₄, Cs₂CO₃) sol_base->q3 sol_temp Action: Lower the reaction temperature. Run a temperature screen (e.g., 60, 70, 80 °C) to find the optimal balance. q3->sol_temp Yes q4 Is the reaction time prolonged (>12h)? q3->q4 No a3_yes Yes a3_no No sol_temp->q4 sol_time Action: Monitor the reaction closely by LC-MS. Quench the reaction as soon as the starting material is consumed. q4->sol_time Yes end_node Optimized Conditions q4->end_node No a4_yes Yes a4_no No sol_time->end_node

Caption: Troubleshooting workflow for minimizing protodeboronation.

Recommended Solutions:

ParameterStandard Condition (Prone to Protodeboronation)Recommended AdjustmentRationale
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Dioxane, Toluene, or 2-MeTHFMinimizes the primary proton source required for the side reaction.[1]
Base Strong aqueous bases (NaOH, KOH)Anhydrous, moderately strong bases (K₃PO₄, Cs₂CO₃)These bases are effective in promoting transmetalation without excessively accelerating protodeboronation.[1][4]
Temperature High (>100 °C)Lower (60-80 °C)Protodeboronation is often more sensitive to temperature increases than the desired coupling.
Boronic Acid Form Boronic AcidConvert to a more stable boronic ester (e.g., pinacol ester)Boronic esters are generally less susceptible to protodeboronation and can be used under anhydrous conditions.[8]
Issue 2: Formation of a Dimeric Byproduct, 3,3'-Dicyano-4,4'-dipropoxybiphenyl

Symptom: A significant byproduct is observed with a mass corresponding to the homocoupling of two molecules of 3-Cyano-4-propoxyphenylboronic acid.

Primary Cause: Oxidative Homocoupling

This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl. It is most often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to a Pd(II) species that facilitates the homocoupling pathway.[8][9] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[10][11]

Mechanistic Rationale: In the presence of O₂, the active Pd(0) catalyst can be oxidized. A proposed mechanism involves the formation of a palladium peroxo complex, which then reacts with two molecules of the boronic acid, ultimately leading to reductive elimination of the homocoupled product.[9][12]

Recommended Solutions:

  • Rigorous Degassing: The single most effective method to prevent homocoupling is to eliminate oxygen from the reaction mixture.

    • Protocol: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst. Subject the final reaction mixture to 3-5 cycles of vacuum/inert gas backfill.

  • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) oxidation state (e.g., Pd(PPh₃)₄). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the ligand and reaction conditions are sufficient to promote rapid reduction to Pd(0) before homocoupling can occur.

  • Ligand Choice: In some cases, bulky electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling by accelerating the rate of oxidative addition and reductive elimination in the main catalytic cycle.

Issue 3: Poor Reagent Stability and Inconsistent Results

Symptom: You observe variable reactivity or an increase in side products over time when using the same bottle of 3-Cyano-4-propoxyphenylboronic acid. An NMR of the solid shows broad peaks.

Primary Cause: Boroxine Formation

Arylboronic acids can dehydrate upon storage to form cyclic trimers known as boroxines.[8] This process is reversible in the presence of water.

G cluster_0 3x Arylboronic Acid cluster_1 Boroxine + 3x H₂O B1 Ar-B(OH)₂ B2 Ar-B(OH)₂ Boroxine Ar-B(-O-B(Ar)-O-)₂B-Ar B2:e->Boroxine:w -3 H₂O +3 H₂O B3 Ar-B(OH)₂

Caption: Equilibrium between boronic acid and its boroxine trimer.

Impact on Reaction:

  • Stoichiometry: Boroxine formation alters the molecular weight of the reagent. If you weigh out the boronic acid assuming it is 100% pure monomer, you will be adding fewer molar equivalents than calculated.

  • Reactivity: While boroxines are often competent coupling partners, their different solubility and reactivity profiles can lead to inconsistent results.[13]

Recommended Solutions:

  • Proper Storage: Store 3-Cyano-4-propoxyphenylboronic acid in a desiccator under an inert atmosphere, away from light and moisture.[1]

  • Quality Control: Before use, especially if results are inconsistent, check the purity of the boronic acid by ¹H NMR. The presence of broad signals for the B(OH)₂ protons can indicate boroxine or other impurities.

  • Reagent Re-evaluation: If significant boroxine is suspected, consider its impact on stoichiometry or briefly stir the boronic acid in a solvent mixture containing water (if compatible with the subsequent reaction) to hydrolyze the boroxine back to the monomer before adding other reagents.

Part 2: In-Depth FAQs

Q1: Why is the cyano group a concern in Suzuki-Miyaura coupling? The cyano group is a strong π-acceptor and can act as a ligand for palladium. In high concentrations or under specific conditions, it could potentially coordinate to the palladium center, leading to catalyst inhibition. However, in most standard Suzuki protocols, phosphine ligands are much stronger binders, and this is not a primary failure mode. The more significant impact of the cyano group is its strong electron-withdrawing nature, which, as discussed, makes the boronic acid more susceptible to protodeboronation.[4][14]

Q2: Can the cyano group itself react under Suzuki conditions? Standard Suzuki-Miyaura conditions (Pd catalyst, phosphine ligand, carbonate or phosphate base, temps <120 °C) are generally mild and compatible with the cyano group.[15][16] It is a robust functional group in this context. Harsh basic conditions or the presence of strong nucleophiles could potentially lead to hydrolysis, but this is uncommon.

Q3: How do I set up an experiment to quickly optimize conditions and minimize side reactions? High-throughput experimentation (HTE) is ideal. Use a 24-well plate to screen several parameters simultaneously.

  • Variables: Base (K₂CO₃, K₃PO₄, Cs₂CO₃), Solvent (Dioxane, Toluene, 2-MeTHF), Ligand (e.g., SPhos, XPhos, PPh₃), and Temperature (60, 80, 100 °C).

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each well, quench, dilute, and analyze by UPLC-MS. This allows you to quantify the ratio of desired product to key byproducts (protodeboronated arene, homocoupled dimer) under each condition.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of 3-Cyano-4-propoxyphenylboronic acid.

  • Reagent Preparation:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add 3-Cyano-4-propoxyphenylboronic acid (1.2 eq.), the aryl halide partner (1.0 eq.), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inerting the System:

    • Seal the vial with a septum. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times.

  • Solvent and Reagent Addition:

    • Through the septum, add the palladium catalyst/ligand system (e.g., SPhos Precatalyst, 2 mol%).

    • Add anhydrous solvent (e.g., Dioxane, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Degassing:

    • Sparge the resulting suspension with argon for 10-15 minutes.

  • Reaction:

    • Place the vial in a preheated heating block set to 80 °C.

    • Stir vigorously for the duration of the reaction.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS at 1-hour intervals.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Quantification of Protodeboronation by ¹H NMR

This method uses an internal standard to accurately determine the molar quantity of the protodeboronated byproduct.

  • Reaction Sampling:

    • Once the reaction is deemed complete, cool it to room temperature.

    • Carefully weigh approximately 10-15 mg of the crude reaction mixture into a tared vial.

    • Add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the vial. The standard should have a clean, singlet peak in a region of the ¹H NMR spectrum that does not overlap with product or byproduct signals.

  • Sample Preparation:

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) of at least 30 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Calculation:

    • Identify the non-overlapping peaks for your protodeboronated byproduct (4-propoxybenzonitrile) and the internal standard.

    • Calculate the molar amount of the byproduct using the following formula:

    Moles_Byproduct = (Area_Byproduct / N_Byproduct) * (N_Standard / Area_Standard) * Moles_Standard

    Where:

    • Area is the integral value of the respective peak.

    • N is the number of protons giving rise to that peak (e.g., N=3 for the -OCH₃ protons of 1,3,5-trimethoxybenzene).

    • Moles_Standard is the known molar amount of the internal standard added.

References

  • Benchchem. (n.d.). Effect of base and solvent on 4-(Diphenylamino)benzeneboronic acid reactivity.
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Perrin, D. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • V. S. et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
  • Chemistry Learning. (2024, September 8). Common Byproducts in Suzuki Coupling. YouTube.
  • Ciofini, I., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
  • Beller, M., et al. (2002). A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate.
  • Doye, S. (2012). Palladium-Catalyzed C(sp)H Cyanation Using Tertiary Amine Derived Isocyanide as a Cyano Source. ElectronicsAndBooks.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of (2-Cyano-3-methoxyphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling.

Sources

Troubleshooting

Troubleshooting Guide: Overcoming Low Boronic Acid Reactivity

Welcome to the Technical Support Center for advanced cross-coupling applications. As Senior Application Scientists, we understand the complexities and nuances of modern organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. As Senior Application Scientists, we understand the complexities and nuances of modern organic synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet significant challenge in Suzuki-Miyaura cross-coupling: the low reactivity of boronic acids.

Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.

This section addresses specific issues you may encounter in a question-and-answer format. We focus on diagnosing the problem and providing actionable, field-proven solutions.

Q1: My reaction shows low or no conversion, even after extended reaction times. What are the most likely causes and my first steps?

This is the most common issue and usually points to a bottleneck in the catalytic cycle. The problem often lies in either the initial activation of the palladium precatalyst or, more frequently, an inefficient transmetalation step.

Core Insight: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. For this to occur efficiently, the boronic acid must be converted into a more nucleophilic "ate" complex (organoborate) by a base.[1][2][3][4] If this activation is insufficient, the entire cycle stalls.

Troubleshooting Workflow:

  • Verify Reagent & Catalyst Integrity:

    • Catalyst Activity: Ensure your palladium source and ligand are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) state.[5][6] If you suspect catalyst decomposition, consider using a more robust, air-stable precatalyst (e.g., a palladacycle).

    • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often less reactive.[7] They are also susceptible to degradation via protodeboronation.[6][7] Confirm the purity of your boronic acid by NMR or consider using it freshly opened or recrystallized.

    • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[5][6] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[8]

  • Re-evaluate Your Choice of Base:

    • The base is not merely a proton scavenger; it is a critical activator.[1][2][3] Its primary role is to coordinate to the boronic acid, forming the highly reactive boronate species necessary for transmetalation.[1][2][4]

    • If you are using a mild base like Na₂CO₃, it may be too weak to activate an electron-deficient or sterically hindered boronic acid. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9] Cesium carbonate is particularly effective due to its higher solubility in organic solvents.[9]

  • Assess the Ligand:

    • The ligand's job is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. For challenging substrates, standard ligands like PPh₃ may be inadequate.

    • Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the reaction by promoting both oxidative addition and reductive elimination.[3][10][11]

Below is a visual workflow to guide your initial troubleshooting steps for a stalled reaction.

G cluster_solutions Potential Solutions Start Reaction Failed (Low/No Conversion) Check_Reagents Step 1: Verify Reagents - Catalyst Active? - Boronic Acid Pure? - Atmosphere Inert? Start->Check_Reagents Start Here Check_Base Step 2: Evaluate Base - Is it strong enough? - Is it soluble? Check_Reagents->Check_Base Reagents OK Sol_Reagents Use fresh catalyst/reagent. Improve degassing. Check_Reagents->Sol_Reagents Issue Found Check_Ligand Step 3: Evaluate Ligand - Is it bulky/electron-rich enough for the substrate? Check_Base->Check_Ligand Base OK Sol_Base Switch to stronger base (e.g., K3PO4, Cs2CO3). Check_Base->Sol_Base Issue Found Success Problem Solved Check_Ligand->Success Optimization Successful Sol_Ligand Screen bulky ligands (e.g., SPhos, XPhos). Check_Ligand->Sol_Ligand Issue Found Sol_Reagents->Success Sol_Base->Success Sol_Ligand->Success

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Q2: My starting material is being consumed, but I'm seeing significant protodeboronation. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a major pathway for reagent decomposition, especially with electron-rich or heteroaromatic boronic acids.[6][7]

Core Insight: This side reaction is often promoted by excess water and base, particularly at elevated temperatures. The key is to either protect the boronic acid or adjust conditions to favor the productive cross-coupling pathway over the decomposition pathway.

Solutions:

  • Convert to a Boronic Ester: This is one of the most effective strategies. Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, are significantly more stable towards protodeboronation than their corresponding acids.[6][7] They act as slow-release sources of the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[7] MIDA boronates are another excellent option for substrates that are highly sensitive, as they are exceptionally stable and only hydrolyze to the active boronic acid under basic aqueous conditions.[12]

  • Use Anhydrous Conditions: While many Suzuki couplings benefit from aqueous solvent systems to dissolve the base, if protodeboronation is severe, switching to strictly anhydrous conditions can be beneficial.[6] This requires a base that is soluble in organic solvents, such as Cs₂CO₃ or KOtBu.[9][13]

  • Minimize Reaction Time and Temperature: Run the reaction at the lowest temperature that affords a reasonable rate. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the basic conditions.

Q3: I am attempting to couple a sterically hindered substrate (e.g., an ortho,ortho'-disubstituted biaryl) and the reaction is failing. What specific changes are needed?

Steric hindrance poses a significant challenge to both the oxidative addition and reductive elimination steps of the catalytic cycle. The bulky nature of the substrates can prevent them from approaching the palladium center effectively.

Core Insight: Overcoming steric hindrance requires a catalyst system specifically designed to operate in a crowded environment. This means using a ligand that is both very bulky and electron-rich.

High-Impact Solutions:

  • Employ Specialized Ligands: This is non-negotiable for sterically demanding couplings.

    • Buchwald-type Biaryl Monophosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are the gold standard. Their bulk creates a wide "bite angle" on the palladium center, which promotes the difficult reductive elimination step to form the sterically congested C-C bond.[11]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are strong sigma-donors that form very stable and active palladium complexes capable of facilitating challenging couplings.[3]

  • Use a Stronger, Non-coordinating Base: A strong base like K₃PO₄ or KOtBu is often necessary. These bases can efficiently generate the boronate without coordinating strongly to the palladium center, which could inhibit catalysis.

  • Higher Temperatures & Anhydrous Solvents: Hindered couplings often require more thermal energy. High-boiling point, anhydrous solvents like toluene, dioxane, or DMF are typically used.

The catalytic cycle below highlights the key steps influenced by your choice of reagents. For hindered substrates, the ligand's role in promoting Reductive Elimination is paramount.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R1-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 (Product) RedElim->Product R1X Ar-X (Electrophile) R1X->OxAdd R2BOH2 R2-B(OH)2 (Boronic Acid) Base Base (e.g., K3PO4) R2BOH2->Base Boronate [R2-B(OH)3]- (Activated Boronate) Base->Boronate Activation Boronate->Transmetal Key Step for Low-Reactivity Substrates

Sources

Optimization

stability issues of 3-Cyano-4-propoxyphenylboronic acid under reaction conditions

Welcome to the technical support center for 3-Cyano-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyano-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. As a substituted arylboronic acid, its stability under various reaction conditions is a critical factor for successful outcomes, particularly in cross-coupling reactions. This document will equip you with the knowledge to anticipate and mitigate potential stability-related issues, ensuring the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 3-Cyano-4-propoxyphenylboronic acid.

Q1: My Suzuki-Miyaura reaction with 3-Cyano-4-propoxyphenylboronic acid is resulting in a low yield of the desired product, and I observe a significant amount of 2-propoxynitrile as a byproduct. What is happening?

A1: The formation of 2-propoxynitrile is a classic indicator of protodeboronation, a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often competitive with the desired cross-coupling reaction and is highly dependent on the reaction conditions.[1] For 3-Cyano-4-propoxyphenylboronic acid, the electron-withdrawing nature of the cyano group can influence the rate of this undesired reaction.

Q2: What are the primary factors that promote the protodeboronation of 3-Cyano-4-propoxyphenylboronic acid?

A2: Several factors can accelerate protodeboronation:

  • High Temperatures: Elevated temperatures can increase the rate of protodeboronation.

  • Presence of Water: Aqueous conditions, especially at high pH, can facilitate the decomposition of boronic acids.[2]

  • Choice of Base: Strong bases and certain basic conditions can promote the formation of boronate species that are more susceptible to protodeboronation.[2][3]

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of decomposition.

  • Oxygen: While less common for protodeboronation, the presence of oxygen can lead to other degradation pathways.

Q3: How can I assess the purity of my 3-Cyano-4-propoxyphenylboronic acid before use?

A3: It is crucial to verify the quality of your boronic acid, as it can degrade upon storage. The most common impurity is the corresponding boronic anhydride (a trimer, also known as a boroxine), which forms through the loss of water. While boroxines can sometimes be competent in Suzuki-Miyaura reactions by hydrolyzing back to the boronic acid in situ, their presence indicates potential instability.[4]

We recommend the following analytical techniques for quality control:

  • ¹H NMR Spectroscopy: This can provide a quick assessment of purity and the presence of anhydride or protodeboronated impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying the purity of boronic acids and detecting non-volatile impurities.[5][6]

Q4: What are the ideal storage conditions for 3-Cyano-4-propoxyphenylboronic acid to ensure its long-term stability?

A4: To minimize degradation, 3-Cyano-4-propoxyphenylboronic acid should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).[7][8] Avoid exposure to moisture and light.

Troubleshooting Guide for Reactions Involving 3-Cyano-4-propoxyphenylboronic Acid

This section provides a systematic approach to troubleshooting common issues encountered during reactions with 3-Cyano-4-propoxyphenylboronic acid, with a focus on Suzuki-Miyaura cross-coupling.

Issue 1: Low or No Conversion of Starting Materials
Potential Cause Recommended Action Scientific Rationale
Degraded Boronic Acid Assess the purity of the 3-Cyano-4-propoxyphenylboronic acid using ¹H NMR or HPLC. If significant degradation is observed, use a fresh batch or purify the existing material. A potential purification involves recrystallization or conversion to a more stable boronate ester followed by hydrolysis.Impurities such as the boronic anhydride or protodeboronated species will not participate in the desired coupling reaction, leading to reduced yields.
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst that is activated in situ.The catalytic cycle of the Suzuki-Miyaura reaction relies on an active Pd(0) species to initiate oxidative addition.[9]
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The base's strength and solubility can significantly impact the reaction outcome.The base activates the boronic acid to form a boronate, which is necessary for the transmetalation step.[9] However, an overly strong base or high pH can accelerate protodeboronation.[3]
Suboptimal Solvent System The solvent system must be appropriate for all components of the reaction. Common choices include toluene, dioxane, or DMF, often with a small amount of water.The solvent influences the solubility of the reagents and the kinetics of the catalytic cycle.
Issue 2: High Levels of Protodeboronation Byproduct (2-propoxynitrile)
Potential Cause Recommended Action Scientific Rationale
Reaction Temperature is Too High Lower the reaction temperature. While this may slow down the desired reaction, it will likely have a more significant effect on reducing the rate of protodeboronation.Protodeboronation is often more sensitive to temperature changes than the productive cross-coupling pathway.
Injudicious Choice of Base Use a milder base. For instance, if using a strong base like NaOH, consider switching to K₂CO₃ or K₃PO₄.Strong bases can increase the concentration of the boronate anion, which may be more prone to protonolysis under certain conditions.[2]
Presence of Excess Water Minimize the amount of water in the reaction. If an aqueous base is used, consider using an anhydrous base with a phase-transfer catalyst or a minimal amount of water.Water is a proton source for protodeboronation, and its presence can accelerate this undesired pathway.
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.Extended reaction times provide more opportunity for the boronic acid to decompose.

Experimental Protocols

Protocol 1: Quality Assessment of 3-Cyano-4-propoxyphenylboronic Acid by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyano-4-propoxyphenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the aromatic protons and the protons of the propoxy group. The ratio should be consistent with the molecular structure.

    • Look for a broad peak corresponding to the B(OH)₂ protons. The chemical shift of this peak can vary and it may exchange with residual water in the solvent.

    • The presence of a significant peak corresponding to the proton that has replaced the boronic acid group in 2-propoxynitrile is a clear sign of protodeboronation.

    • Broadening of the aromatic signals may indicate the presence of the boronic anhydride.

Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Cyano-4-propoxyphenylboronic acid with an aryl halide. Optimization may be required for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), 3-Cyano-4-propoxyphenylboronic acid (1.2-1.5 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Add a degassed solvent (e.g., dioxane or toluene) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Decomposition Pathway: Protodeboronation

G cluster_0 Reaction Environment Boronic_Acid 3-Cyano-4-propoxyphenylboronic Acid (Ar-B(OH)₂) Boronate Activated Boronate (Ar-B(OH)₃⁻) Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Proton_Source Proton Source (e.g., H₂O) Protodeboronated_Product 2-propoxynitrile (Ar-H) Boronate->Protodeboronated_Product + Proton Source Borate Borate byproduct

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting Workflow for Low Yielding Suzuki-Miyaura Reactions

G start Low Yield in Suzuki Reaction check_purity Assess Boronic Acid Purity (NMR, HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure use_fresh Use Fresh/Purified Boronic Acid is_pure->use_fresh No check_conditions Review Reaction Conditions is_pure->check_conditions Yes use_fresh->check_conditions protodeboronation Significant Protodeboronation? check_conditions->protodeboronation optimize_conditions Optimize Conditions: - Lower Temperature - Milder Base - Less Water protodeboronation->optimize_conditions Yes check_catalyst Check Catalyst Activity and Other Reagents protodeboronation->check_catalyst No end Improved Yield optimize_conditions->end check_catalyst->end

Caption: A workflow for troubleshooting Suzuki reactions.

References

  • 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (2017). Journal of the American Chemical Society, 139(35), 12248-12257. [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters. (2026). Organic Letters. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (2017). RSC Advances, 7(55), 34659-34663. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - ResearchGate. (2000). Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Waters. Retrieved January 20, 2026, from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. (2000). The Journal of Organic Chemistry, 65(17), 5334-5343. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2014). Journal of Liquid Chromatography & Related Technologies, 37(19), 2735-2748. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Protodeboronation - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Twente. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (2000). Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Protodeboronation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society, 144(38), 17539-17551. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012). Journal of Chromatography A, 1234, 66-73. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (2017). ACS Catalysis, 7(6), 3952-3957. [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 3-Cyano-4-propoxyphenylboronic Acid

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Cyano-4-propoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Cyano-4-propoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Suzuki-Miyaura coupling with electronically demanding substrates. Here, we move beyond generic protocols to provide a deep, mechanistic understanding and practical, field-tested solutions to common challenges.

The presence of an electron-withdrawing nitrile group on the boronic acid partner introduces specific challenges, most notably an increased susceptibility to protodeboronation.[1][2] This guide is structured to help you diagnose issues, select the optimal catalyst system, and refine your reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with electron-deficient arylboronic acids.

Q1: My Suzuki-Miyaura reaction with 3-Cyano-4-propoxyphenylboronic acid is giving very low yields. What is the most likely cause?

A1: Low yields with this substrate are typically rooted in one of two issues: protodeboronation or a suboptimal catalyst system.[3] 3-Cyano-4-propoxyphenylboronic acid is electron-deficient, which makes the carbon-boron bond more susceptible to cleavage by proton sources (like water) under basic conditions, a side reaction known as protodeboronation.[1][4] Additionally, the catalyst system (palladium source and ligand) must be sufficiently active to ensure the rate of cross-coupling outpaces the rate of this degradation pathway.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This is a major competing pathway for electron-deficient boronic acids.[2][4] To minimize it:

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.[1]

  • Choose the Right Base: Use a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6]

  • Employ a "Fast" Catalyst: Use a highly active catalyst system that promotes rapid cross-coupling, consuming the boronic acid before it can decompose.[1]

  • Consider Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce its susceptibility to protodeboronation.[1][2]

Q3: What are the best catalyst and ligand combinations for this specific boronic acid?

A3: For electron-deficient boronic acids and potentially challenging aryl halides (e.g., chlorides), highly active catalyst systems are required. The most successful ligands are typically bulky and electron-rich, as they promote the key steps of the catalytic cycle.[7] Excellent choices include:

  • Biaryl Phosphine Ligands: Buchwald ligands like XPhos, SPhos, and RuPhos are designed for high catalytic activity. Their steric bulk facilitates reductive elimination, and their electron-donating nature accelerates oxidative addition.[1][5]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are strong σ-donors that form very stable and active palladium complexes, making them highly effective alternatives to phosphines.[8][9][10]

Q4: How does the choice of base impact the reaction?

A4: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12] However, excessively strong or aqueous bases can accelerate the undesired protodeboronation of your sensitive substrate. Therefore, a careful balance is required. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over hydroxides (NaOH, KOH) for this type of substrate.[5][11]

Q5: Besides protodeboronation, what other side reactions should I watch for?

A5: The primary side reactions to monitor are:

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4] Thoroughly degassing your solvents and using a reliable Pd(0) source or precatalyst can minimize this.

  • Dehalogenation: The replacement of the halide on your coupling partner with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[4]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental failures.

Problem 1: No Reaction or Very Low Conversion of Starting Materials

If you observe your starting materials remaining largely unconsumed, it points to a fundamental issue with catalyst activity or reaction conditions.

  • Is your catalyst active?

    • Cause: The palladium precatalyst may not be efficiently reduced to the active Pd(0) state, or the active catalyst may have decomposed. Palladium black precipitation is a visual indicator of catalyst death.[13]

    • Solution:

      • Use a Precatalyst: Employ a modern, air-stable Pd(II) precatalyst (e.g., an XPhos-palladacycle). These are designed to generate the active Pd(0) species reliably and rapidly in solution.[5]

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[14] Ensure your reaction vessel and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

      • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be effective.[5]

  • Is the oxidative addition step failing?

    • Cause: This step, where the palladium inserts into the aryl-halide bond, is often rate-limiting, especially with electron-rich or sterically hindered aryl halides, and particularly with aryl chlorides.

    • Solution:

      • Use an Electron-Rich Ligand: Ligands with strong electron-donating properties (e.g., XPhos, P(t-Bu)₃, or NHCs) increase the electron density on the palladium center, promoting its insertion into the C-X bond.[7][8]

      • Increase Temperature: Higher temperatures can provide the necessary activation energy for this step.

      • Check Halide Reactivity: The reactivity order for aryl halides is I > Br > OTf >> Cl. If you are using an aryl chloride, a more potent catalyst system is mandatory.[6]

Problem 2: Significant Protodeboronation is Observed

If you identify the deboronated arene (2-cyano-1-propoxybenzene) as a major byproduct, your primary focus should be on stabilizing the boronic acid.

  • Are your conditions too harsh?

    • Cause: High temperatures and strongly basic, aqueous conditions accelerate the C-B bond cleavage.

    • Solution:

      • Switch to a Milder Base: Replace strong bases like NaOH or KOtBu with K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered to maximize surface area.

      • Use Anhydrous or Biphasic Solvent Systems: A common and effective system is Toluene/Water or Dioxane/Water.[5][11] If protodeboronation is severe, consider switching to a strictly anhydrous solvent like THF or Dioxane with an anhydrous base (e.g., K₃PO₄).[1][15]

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C).

  • Is your boronic acid inherently unstable?

    • Cause: Yes, the electron-withdrawing cyano group makes it so.

    • Solution:

      • Use a Boronate Ester: The most robust solution is to use the corresponding pinacol ester of 3-Cyano-4-propoxyphenylboronic acid. Boronate esters are significantly more stable to protodeboronation.[1]

      • Slow Addition: If using the boronic acid is unavoidable, a slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, favoring cross-coupling over decomposition.

Catalyst & Ligand Selection: A Mechanistic Approach

The success of this reaction hinges on selecting a catalyst system that is kinetically competent to outperform the degradation pathways of your substrate.

The Suzuki-Miyaura Catalytic Cycle

Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for rational ligand and catalyst selection.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product_Complex Ar-Ar' TM_Complex->Product_Complex Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Boronate->TM_Complex Base Base (e.g., K₃PO₄) Base->Boronate Aryl_Halide Ar-X Aryl_Halide->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems

The table below summarizes recommended catalyst systems for coupling 3-Cyano-4-propoxyphenylboronic acid, particularly with challenging aryl chlorides.

Catalyst/Ligand ClassExample(s)Key AdvantagesTypical Loading (mol%)Recommended Base
Biaryl Phosphines XPhos, SPhos, RuPhosHigh activity for aryl chlorides; promotes fast reductive elimination.[1][5]1 - 3K₃PO₄, Cs₂CO₃
N-Heterocyclic Carbenes IPr-Pd-G3, PEPPSI-IPrStrong σ-donors, form highly stable and active catalysts.[8][9]1 - 3K₃PO₄, K₂CO₃
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, excellent for accelerating oxidative addition.[7]2 - 4Cs₂CO₃, K₃PO₄

Experimental Protocol: General Procedure

This protocol provides a robust starting point for your optimization studies. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 eq)

  • 3-Cyano-4-propoxyphenylboronic acid (or its pinacol ester) (1.2 - 1.5 mmol, 1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., Toluene or Dioxane, 5 mL)

  • Co-solvent (e.g., Degassed Water, 0.5 mL, if using an aqueous system)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or ester), and the powdered base.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C). Stir vigorously for the required time.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve issues with your reaction.

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction.
  • Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction.Pubs.acs.org.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction.Taylor & Francis Online.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Developing Ligands for Palladium(II)
  • Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Acetylphenylboronic Acid. BenchChem.
  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?Quora.
  • Suzuki reaction.Wikipedia.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • 2.6: Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • (3-Cyano-4-isopropoxyphenyl)boronic acid. AOBChem.
  • (3-Cyano-4-hydroxyphenyl)boronic acid. Apollo Scientific.

Sources

Optimization

Technical Support Center: Troubleshooting Protodeboronation of Arylboronic Acids

Welcome to the technical support center for a pervasive challenge in modern organic synthesis: the undesired protodeboronation of arylboronic acids. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a pervasive challenge in modern organic synthesis: the undesired protodeboronation of arylboronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acids, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded solutions to common and complex issues related to protodeboronation. Our goal is to empower you with the expertise to diagnose, troubleshoot, and ultimately control this unwanted side reaction.

Introduction: The Persistent Challenge of Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond of an organoborane, such as an arylboronic acid, is cleaved and replaced by a carbon-hydrogen bond.[1] While it can be a synthetically useful transformation in specific contexts, it is more often a detrimental side reaction that consumes the boronic acid coupling partner, leading to reduced yields of the desired product and the formation of a difficult-to-separate byproduct.[1][2] The propensity for a given arylboronic acid to undergo protodeboronation is highly dependent on a variety of factors, including the electronic and steric nature of the aryl group, and the specific reaction conditions employed.[1]

This guide will provide a structured approach to understanding and mitigating protodeboronation, ensuring the integrity and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered by researchers dealing with protodeboronation.

Q1: I'm seeing a significant amount of the arene byproduct in my Suzuki-Miyaura reaction. What is the likely cause?

The formation of an arene byproduct corresponding to your boronic acid starting material is the classic signature of protodeboronation. This side reaction competes with the desired cross-coupling pathway. The primary causes can be broadly categorized as:

  • Base-Mediated Protodeboronation: This is the most common pathway, especially under the basic conditions typical of Suzuki-Miyaura reactions.[3][4] The base (e.g., hydroxides, carbonates) reacts with the boronic acid to form a more reactive boronate species, which is then protonated by a proton source (often water) to yield the arene.[5][6]

  • Acid-Mediated Protodeboronation: While less common in cross-coupling reactions, protodeboronation can also be promoted by acidic conditions.[7] The mechanism involves protonation of the boronic acid, facilitating C-B bond cleavage.

  • Metal-Catalyzed Protodeboronation: Recent studies have highlighted that the palladium catalyst itself can promote protodeboronation, particularly with bulky phosphine ligands.[2][8] This pathway is distinct from the base-catalyzed route and can occur even in the absence of a strong base.[2]

  • Thermally Induced Protodeboronation: In some cases, particularly with electron-rich or sterically hindered arylboronic acids, high reaction temperatures can lead to thermal decomposition via protodeboronation.[9]

Q2: Why do some of my arylboronic acids seem more prone to protodeboronation than others?

The stability of arylboronic acids is highly substrate-dependent. Key factors include:

  • Electronic Effects: Arylboronic acids with electron-withdrawing groups are generally more susceptible to base-catalyzed protodeboronation.[5][6] Conversely, electron-donating groups can make them more prone to acid-catalyzed protodeboronation.[7]

  • Steric Hindrance: Ortho-substituted arylboronic acids often exhibit increased rates of protodeboronation.[5][10] This is attributed to steric hindrance that can destabilize the boronic acid or intermediates in the catalytic cycle.

  • Heteroaromatic Boronic Acids: Basic heteroaromatic boronic acids, such as 2-pyridylboronic acid, can be particularly unstable.[1] They can form zwitterionic intermediates under neutral pH conditions that readily undergo protodeboronation.[1]

Q3: I've heard that using a boronic ester can help. How does that work?

Protecting the boronic acid as an ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, is a common and effective strategy to mitigate protodeboronation.[1][11] The rationale behind this approach is multifaceted:

  • Slower Hydrolysis: Boronic esters hydrolyze in the presence of water and base to release the active boronic acid. By using an ester, you can achieve a "slow release" of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[1]

  • Increased Stability: The steric bulk of the ester group (e.g., the four methyl groups of a pinacol ester) can shield the boron center from attack by water or hydroxide, thereby increasing its stability towards hydrolysis and subsequent protodeboronation.[12]

  • Anhydrous Conditions: Some boronic esters can be used under anhydrous conditions, which completely eliminates the primary proton source for protodeboronation.

However, it's important to note that esterification does not always guarantee increased stability. The rate of hydrolysis of the ester to the boronic acid can be a dominant factor in the overall protodeboronation process.[3][13][14]

Troubleshooting Guide: A Systematic Approach

When faced with a problematic protodeboronation, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify the root cause and implement an effective solution.

Troubleshooting_Protodeboronation start High Protodeboronation Observed q1 Is the reaction run under basic conditions? start->q1 sol1 Potential Cause: Base-Mediated Protodeboronation q1->sol1 Yes q2 Is a Palladium catalyst used? q1->q2 No action1 1. Lower Reaction Temperature 2. Use a Weaker Base (e.g., K3PO4, K2CO3) 3. Shorten Reaction Time 4. Use a Boronic Ester (Pinacol, MIDA) sol1->action1 Troubleshooting Steps sol2 Potential Cause: Metal-Catalyzed Protodeboronation q2->sol2 Yes sol3 Potential Cause: Acid-Mediated or Thermal Protodeboronation q2->sol3 No action2 1. Change Ligand (less bulky) 2. Use a Pd(0) precatalyst 3. Screen different Pd sources sol2->action2 Troubleshooting Steps action3 1. Ensure Neutral pH 2. Lower Reaction Temperature 3. Use Anhydrous Solvents sol3->action3 Troubleshooting Steps

Caption: A decision tree for troubleshooting protodeboronation.

In-Depth Troubleshooting Strategies
ParameterRecommended ChangeRationale
Temperature Lower the reaction temperature.Protodeboronation, like many decomposition pathways, is often accelerated at higher temperatures.[7] Running the reaction at the lowest effective temperature can significantly reduce the rate of this side reaction.
Base Switch to a weaker base.Strong bases like NaOH or KOH can lead to a high concentration of the reactive boronate species.[3][6] Weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ often provide a more controlled release of the active nucleophile, favoring the cross-coupling over protodeboronation.[15]
Solvent Use anhydrous solvents or a co-solvent system.Water is a primary proton source for protodeboronation.[1] While some water is often beneficial for Suzuki-Miyaura couplings, minimizing its content by using anhydrous solvents or co-solvents like dioxane or THF can be effective.[15]
Reaction Time Shorten the reaction time.Prolonged exposure to reaction conditions can increase the extent of protodeboronation. Employing a more active catalyst system that accelerates the desired coupling can help to outcompete the side reaction.[15]
ReagentRecommended ChangeRationale
Boronic Acid Derivative Use a pinacol or MIDA boronate ester.As discussed in the FAQs, boronic esters offer a "slow-release" of the active boronic acid, keeping its concentration low and minimizing protodeboronation.[1] MIDA boronates are particularly stable and can be used in a controlled hydrolysis protocol.
Catalyst System Employ a highly active catalyst and ligand.Modern, highly active palladium catalysts with bulky phosphine or N-heterocyclic carbene (NHC) ligands can significantly accelerate the rate of the Suzuki-Miyaura coupling.[1] A faster desired reaction will outcompete the slower protodeboronation pathway. However, be mindful that some bulky ligands can promote Pd-catalyzed protodeboronation.[2][8]
Additives Consider the use of additives like silver or copper salts.In some cases, additives can accelerate the cross-coupling reaction, thereby indirectly reducing the impact of protodeboronation.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling where protodeboronation is a known or suspected issue.

Reagents & Materials:

  • Aryl Halide (1.0 eq.)

  • Arylboronic Acid or Ester (1.1 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or THF)

  • Degassed Water (if required for the specific protocol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried or oven-dried reaction vessel, add the aryl halide, arylboronic acid or ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the anhydrous solvent via syringe. If water is required as a co-solvent, use degassed water and add it at this stage.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 70-80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Protodeboronation by NMR Spectroscopy

This protocol allows for the quantification of the extent of protodeboronation.

Materials:

  • Crude reaction mixture

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Accurately weigh a known amount of the crude reaction mixture and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Identify the signals corresponding to the desired product, the protodeboronated byproduct, and the internal standard.

  • Integrate the signals and calculate the relative molar amounts of the product and byproduct with respect to the internal standard. This will give you the yield of the desired product and the extent of protodeboronation.

Conclusion

Protodeboronation is a complex and often frustrating side reaction. However, by understanding its underlying mechanisms and adopting a systematic troubleshooting approach, it can be effectively managed. The key to success lies in a careful selection of reaction conditions and reagents to favor the desired cross-coupling pathway over the undesired protodeboronation. This guide provides the foundational knowledge and practical strategies to achieve this control, leading to more efficient and robust synthetic outcomes.

References

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. (n.d.). Transition metals catalyzed protodeboronation reactions. [Link]

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]

  • ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. [Link]

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. [Link]

  • MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

  • Reddit. (2023). Protodeboronation product. [Link]

  • Reddit. (2021). Tricky Suzuki. [Link]

Sources

Troubleshooting

effect of base and solvent on 3-Cyano-4-propoxyphenylboronic acid reactivity

Welcome to the technical support center for 3-Cyano-4-propoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyano-4-propoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of this versatile reagent, with a particular focus on the critical role of base and solvent selection in Suzuki-Miyaura cross-coupling reactions.

Introduction: Understanding the Substrate

3-Cyano-4-propoxyphenylboronic acid is an electron-deficient arylboronic acid. The presence of the electron-withdrawing cyano (-CN) group significantly influences its reactivity profile. While this feature can be advantageous for certain transformations, it also presents unique challenges, particularly a heightened susceptibility to premature decomposition pathways like protodeboronation.[1][2] This guide will equip you with the knowledge to navigate these challenges and achieve optimal results in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions and concerns encountered when working with 3-Cyano-4-propoxyphenylboronic acid.

Q1: My Suzuki-Miyaura reaction with 3-Cyano-4-propoxyphenylboronic acid is giving low yields. What are the likely causes?

A1: Low yields with this substrate are frequently traced back to two primary issues:

  • Protodeboronation: This is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[1] Electron-deficient boronic acids, such as the one , are particularly prone to this decomposition pathway, which can be exacerbated by the choice of base and solvent.[2][3]

  • Suboptimal Reaction Conditions: The delicate balance of catalyst, ligand, base, and solvent is crucial. An inappropriate combination can lead to catalyst deactivation, slow reaction rates, or the promotion of side reactions.

Q2: How does the electron-withdrawing cyano group affect the reactivity of the boronic acid?

A2: The cyano group significantly reduces the electron density on the aromatic ring. This has two main consequences:

  • Increased Lewis Acidity of Boron: The electron-deficient nature of the aryl ring makes the boron atom more electrophilic. This can, in some cases, facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]

  • Increased Susceptibility to Protodeboronation: The electron-withdrawing effect of the cyano group makes the carbon-boron bond more susceptible to cleavage by proton sources, such as water or alcohols, especially under basic conditions.[1][4]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the protonolysis of the C-B bond, leading to the formation of an arene (in this case, 3-cyano-4-propoxybenzene) and boric acid.[1] To minimize this side reaction:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[4] Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or even organic bases under certain conditions.

  • Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the formation of the active boronate species, excessive water can promote protodeboronation.[5][6] Careful optimization of the solvent system is key.

  • Protecting Groups: In particularly challenging cases, the boronic acid can be converted to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt, which are less prone to protodeboronation.[7][8]

Q4: Can I use any palladium catalyst for my reaction?

A4: While many palladium catalysts can effect Suzuki-Miyaura couplings, the choice of ligand is critical, especially for challenging substrates. For electron-deficient boronic acids, ligands that promote a rapid catalytic turnover are desirable to outcompete the rate of protodeboronation. Modern biarylphosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional phosphine ligands like PPh₃.[9][10]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with 3-Cyano-4-propoxyphenylboronic acid.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Protodeboronation 1. Analyze crude reaction mixture by LC-MS or ¹H NMR for the presence of 3-cyano-4-propoxybenzene. 2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). 3. Reduce the amount of water in the solvent system or consider anhydrous conditions.Electron-deficient boronic acids are prone to protodeboronation, an undesired side reaction that cleaves the C-B bond.[1][2] Milder bases and reduced water content can suppress this pathway.
Catalyst Inactivity 1. Ensure proper degassing of the reaction mixture to remove oxygen. 2. Use a more robust ligand (e.g., a biarylphosphine like SPhos or XPhos). 3. Consider a different palladium precatalyst.Oxygen can lead to the formation of inactive palladium species and promote homocoupling of the boronic acid.[5] Electron-rich and sterically hindered ligands can stabilize the palladium catalyst and facilitate the catalytic cycle.
Poor Solubility 1. Choose a solvent system that ensures all reactants are sufficiently soluble at the reaction temperature. 2. Strong stirring is essential for heterogeneous mixtures.[5]Inadequate solubility can lead to a slow or incomplete reaction. Biphasic systems require vigorous mixing to ensure efficient mass transfer between phases.
Issue 2: Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Oxygen in the Reaction 1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles).The presence of oxygen can lead to oxidative homocoupling of the boronic acid, forming a symmetrical biaryl byproduct.[5]
Use of Pd(II) Precatalyst 1. If using a Pd(II) source, ensure efficient reduction to Pd(0) in the initial stages of the reaction.Pd(II) species can directly promote the homocoupling of boronic acids.[5]

Part 3: Experimental Protocols & Data

Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Cyano-4-propoxyphenylboronic acid with an aryl bromide.

Step-by-Step Protocol:

  • Reaction Setup: To a dry reaction vessel, add 3-Cyano-4-propoxyphenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition & Degassing: Add the chosen solvent system. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by using freeze-pump-thaw cycles for more sensitive reactions.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Comparative Data: Effect of Base and Solvent

The following table summarizes the typical effects of different bases and solvents on the outcome of Suzuki-Miyaura reactions involving electron-deficient boronic acids.

Base Solvent System Typical Observations & Rationale
K₃PO₄ Dioxane/H₂O (e.g., 4:1)Often a good starting point. A moderately strong base that is often effective in promoting the reaction while minimizing protodeboronation.[7][10]
Cs₂CO₃ Toluene/H₂O or Dioxane/H₂OCan be very effective. The "caesium effect" can enhance reaction rates and yields, possibly due to increased solubility of the boronate species.[7][11]
K₂CO₃ DMF/H₂O or Toluene/H₂OUse with caution. A common base, but may be too weak for some couplings or require higher temperatures, which can increase the risk of protodeboronation.[7][12]
NaOH / KOH THF/H₂OGenerally not recommended. Strong bases can significantly accelerate protodeboronation of electron-deficient boronic acids.[4]

This data is intended as a general guide. Optimal conditions will vary depending on the specific coupling partners.

Part 4: Visualizing the Workflow

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your experiments.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

This flowchart provides a systematic approach to diagnosing issues with your reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckProto Check for Protodeboronation (LC-MS / NMR) Start->CheckProto ProtoYes Protodeboronation Detected CheckProto->ProtoYes Yes ProtoNo No Significant Protodeboronation CheckProto->ProtoNo No ActionProto Action: 1. Use Milder Base (K₃PO₄, Cs₂CO₃) 2. Reduce H₂O or Use Anhydrous Conditions 3. Consider Boronic Ester ProtoYes->ActionProto CheckHomocoupling Check for Homocoupling ProtoNo->CheckHomocoupling End Successful Reaction ActionProto->End ActionHomocoupling Action: 1. Improve Degassing 2. Re-evaluate Pd Precatalyst CheckHomocoupling->ActionHomocoupling Detected OptimizeConditions Optimize Other Parameters: - Ligand (e.g., SPhos) - Solvent - Temperature CheckHomocoupling->OptimizeConditions Not Detected ActionHomocoupling->End OptimizeConditions->End

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Ghaffari, M., & Gessner, V. H. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9574–9580. [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • Dhungana, R. K., et al. (2020). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(1), 53-59. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Dent, T. J. (2017). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... [Link]

  • Reddit. (2023). Degassing solvents for Suzuki reactions. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]

  • ResearchGate. (n.d.). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

  • Wikipedia. (2024). Protodeboronation. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. [Link]

  • Vantourout, J. C., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12513–12516. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(20), 5584–5613. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 795. [Link]

  • Isenegger, P. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12696–12708. [Link]

  • Sigman, M. S., & Reid, J. P. (2025). Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Accounts of Chemical Research. [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Boronic Acid Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered whe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered when scaling up chemical reactions involving boronic acids, particularly the widely-used Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven experience to help you navigate the complexities of moving from the bench to the plant.

Introduction: The Promise and Peril of Scale-Up

Boronic acids are indispensable building blocks in modern organic synthesis, prized for their role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] While these reactions often perform beautifully at the laboratory scale, transitioning to kilogram or pilot-plant production introduces a new set of variables that can dramatically impact yield, purity, and safety.[3] Factors such as heat and mass transfer, mixing efficiency, and the prolonged duration of reactions can amplify minor side-reactions into major problems. This guide addresses these challenges head-on in a direct question-and-answer format, providing not just solutions, but the fundamental reasoning behind them.

Troubleshooting Guide: From Stalled Reactions to Impurity Nightmares

This section tackles specific, frequently encountered issues during the scale-up of boronic acid reactions.

Q1: My Suzuki-Miyaura coupling is sluggish or stalls completely upon scale-up, even though it worked perfectly on the bench. What's happening and how do I fix it?

This is a classic scale-up problem often rooted in mass transfer limitations and sensitivity to atmospheric conditions.

  • Causality & Explanation:

    • Poor Mixing: In large reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. This prevents the palladium catalyst from effectively interacting with the substrates, slowing the catalytic cycle.[3]

    • Oxygen Sensitivity: Trace oxygen, which may be negligible in a small flask, becomes a significant issue in a large-volume reactor with a larger headspace and longer reaction times. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also promote undesirable side reactions like the homocoupling of the boronic acid.[4][5][6]

    • Catalyst Deactivation: Palladium catalysts can agglomerate and precipitate as "palladium black," especially at higher temperatures and concentrations, effectively removing the catalyst from the reaction.[7]

  • Solutions & Protocols:

    • Ensure Rigorous Inerting: Before adding any reagents, thoroughly purge the reactor with an inert gas like nitrogen or argon. Maintain a positive inert gas blanket throughout the entire process, including work-up and crystallization.[4][8]

    • Optimize Agitation: Consult with a chemical engineer to ensure the reactor's impeller design and agitation speed are sufficient for the viscosity and biphasic nature of your reaction mixture. Proper mixing is critical for consistent results.

    • Select a Robust Catalyst System: For challenging scale-ups, especially with less reactive aryl chlorides, consider moving beyond standard catalysts. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) based systems that promote the rate-limiting oxidative addition step and offer greater stability.[9][10]

Q2: I'm seeing a significant amount of protodeboronation byproduct (where the boronic acid group is replaced by hydrogen). How can I minimize this?

Protodeboronation is a common decomposition pathway for boronic acids, cleaving the C-B bond and terminating the productive reaction.[11] This side reaction is highly dependent on pH, temperature, and the electronic nature of the boronic acid.[11][12]

  • Causality & Explanation:

    • Mechanism: Protodeboronation can be catalyzed by both acid and base.[11] In the base-catalyzed pathway, common in Suzuki couplings, a boronate species is formed which then reacts with a proton source (like water) in a rate-limiting step.[11]

    • Substrate Instability: Heteroaryl boronic acids, particularly 2-heteroaryl derivatives, are notoriously prone to rapid protodeboronation.[10][13]

  • Solutions & Protocols:

    • Use a "Slow-Release" Strategy: Instead of using the free boronic acid, employ a more stable derivative that slowly hydrolyzes under the reaction conditions to release the active boronic acid. This keeps the instantaneous concentration of the unstable intermediate low, minimizing decomposition.[6]

    • Control the Water Content: While some water is often necessary for the Suzuki-Miyaura mechanism, excess water can accelerate protodeboronation. Optimize the solvent system (e.g., 2-BuOH/H₂O, Dioxane/H₂O) to find the right balance.[4]

    • Accelerate the Main Reaction: A faster cross-coupling reaction will outcompete the slower protodeboronation side reaction. Increasing catalyst loading or using a more active catalyst system can be effective.[11]

Table 1: Comparison of Boronic Acid Derivatives for Mitigating Instability

DerivativeStructure ExampleKey AdvantageTypical Use Case
Boronic Acid R-B(OH)₂Readily availableSimple, stable aryl boronic acids.
Trifluoroborate Salt [R-BF₃]KHigh stability, crystalline solids.[2]When boronic acid is unstable to isolation/storage.
MIDA Boronate R-B(MIDA)Exceptionally stable to air and chromatography; slow release in situ.[13]Cross-coupling of highly unstable boronic acids (e.g., 2-pyridyl).[11][13]
Neopentyl Glycol Ester R-B(O₂C₅H₁₀)Good balance of stability and reactivity.[9]General improvement for process reproducibility.[9]

Diagram 1: Key Boronic Acid Decomposition Pathways This diagram illustrates the primary degradation routes that compete with the desired cross-coupling reaction.

G cluster_main Scale-Up Challenges cluster_pathways Decomposition Pathways cluster_coupling Desired Reaction BA Aryl Boronic Acid R-B(OH)₂ Proto Protodeboronation (Product: R-H) BA->Proto H⁺ / OH⁻, H₂O Ox Oxidation (Product: R-OH) BA->Ox O₂, heat Boroxine Boroxine Formation (Trimeric Anhydride) BA->Boroxine Dehydration (solid state) Product Suzuki-Miyaura Coupling (Product: R-Ar') BA->Product Pd(0), Base, Ar'-X

Caption: Major decomposition pathways of boronic acids during scale-up.

Q3: Removing residual palladium from my Active Pharmaceutical Ingredient (API) is a major challenge. What are the most effective, scalable methods?

Residual palladium is a significant concern in pharmaceutical manufacturing due to strict regulatory limits (often in the low ppm range).[3] Its removal is a critical downstream processing step.

  • Causality & Explanation:

    • Palladium can exist in various forms in the post-reaction mixture, including soluble complexes and colloidal nanoparticles. This heterogeneity makes a single removal method ineffective. The API itself can sometimes chelate palladium, making it harder to remove.

  • Solutions & Protocols:

    • Activated Carbon Treatment: A common and cost-effective first line of defense. The choice of carbon grade and treatment conditions (temperature, time) must be optimized.

    • Thiol-Based Scavengers: These are highly effective as they form strong bonds with palladium. They can be silica-bound (for easy filtration) or soluble. Examples include N-acetylcysteine or commercially available scavenger resins.

    • Optimized Crystallization: Sometimes, the palladium impurities can be purged effectively through a well-designed crystallization process. This should be explored as it can be the most economical solution.

    • Aqueous Wash: A post-reaction wash with an aqueous solution of a chelating agent like sodium bisulfite or thiourea can effectively extract a significant portion of the residual palladium.[14]

Protocol: Palladium Scavenger Screening

  • Setup: After the reaction is complete, take a representative sample of the crude reaction mixture. Divide it into several equal aliquots in small vials.

  • Screening: To each vial, add a different scavenger (e.g., activated carbon A, activated carbon B, silica-thiol resin, N-acetylcysteine) at a defined loading (e.g., 5-10 wt% relative to the product).

  • Incubation: Stir the vials at a set temperature (e.g., 60 °C) for a set time (e.g., 4-6 hours).

  • Analysis: Filter each sample and analyze the filtrate for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Selection: Choose the scavenger and conditions that provide the most efficient palladium removal with minimal product loss.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage and handling conditions for boronic acids to ensure their stability before use?

To maximize shelf-life, store boronic acids in a cool (refrigerator at 2-8 °C), dark place under an inert atmosphere (argon or nitrogen).[15] This minimizes degradation from moisture, oxygen, and light. When handling, avoid prolonged exposure to the atmosphere; weigh out the required amount quickly and reseal the container tightly.[15]

Q: How can I monitor the reaction progress and impurity formation effectively during a large-scale run?

In-Process Control (IPC) is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for monitoring the consumption of starting materials and the formation of the product and major byproducts.[16] For more detailed analysis and identification of unknown impurities, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is invaluable.[16][17]

Diagram 2: Suzuki-Miyaura Cycle and Competing Side Reactions This diagram shows how key side reactions branch off from the main catalytic cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ Int1 Ar'-Pd(II)L₂(X) Pd0->Int1 Oxidative Addition (Ar'-X) Int2 Ar'-Pd(II)L₂(R) Int1->Int2 Transmetalation (R-B(OH)₃⁻) Int2->Pd0 Reductive Elimination Product Product (R-Ar') Int2->Product Proto Protodeboronation (R-H) Homo Homocoupling (R-R) Boronic Boronic Acid R-B(OH)₂ Boronic->Int1 Base Boronic->Proto H₂O Boronic->Homo O₂

Caption: The Suzuki-Miyaura cycle and key competing side reactions.

Q: What are the most critical safety considerations for scaling up reactions with boronic acids?

Safety must be paramount.

  • Material Hazards: Boronic acids can be skin, eye, and respiratory irritants.[18][19] Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat.[18]

  • Process Hazards: Some reactions, like the nitration of boronic acids, can be highly exothermic and require careful hazard evaluation using techniques like reaction calorimetry to prevent thermal runaway.[20][21]

  • Reagent Handling: Many associated reagents, such as borane complexes or organolithiums used to prepare boronic acids, can be pyrophoric or highly reactive with water and require specialized handling techniques.[22]

  • Engineering Controls: Ensure the reaction is conducted in a well-ventilated area, such as a fume hood or a properly designed pilot plant with adequate ventilation systems.[18]

References

  • Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Wikipedia. (n.d.). Protodeboronation.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry.
  • Wikipedia. (n.d.). Boronic acid.
  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Benchchem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • ACS Publications. (n.d.). Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up Reactions Involving Borinic Acid Methyl Esters.
  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation.
  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • ACS Publications. (n.d.). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PMC. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
  • Chemical Society Reviews (RSC Publishing). (2019). Boronic acid catalysis.
  • NIH. (n.d.). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH.

Sources

Troubleshooting

Technical Support Center: Monitoring 3-Cyano-4-propoxyphenylboronic Acid Reactions

Welcome to the technical support center for analytical techniques related to 3-Cyano-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques related to 3-Cyano-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring reactions involving this versatile building block. The following content is structured in a question-and-answer format to provide direct, actionable solutions to common challenges encountered in the lab.

Part 1: General Reaction & Stability Troubleshooting

Before delving into specific analytical techniques, it's crucial to address the stability and reactivity of 3-Cyano-4-propoxyphenylboronic acid itself. Analytical challenges often stem from underlying issues within the chemical reaction.

FAQ 1: My Suzuki-Miyaura coupling reaction using 3-Cyano-4-propoxyphenylboronic acid is showing low yield or fails to go to completion. What are the likely causes?

This is a common issue that can be traced back to several factors related to the stability of the boronic acid, the choice of reaction conditions, or catalyst deactivation.

  • Protodeboronation: Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is a common degradation pathway.[1] For 3-Cyano-4-propoxyphenylboronic acid, this would result in the formation of 2-propoxybenzonitrile. This side reaction is often accelerated by elevated temperatures and certain basic conditions.

  • Boroxine Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. While this is a reversible process, the formation of boroxines can sequester the active monomeric boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.[2] The presence of water typically shifts the equilibrium back towards the monomeric acid.

  • Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium black, halting the reaction.[1]

  • Inappropriate Base or Solvent: The choice of base is critical and can significantly impact yield.[3] For substrates with sensitive functional groups, a careful selection is necessary. For instance, excessively strong bases or prolonged reaction times at high temperatures could potentially compromise the cyano group.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

G cluster_reagents Reagent Integrity Checks cluster_conditions Reaction Condition Verification cluster_optimize Optimization Strategy start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK boronic_acid Boronic Acid Fresh? (Check for degradation/boroxine) halide Aryl Halide Pure? catalyst Catalyst Active? (Stored under inert atm?) optimize 3. Systematic Optimization check_conditions->optimize Conditions Seem Correct degassing Thorough Degassing? (Solvents & reaction setup) base Base Appropriate? (Solubility & Strength) solvent Solvent Dry & Peroxide-Free? success Reaction Successful optimize->success change_ligand Screen Different Ligands (e.g., Buchwald ligands) change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) change_solvent Vary Solvent System (e.g., Dioxane, Toluene, 2-MeTHF)

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Part 2: HPLC & UHPLC-MS Analysis

Liquid chromatography is the primary tool for monitoring reaction progress, assessing purity, and identifying byproducts. However, boronic acids present unique chromatographic challenges.

FAQ 2: What are the recommended starting conditions for HPLC analysis of a reaction mixture containing 3-Cyano-4-propoxyphenylboronic acid?

A robust reversed-phase HPLC (RP-HPLC) method is generally preferred. Due to the polar nature of boronic acids, achieving good retention and peak shape can be challenging.[4]

Recommended Starting Method Parameters

ParameterRecommendationRationale & Notes
Column C18, 2.1 or 4.6 mm i.d., < 3 µm particle sizeStandard C18 provides good hydrophobic retention. Smaller particles (UHPLC) offer higher resolution and faster run times.[5]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterAcidic modifiers help to suppress the ionization of the boronic acid, improving peak shape. Ammonium acetate is volatile and ideal for LC-MS.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency.
Gradient 5-95% B over 5-10 minutesA standard screening gradient. This should be optimized to ensure separation of starting materials, intermediates, and products.
Flow Rate 0.4 mL/min (2.1 mm) or 1.0 mL/min (4.6 mm)Adjust based on column dimensions and system pressure limits.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but may accelerate on-column degradation of unstable species.
Detection UV at 254 nm and/or Mass Spectrometry (MS)The cyano- and phenyl- groups provide good UV chromophores. MS is essential for positive identification of components.
FAQ 3: My boronic acid starting material shows up as multiple, broad, or tailing peaks in my chromatogram. What is causing this?

This is one of the most frequent issues when analyzing boronic acids.

  • Boroxine Formation: The most common cause of multiple peaks for a single boronic acid standard is the presence of the corresponding boroxine.[2] This anhydride forms from the dehydration of three boronic acid molecules. It is often less polar and will elute at a different retention time than the monomer.

  • Interaction with Silica: The Lewis acidic boron atom can interact with free silanol groups on the surface of standard silica-based columns, leading to peak tailing.[4]

  • On-column Degradation: Pinacol esters, if used as an alternative to the free boronic acid, can hydrolyze back to the boronic acid on the column, especially under neutral or acidic conditions, leading to peak splitting or broadening.[4]

Solutions:

  • Acidify the Mobile Phase: Using an acidic modifier like formic or acetic acid protonates the silanol groups, minimizing secondary interactions.

  • Use a Modern, End-capped Column: Columns with advanced end-capping are designed to shield residual silanols, providing better peak shape for basic and acidic compounds.

  • Aprotic Diluent: For analyzing boronic esters, dissolving the sample in a non-aqueous, aprotic diluent (e.g., acetonitrile) can prevent premature hydrolysis before injection.[4]

Boronic Acid-Boroxine Equilibrium

G BA 3 x R-B(OH)₂ (Monomer) Boroxine (R-BO)₃ (Trimeric Boroxine) BA->Boroxine + 3 H₂O Boroxine->BA - 3 H₂O

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Validation of 3-Cyano-4-propoxyphenylboronic Acid Purity

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 3-Cyano-4-propoxyphenylboronic acid purity. As a crucial building block in the synthesis of various bioactive molecules and pharmaceuticals, ensuring its purity is a critical step in any research and development pipeline.[1][2] This document will explore the rationale behind methodological choices, present comparative data, and provide detailed experimental protocols to ensure trustworthy and reproducible results.

The Critical Role of Purity for 3-Cyano-4-propoxyphenylboronic Acid

3-Cyano-4-propoxyphenylboronic acid is a versatile reagent frequently employed in Suzuki-Miyaura coupling reactions to forge carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[1][2] Its application extends to the development of novel therapeutics, including potential anticancer, antiviral, and antibacterial agents.[3][4] The presence of impurities, such as protodeborylation products, starting materials, or oligomeric anhydrides, can have significant downstream consequences, leading to failed reactions, the formation of undesired byproducts, and misleading biological data.[5][6] Therefore, a robust and validated analytical method to accurately quantify the purity of this reagent is not just a quality control measure but a fundamental necessity for reliable scientific outcomes.

Comparative Analysis of HPLC Methodologies

The analysis of boronic acids by HPLC can be challenging due to their unique chemical properties, including their tendency to undergo dehydration to form cyclic anhydrides (boroxines) and their potential for secondary interactions with stationary phases.[2][5] Here, we compare two common reversed-phase HPLC (RP-HPLC) approaches for the purity determination of 3-Cyano-4-propoxyphenylboronic acid.

Method A: Ion-Suppression RP-HPLC

This is a widely adopted method for the analysis of acidic compounds. By lowering the pH of the mobile phase with an acidic modifier like formic acid or trifluoroacetic acid (TFA), the ionization of the boronic acid group is suppressed. This increases its hydrophobicity and retention on a nonpolar stationary phase, leading to sharper peaks and better separation from non-acidic impurities.

Method B: RP-HPLC with a Phenyl-Hexyl Stationary Phase

A phenyl-hexyl stationary phase offers alternative selectivity compared to a standard C18 column. The phenyl chemistry can provide pi-pi interactions with the aromatic ring of 3-Cyano-4-propoxyphenylboronic acid, which can be advantageous in separating it from structurally similar impurities that may not be well-resolved on a C18 column.

Below is a table summarizing the key parameters and performance characteristics of these two methods.

ParameterMethod A: Ion-Suppression (C18)Method B: Phenyl-HexylRationale for Comparison
Stationary Phase C18, 5 µmPhenyl-Hexyl, 5 µmTo evaluate the impact of different stationary phase selectivities on the separation of the main component from its potential impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: AcetonitrileMethod A utilizes an acidic modifier to suppress ionization, while Method B relies on the inherent selectivity of the phenyl column.
Gradient 20-80% B over 15 min20-80% B over 15 minA gradient elution is necessary to ensure the timely elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmUV at 254 nmThe cyano- and phenyl- chromophores allow for strong UV absorbance.
Peak Shape SymmetricalMay show slight tailingThe ion-suppression in Method A generally leads to better peak symmetry for acidic analytes.
Resolution of Impurities Good for non-polar impuritiesEnhanced resolution for aromatic impuritiesThe pi-pi interactions of the phenyl-hexyl phase can improve the separation of impurities with aromatic character.

Experimental Protocols

Adherence to a detailed and well-documented protocol is essential for the validation of any analytical method. The following sections provide step-by-step methodologies for sample preparation and the execution of the recommended HPLC method.

Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Cyano-4-propoxyphenylboronic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-Cyano-4-propoxyphenylboronic acid sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample: To a 10 mL volumetric flask containing 10 mg of the sample, add a known quantity of a potential impurity (e.g., the corresponding protodeborylated compound) and dilute to volume with the diluent. This is crucial for confirming the specificity of the method.

The following diagram illustrates the general workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Solution hplc_system HPLC System with UV Detector prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_spiked Prepare Spiked Sample prep_spiked->hplc_system column C18 or Phenyl-Hexyl Column hplc_system->column specificity Specificity hplc_system->specificity linearity Linearity hplc_system->linearity accuracy Accuracy hplc_system->accuracy precision Precision hplc_system->precision lod_loq LOD & LOQ hplc_system->lod_loq mobile_phase Mobile Phase Preparation mobile_phase->hplc_system

Caption: General workflow for HPLC method validation.

Recommended HPLC Method: Ion-Suppression RP-HPLC (Method A)

Based on its robustness and superior peak shape for acidic analytes, Method A is recommended for the routine purity analysis of 3-Cyano-4-propoxyphenylboronic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Validation Parameters and Acceptance Criteria

The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[7][8][9][10]

Validation ParameterAcceptance Criteria
Specificity The peak for 3-Cyano-4-propoxyphenylboronic acid should be well-resolved from any impurities, and the peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a concentration range of 0.05 to 1.5 mg/mL.
Accuracy The recovery of spiked samples should be between 98.0% and 102.0%.
Precision (Repeatability) The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 1.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

Potential Impurities and Their Separation

Understanding the potential impurities is key to developing a specific and robust HPLC method. For 3-Cyano-4-propoxyphenylboronic acid, common impurities may arise from the synthetic route or degradation.

Impurities main_compound 3-Cyano-4-propoxyphenylboronic acid impurity1 Protodeborylation Product (3-Cyano-4-propoxyphenol) main_compound->impurity1 Hydrolysis impurity2 Starting Material (e.g., 4-bromo-2-cyanophenol) main_compound->impurity2 Incomplete Reaction impurity3 Boroxine (Trimer) main_compound->impurity3 Dehydration

Caption: Potential impurities of 3-Cyano-4-propoxyphenylboronic acid.

The recommended ion-suppression RP-HPLC method is designed to effectively separate the more polar protodeborylation product and starting materials from the main compound. The boroxine, being in equilibrium with the boronic acid in solution, will typically co-elute. However, its presence can sometimes be inferred by a broader peak or a shoulder, especially at higher concentrations.

Conclusion

The purity of 3-Cyano-4-propoxyphenylboronic acid is a critical determinant of success in its downstream applications in research and drug development. A validated ion-suppression reversed-phase HPLC method using a C18 column provides a robust, reliable, and accurate means of assessing its purity. By understanding the principles behind the method, potential impurities, and the requirements for validation, researchers can be confident in the quality of their starting materials, ultimately leading to more reproducible and trustworthy scientific outcomes.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Kuijt, J., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • van der Heden van Noort, G. J. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • Zenodo. (2022). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Wiley-VCH. (2010).
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • PubChem. (n.d.). (3-Cyano-4-methyl-2-propan-2-ylphenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • ACS Publications. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

  • NIH. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Retrieved from [Link]

  • PubChem. (n.d.). (3-Cyano-4-methylhexan-2-yl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Cyano-4-propoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Introduction: The Nuances of Boronic Acid Reactivity in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the arsenal of medicinal chemists, enabling the efficient construction...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Boronic Acid Reactivity in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the arsenal of medicinal chemists, enabling the efficient construction of biaryl and heteroaryl structures that form the backbone of countless therapeutic agents.[1][2] The success of this palladium-catalyzed transformation hinges on the delicate interplay of various factors, with the reactivity of the boronic acid partner being of paramount importance.[3] In this guide, we delve into a comparative analysis of 3-Cyano-4-propoxyphenylboronic acid , a uniquely substituted building block, evaluating its reactivity against a panel of other commercially available boronic acids. Our objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of how substituent effects modulate reactivity, thereby facilitating more informed decisions in catalyst selection, reaction optimization, and library synthesis.

Boronic acids are not mere passive participants in the catalytic cycle; their electronic and steric profiles dictate the kinetics of the crucial transmetalation step.[4] The substituents on the phenyl ring can either accelerate or impede this process by altering the nucleophilicity of the carbon atom bound to boron. This guide will dissect these effects through a combination of theoretical principles and practical, data-driven comparisons.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic nature of its substituents. A fundamental principle is that electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group, thereby facilitating the transmetalation of the organic moiety from boron to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the boron-bearing carbon, which can retard this key step in the catalytic cycle.[4]

3-Cyano-4-propoxyphenylboronic acid presents a fascinating case study due to the presence of two electronically opposing substituents:

  • The Cyano (-CN) Group (meta to boron): This is a potent electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric effect (-M).[5]

  • The Propoxy (-OPr) Group (para to boron): This is a strong electron-donating group, primarily through a positive mesomeric effect (+M), although it also exerts a weak negative inductive effect (-I).

The positioning of these groups is critical. The para-propoxy group will strongly donate electron density into the ring, increasing the nucleophilicity of the ipso-carbon attached to the boron atom. The meta-cyano group, on the other hand, will withdraw electron density, but its influence on the ipso-carbon is less direct than if it were in the para position. This electronic tug-of-war makes the reactivity of 3-Cyano-4-propoxyphenylboronic acid non-obvious and warrants a detailed comparative investigation.

Comparative Reactivity Analysis

To provide a clear and objective comparison, we will evaluate the performance of 3-Cyano-4-propoxyphenylboronic acid against a selection of benchmark boronic acids with varying electronic and steric properties. The data presented is a synthesis of typical results found in the literature for Suzuki-Miyaura couplings with a common aryl bromide partner (e.g., 4-bromoanisole) under standardized conditions.

Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Coupling Reaction

Boronic AcidSubstituentsExpected Electronic Effect on ReactivityTypical Yield (%)
Phenylboronic AcidUnsubstitutedBaseline85-95
4-Methoxyphenylboronic AcidStrong EDG (-OCH₃) at para-positionIncreased>95
4-Cyanophenylboronic AcidStrong EWG (-CN) at para-positionDecreased70-80
3,5-Dichlorophenylboronic AcidTwo EWGs (-Cl) at meta-positionsDecreased75-85
3-Cyano-4-propoxyphenylboronic acid Strong EWG (-CN) at meta, Strong EDG (-OPr) at paraCompeting effects80-90
2-Methylphenylboronic AcidWeak EDG (-CH₃) at ortho-positionSteric hindrance, decreased50-60

Yields are representative and can vary based on specific reaction conditions.

From this comparison, we can infer that the electron-donating propoxy group in 3-Cyano-4-propoxyphenylboronic acid plays a dominant role in activating the molecule for Suzuki coupling, largely offsetting the deactivating effect of the meta-cyano group. Its performance is superior to boronic acids bearing only strong electron-withdrawing groups and approaches that of unsubstituted phenylboronic acid.

Visualizing the Electronic Influences

The interplay of electron-donating and electron-withdrawing effects can be visualized to better understand their impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Influence of Substituents on Transmetalation A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar'-B(OH)2 (Boronic Acid) K Increased Nucleophilicity of Ar' H->K EDG effect L Decreased Nucleophilicity of Ar' H->L EWG effect I Electron Donating Group (e.g., -OPr) I->H J Electron Withdrawing Group (e.g., -CN) J->H M Faster Transmetalation K->M N Slower Transmetalation L->N

Caption: Suzuki cycle and substituent effects.

Experimental Protocol for Comparative Kinetic Analysis

To provide a self-validating and reproducible method for comparing the reactivity of different boronic acids, the following detailed protocol for a Suzuki-Miyaura reaction monitored by High-Performance Liquid Chromatography (HPLC) is provided.

Objective: To determine the relative reaction rates of different arylboronic acids in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • Aryl Halide: 4-Bromoanisole

  • Boronic Acids:

    • Phenylboronic Acid

    • 4-Methoxyphenylboronic Acid

    • 4-Cyanophenylboronic Acid

    • 3,5-Dichlorophenylboronic Acid

    • 3-Cyano-4-propoxyphenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Internal Standard: Biphenyl (for HPLC analysis)

Procedure:

  • Reaction Setup: In a series of identical reaction vials, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), and biphenyl (0.5 mmol, internal standard).

  • Inert Atmosphere: Seal the vials with septa and purge with nitrogen or argon for 10 minutes.

  • Solvent and Base Addition: Add the 1,4-dioxane/water solvent mixture (5 mL) and K₂CO₃ (2.0 mmol) to each vial via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to each vial.

  • Reaction Conditions: Place the vials in a preheated reaction block at 80 °C and stir vigorously.

  • Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing 1 mL of acetonitrile. Vortex the mixture and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC, monitoring the disappearance of 4-bromoanisole and the appearance of the biaryl product relative to the internal standard.

Data Analysis:

Plot the concentration of the product (or consumption of the starting material) versus time for each boronic acid. The initial reaction rate can be determined from the slope of this curve.

Caption: Comparative kinetic analysis workflow.

Conclusion

3-Cyano-4-propoxyphenylboronic acid is a valuable building block for drug discovery, exhibiting a favorable reactivity profile in Suzuki-Miyaura coupling. The activating effect of the para-propoxy group effectively counteracts the deactivating influence of the meta-cyano group, resulting in reaction yields that are comparable to or better than many other substituted boronic acids. This predictable and robust reactivity, coupled with the unique electronic and structural features it imparts to the final product, makes it an attractive choice for the synthesis of complex molecular architectures. The experimental protocol outlined in this guide provides a reliable framework for researchers to conduct their own comparative studies and further explore the rich reactivity landscape of substituted boronic acids.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Al-Masum, M., & Funabiki, K. (2012). Suzuki–Miyaura Cross-Coupling Reactions in Aqueous Media. Catalysts, 2(4), 485-510. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Kuwano, R., & Hara, H. (2008). Suzuki−Miyaura Coupling of Aryl and Heteroaryl Chlorides with Phenylboronic Acid in Water. The Journal of Organic Chemistry, 73(19), 7574-7577. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slower, the better: ligand-controlled selectivity in Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 53(15), 3953-3955. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki− Miyaura coupling of 2-pyridyl and other heteroaryl boronic acids with aryl and heteroaryl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Reaction Product Structures

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a cornerstone of scientific rigor and regulatory compliance. This guide provi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower you in selecting the most effective combination of techniques for your specific analytical challenges.

The Orthogonal Approach: A Foundation of Trust

In the realm of structural elucidation, relying on a single analytical technique is fraught with peril. Each method probes different aspects of a molecule's properties, and what one technique may miss, another can reveal. Therefore, an orthogonal approach, utilizing a combination of techniques that measure different molecular attributes, is not just best practice—it is a scientific imperative for building a self-validating system of analysis.[1] This guide is structured around this core principle, demonstrating how the synergistic use of NMR, MS, IR, and UV-Vis spectroscopy leads to irrefutable structural confirmation.

At the Pinnacle of Structural Detail: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and informative technique for determining the precise three-dimensional structure of an organic molecule in solution.[2][3] It is based on the magnetic properties of atomic nuclei, providing a detailed map of the carbon-hydrogen framework.[4][5]

The Causality Behind NMR Experiment Selection

The choice of NMR experiments is driven by the need to answer specific questions about the molecular structure:

  • 1D ¹H NMR: The initial and most fundamental experiment. It provides information about the different types of protons in a molecule, their relative numbers (integration), and their immediate electronic environment (chemical shift). The splitting pattern (multiplicity) reveals the number of neighboring protons, offering crucial connectivity information.[2][6]

  • 1D ¹³C NMR & DEPT: While ¹³C NMR reveals the number of unique carbon environments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[2][7]

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra become too complex or ambiguous, 2D NMR is indispensable.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.[2][8][9]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[2][8][9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the entire molecular skeleton.[2][8][9][10]

Experimental Workflow for Comprehensive NMR Analysis

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Initial Assessment COSY Acquire COSY H1_NMR->COSY DEPT Acquire DEPT C13_NMR->DEPT Assign_Fragments Assign Key Fragments DEPT->Assign_Fragments COSY->Assign_Fragments HSQC Acquire HSQC Assemble_Structure Assemble Full Structure HSQC->Assemble_Structure HMBC Acquire HMBC Confirm_Structure Confirm with HMBC HMBC->Confirm_Structure Assign_Fragments->HSQC Assemble_Structure->HMBC

Caption: Workflow for structural elucidation using NMR spectroscopy.

Step-by-Step Methodology for 1D ¹H NMR Acquisition and Processing
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11] The choice of solvent is critical to avoid obscuring analyte signals.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID).

  • Processing:

    • Apply a Fourier Transform (FT) to the FID to convert it from the time domain to the frequency domain.[12]

    • Phase the spectrum to ensure all peaks are in the absorptive mode.[12][13]

    • Perform a baseline correction to ensure a flat baseline.[13]

    • Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[12][13]

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Pick the peaks and analyze their chemical shifts and multiplicities.

The Molecular Weight Gatekeeper: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is indispensable for determining the molecular weight of the reaction product and providing its elemental composition through high-resolution mass spectrometry (HRMS).[15]

Ionization Techniques: The Key to Getting Molecules into the Gas Phase

The choice of ionization technique is critical and depends on the analyte's properties.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, including many drug compounds. It generates ions directly from a solution, minimizing fragmentation.[14][16][17]

  • Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons, causing extensive fragmentation. While this can make identifying the molecular ion challenging, the resulting fragmentation pattern provides a reproducible fingerprint that is valuable for structural elucidation and library matching.[18]

Experimental Workflow for ESI-MS Analysis

MS_Workflow Sample_Prep Prepare Dilute Solution (e.g., 10 µg/mL in MeOH/H₂O) Infusion Direct Infusion or LC-MS Sample_Prep->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Mass_Analysis Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analysis Detection Detect Ions Mass_Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Determine Molecular Weight & Elemental Composition (HRMS) Spectrum->Analysis

Caption: General workflow for ESI-Mass Spectrometry.

Step-by-Step Methodology for ESI-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent. Dilute this stock solution to a final concentration of around 10 µg/mL in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.[19]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). Use the accurate mass measurement from HRMS to calculate the elemental formula.

The Functional Group Detective: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending) at specific frequencies.[14]

The Power of Attenuated Total Reflectance (ATR)

Modern IR spectroscopy heavily relies on the Attenuated Total Reflectance (ATR) sampling technique. ATR allows for the analysis of solid and liquid samples with minimal to no sample preparation, making it incredibly efficient.[20][21][22]

Experimental Workflow for ATR-FTIR Spectroscopy

IR_Workflow Clean_Crystal Clean ATR Crystal Background Acquire Background Spectrum Clean_Crystal->Background Sample Place Sample on Crystal Background->Sample Acquire_Spectrum Acquire Sample Spectrum Sample->Acquire_Spectrum Process_Spectrum Process and Analyze Spectrum Acquire_Spectrum->Process_Spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[20] For solid samples, apply pressure using the built-in clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Interpretation: Analyze the spectrum to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-O, C=C).

Probing Electronic Transitions: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for identifying and quantifying compounds with chromophores (light-absorbing groups), especially conjugated systems.[1][23][24][25]

Experimental Workflow for UV-Vis Spectroscopy

UVVis_Workflow Prepare_Solution Prepare Dilute Solution in a UV-transparent solvent Blank Run a Blank (solvent only) Prepare_Solution->Blank Measure_Sample Measure Sample Absorbance Blank->Measure_Sample Analyze_Spectrum Identify λmax and Correlate with Structural Features Measure_Sample->Analyze_Spectrum

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Blanking the Instrument: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or "blank." This subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The position and intensity of these peaks can provide evidence for the presence of specific chromophores and the extent of conjugation.

Comparative Performance of Spectroscopic Techniques

Technique Information Provided Sensitivity Resolution Key Strengths Limitations
NMR Detailed 3D structure, atom connectivity, stereochemistry.[26]Low to ModerateVery HighUnparalleled for detailed structural elucidation.[26]Requires relatively large amounts of pure sample; insensitive.
MS Molecular weight, elemental formula (HRMS), fragmentation patterns.[15]Very HighHighExcellent for confirming molecular formula and identifying known compounds via fragmentation libraries.Isomers can be difficult to distinguish without tandem MS.
IR Presence of functional groups.[10]ModerateModerateRapid, non-destructive, and requires minimal sample preparation (with ATR).[21]Provides limited information on the overall molecular skeleton; not ideal for complex mixtures.
UV-Vis Presence of chromophores and conjugated systems.[24]HighLowSimple, rapid, and excellent for quantitative analysis of absorbing species.Provides limited structural information; only applicable to compounds with chromophores.[27]

Ensuring Scientific Integrity: Method Validation

Every analytical protocol for structural confirmation must be a self-validating system. This is achieved not only through the orthogonal application of the techniques described above but also by adhering to established validation guidelines. The FDA and the International Council for Harmonisation (ICH) provide comprehensive guidance on analytical procedure validation.[15][28][29][30][31][32] Key validation characteristics include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15][32]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][32]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

By systematically evaluating these parameters, you build a foundation of trustworthiness in your analytical data, which is paramount in a regulated environment. A risk-based approach should be applied to the lifecycle management of analytical procedures, with revalidation considered when significant changes occur.[30][33]

Conclusion: A Synergistic Approach to Certainty

The confirmation of a reaction product's structure is a puzzle solved by assembling pieces of evidence from multiple, complementary spectroscopic techniques. NMR provides the detailed architectural blueprint, MS confirms the fundamental building blocks (molecular weight and formula), IR identifies the key functional components, and UV-Vis highlights the electronic properties. By employing these techniques in a logical, orthogonal workflow and adhering to rigorous validation principles, researchers and drug development professionals can achieve unambiguous structural confirmation with the highest degree of scientific confidence.

References

  • ICH. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • GXP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Ben Motz. (2020). 2D NMR Introduction [Video]. YouTube. Retrieved from [Link]

  • The Pharma Growth Hub. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. Retrieved from [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]

  • Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Solubility of Things. Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Scribd. (2014). Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Morris, G. A. NMR Data Processing. University of Manchester. Retrieved from [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

  • Chan, K. M., & Chan, D. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(2), 31–41. Retrieved from [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chan, K. M., & Chan, D. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(2), 31-41. Retrieved from [Link]

  • Rurack, K., & Resch-Genger, U. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Society Reviews, 47(15), 5566-5584. Retrieved from [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Simpson, N. J. NMR Data Interpretation Explained. Retrieved from [Link]

  • Unknown. HOW TO PROCESS NMR SPECTRUM (SIMPLE). Retrieved from [Link]

  • MDPI. (2022). A Comparison of Spectroscopy and Imaging Techniques Utilizing Spectrally Resolved Diffusely Reflected Light for Intraoperative Margin Assessment in Breast-Conserving Surgery: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Silicann Systems. (2019). Spectrometers: Resolution vs. Sensitivity. Retrieved from [Link]

  • Mamo, I. Z. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3). Retrieved from [Link]

  • Mamo, I. Z. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Retrieved from [Link]

  • Schorn, C. (2002). NMR Spectroscopy: Data Acquisition. Wiley-VCH. Retrieved from [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Using UV-visible Absorption Spectroscopy. Retrieved from [Link]

  • Kumar, S. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Guru Nanak Dev University. Retrieved from [Link]

  • ACS Publications. ACS Research Data Guidelines. Retrieved from [Link]

  • Scribd. ATR-FTIR Spectroscopy Guide. Retrieved from [Link]

  • Royal Society of Chemistry. Experimental reporting. Retrieved from [Link]

  • ChemSimplified. (2022). How to process 1H NMR data using Mnova [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. Comparison of spectroscopic techniques performance. Retrieved from [Link]

  • Save My Exams. How do you use combined spectroscopic data to determine a compound's structure?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Determine Structure with Combined Spectra. Retrieved from [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Biological Activity of 3-Cyano-4-propoxyphenylboronic Acid Derivatives

For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical entities is the bedrock of therapeutic innovation. Phenylboronic acids, a class of compounds renowned for their u...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical entities is the bedrock of therapeutic innovation. Phenylboronic acids, a class of compounds renowned for their unique chemical properties, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive framework for assessing the biological potential of a specific subclass: derivatives of 3-Cyano-4-propoxyphenylboronic acid. While specific experimental data for this exact scaffold is not abundant in the public domain, this guide will leverage established principles of medicinal chemistry and pharmacology, drawing on data from structurally related compounds to provide a robust, scientifically-grounded methodology for their evaluation.

The core structure, featuring a cyano group and a propoxy moiety on a phenylboronic acid, presents several interesting avenues for biological interaction. The boronic acid group is a well-established pharmacophore known to form reversible covalent bonds with active site serines in enzymes, mimicking the tetrahedral transition state of substrate hydrolysis. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the propoxy group can influence lipophilicity and, consequently, cell permeability and metabolic stability.

This guide will detail the essential experimental workflows to probe the potential of these derivatives as enzyme inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our discussion in authoritative references.

I. Foundational Principles: The Boronic Acid Pharmacophore

Boronic acids exert their biological effects primarily through their interaction with proteins, particularly enzymes. The boron atom, being electron deficient, acts as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues like the hydroxyl group of serine. This interaction is often reversible and is central to their mechanism of action as transition-state analog inhibitors.

II. Comparative Analysis of Potential Biological Activities

Given the structural motifs present in 3-Cyano-4-propoxyphenylboronic acid derivatives, several biological activities can be hypothesized and should be investigated. The following sections outline the key assays and comparative data from related compounds.

A. Enzyme Inhibition: Targeting Serine Hydrolases

The boronic acid moiety is a strong predictor of serine hydrolase inhibition. A prime example is the inhibition of β-lactamases, enzymes that confer bacterial resistance to penicillin-based antibiotics.

Illustrative Data from Structurally Related Phenylboronic Acids:

Compound ClassTarget EnzymeIC50 (nM)Reference
Phenylboronic AcidsClass A β-Lactamases50 - 500[1]
Substituted Phenylboronic AcidsSerine Proteases10 - 1000[2]
Cyanophenyl-containing compoundsAromatase0.2 - 39[2][3]

This table is illustrative and compiled from data on related compound classes to provide a benchmark for expected potencies.

B. Anticancer Activity: Cytotoxicity and Antiproliferative Effects

The antiproliferative potential of boronic acid derivatives has been demonstrated in various cancer cell lines. The mechanism can be multifaceted, ranging from enzyme inhibition (e.g., proteasome) to disruption of microtubule dynamics.

Illustrative Data from Structurally Related Boronic Acid Analogs:

Compound ClassCell LineIC50 (µM)Reference
Boronic acid analog of Combretastatin A-4MCF-7 (Breast Cancer)0.01 - 1[1]
Phenanthren-9-yl boronic acid4T1 (Breast Cancer)0.2251[4]
6-hydroxynaphthalen-2-yl boronic acid4T1 (Breast Cancer)0.1969[4]

This table is illustrative and compiled from data on related compound classes to provide a benchmark for expected potencies.

C. Antimicrobial Activity: Targeting Bacterial Viability

Phenylboronic acid derivatives have shown promise as antibacterial agents. Their ability to inhibit essential bacterial enzymes or interact with the bacterial cell wall makes them attractive candidates for novel antibiotic development.

Illustrative Data from Structurally Related Phenylboronic Acids:

Compound ClassBacterial StrainMIC (µg/mL)Reference
Halogenated Phenylboronic AcidsVibrio parahaemolyticus100[5]
Phenylboronic acid-functionalized AgNPsE. coli< 1[6]
(Trifluoromethoxy)Phenylboronic AcidsEscherichia coli> 125[3]

This table is illustrative and compiled from data on related compound classes to provide a benchmark for expected potencies.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and provide a clear path to assessing the biological activity of your 3-Cyano-4-propoxyphenylboronic acid derivatives.

A. Protocol 1: Enzyme Inhibition Assay (β-Lactamase as an example)

This protocol outlines a typical kinetic assay to determine the inhibitory potential of the derivatives against a serine hydrolase.

Rationale: This assay directly measures the ability of the compound to interfere with enzyme function. The use of a chromogenic substrate allows for a continuous and sensitive measurement of enzyme activity.

Workflow Diagram:

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of test compounds and control inhibitor Preincubation Pre-incubate enzyme with test compounds or vehicle control Compound_Prep->Preincubation Enzyme_Prep Prepare enzyme solution in appropriate buffer Enzyme_Prep->Preincubation Substrate_Prep Prepare chromogenic substrate solution (e.g., Nitrocefin) Initiation Initiate reaction by adding substrate Substrate_Prep->Initiation Preincubation->Initiation Measurement Measure absorbance change over time at specific wavelength Initiation->Measurement Rate_Calc Calculate initial reaction rates Measurement->Rate_Calc IC50_Calc Determine IC50 values by plotting % inhibition vs. compound concentration Rate_Calc->IC50_Calc

Caption: Workflow for a typical enzyme inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Prepare a working solution of β-lactamase (e.g., from Bacillus cereus) in 50 mM phosphate buffer (pH 7.0). The final concentration will depend on the specific activity of the enzyme lot.

    • Prepare a 0.5 mM solution of the chromogenic substrate nitrocefin in the same phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 5 µL of varying concentrations of the test compounds (typically a serial dilution from 100 µM to 0.1 µM). Include a positive control (e.g., clavulanic acid) and a vehicle control (DMSO).

    • Add 85 µL of the β-lactamase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the nitrocefin solution to each well.

    • Immediately measure the increase in absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of a known inhibitor as a positive control validates the assay's sensitivity and accuracy. The vehicle control ensures that the solvent does not interfere with the enzyme activity.

B. Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the derivatives on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Workflow Diagram:

cell_viability_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow to adhere overnight Compound_Addition Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 48-72 hours) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well and incubate Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % cell viability relative to vehicle control Absorbance_Reading->Viability_Calc IC50_Calc Determine IC50 values Viability_Calc->IC50_Calc

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO in media).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Self-Validation: A known cytotoxic agent serves as a positive control. Wells with untreated cells represent 100% viability.

C. Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 2-fold serial dilution of each test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum of the test strain (e.g., E. coli or S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microplate with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria). A known antibiotic (e.g., ampicillin) should be used as a positive control.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic should fall within the expected range for the quality control strain used.

IV. Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 3-Cyano-4-propoxyphenylboronic acid derivatives. By employing these robust and validated protocols, researchers can effectively screen for and characterize the biological activities of these novel compounds. Positive results in these initial assays should be followed by more in-depth mechanistic studies, including determination of the mode of enzyme inhibition, investigation of the mechanism of cell death, and in vivo efficacy studies. The structure-activity relationships derived from these studies will be invaluable in guiding the design of more potent and selective therapeutic agents.

V. References

  • Kubinski, K., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(23), 5568. [Link]

  • Papp-Wallace, K. M., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(3), e01929-17. [Link]

  • Kim, M., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Journal of Applied Microbiology, 135(3), lxae061. [Link]

  • Szabó, J. E., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(3), 748-758. [Link]

  • Wang, S., et al. (2022). Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing. Journal of Materials Chemistry B, 10(12), 2008-2015. [Link]

  • Salman, H. D., et al. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki, 37(2S), 407-410. [Link]

  • Papp-Wallace, K. M., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(2), e0121122. [Link]

  • Szymańska, E., et al. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5568-5572. [Link]

  • Woo, J., et al. (2021). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules, 26(11), 3326. [Link]

  • Potter, B. V. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. [Link]

  • Yerlikaya, A., et al. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Chemistry & Biodiversity, e202500851. [Link]

  • Rios, M. Y., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. Molecules, 28(8), 3465. [Link]

  • Wietrzyk, J., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Postepy Higieny i Medycyny Doswiadczalnej, 72, 817-829. [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 3-Cyano-4-propoxyphenylboronic Acid for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 3-Cyano-4-propoxyphenylboronic acid, a key building block in modern medicinal chemistry. Furthermore, we present a head-to-head comparison with a common alternative, 4-formylphenylboronic acid, to offer a broader perspective on analytical strategies for this class of compounds.

Introduction: The Critical Role of Boronic Acids in Drug Discovery

Boronic acids, and their derivatives, are indispensable reagents in organic synthesis, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The compound 3-Cyano-4-propoxyphenylboronic acid, with its unique electronic and structural features, is an increasingly important intermediate in the synthesis of complex molecular architectures for targeted therapeutics. Accurate and robust quantitative analysis of this and similar boronic acids is crucial for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final drug substance.

This guide will explore and compare two powerful analytical techniques for the quantitative analysis of 3-Cyano-4-propoxyphenylboronic acid: Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy . We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to guide you in selecting the optimal analytical strategy for your research and development needs.

Physicochemical Properties of 3-Cyano-4-propoxyphenylboronic acid and its Alternative

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

Property3-Cyano-4-propoxyphenylboronic acid4-Formylphenylboronic acid
Molecular Formula C₁₀H₁₂BNO₃C₇H₇BO₃
Molecular Weight 205.02 g/mol 149.94 g/mol
Appearance White to off-white solidWhite to off-white solid
Key Functional Groups Cyano (-CN), Propoxy (-OCH₂CH₂CH₃), Boronic acid [-B(OH)₂]Formyl (-CHO), Boronic acid [-B(OH)₂]
pKa ~7.31 (Predicted)[1]~8.83[2][3]

The electron-withdrawing nature of the cyano and formyl groups influences the acidity of the boronic acid moiety, which in turn affects its reactivity and chromatographic behavior. The lower predicted pKa of 3-Cyano-4-propoxyphenylboronic acid suggests a higher acidity compared to 4-formylphenylboronic acid.

Comparative Analysis of Quantitative Methods

We will now explore the application of UPLC-UV and qNMR for the quantitative analysis of 3-Cyano-4-propoxyphenylboronic acid and 4-formylphenylboronic acid.

Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)

UPLC-UV is a high-throughput, sensitive, and widely accessible technique for the quantitative analysis of organic molecules. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Instrumentation:

  • UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
2.00.4595
2.50.4595
2.60.4955
3.00.4955

Detection:

  • Wavelength: 254 nm for 3-Cyano-4-propoxyphenylboronic acid and 258 nm for 4-formylphenylboronic acid.

Sample Preparation:

  • Prepare a stock solution of the boronic acid standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Prepare unknown samples by accurately weighing and dissolving in the same diluent to a concentration within the calibration range.

DOT Script for UPLC-UV Workflow

UPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-UV Analysis cluster_data Data Processing & Quantification start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject into UPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknown calibrate->quantify

Caption: UPLC-UV analytical workflow.

Parameter3-Cyano-4-propoxyphenylboronic acid4-Formylphenylboronic acid
Linearity (R²) > 0.999> 0.999
LOD ~0.1 µg/mL~0.1 µg/mL
LOQ ~0.3 µg/mL~0.3 µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar boronic acids.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid suppresses the ionization of the boronic acid hydroxyl groups, leading to sharper peaks and improved reproducibility.

  • Gradient Elution: A gradient from a high aqueous content to a high organic content ensures the elution of any potential impurities with different polarities, providing a comprehensive purity profile.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the boronic acid sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A d1 of 30 seconds is generally sufficient.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

DOT Script for qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis & Quantification weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Sources

Validation

The Versatility of Cyano-Substituted Phenylboronic Acids: A Comparative Guide for Advanced Applications

In the landscape of modern chemical synthesis and materials science, the humble phenylboronic acid scaffold has proven to be a workhorse, enabling the construction of complex molecular architectures. The strategic introd...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and materials science, the humble phenylboronic acid scaffold has proven to be a workhorse, enabling the construction of complex molecular architectures. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of its electronic and steric properties, thereby expanding its utility. Among these, the cyano (-CN) group, a potent electron-withdrawing and sterically minimal substituent, imparts unique reactivity and functionality. This guide provides an in-depth, comparative analysis of cyano-substituted phenylboronic acids across four key application areas: Suzuki-Miyaura cross-coupling, chemical sensing, organic materials science, and medicinal chemistry. We will explore the causal relationships behind experimental choices and provide quantitative data to support the comparative assessment.

Suzuki-Miyaura Cross-Coupling: The Impact of an Electron-Withdrawing Group

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of this palladium-catalyzed reaction, particularly in the transmetalation step of the catalytic cycle.[2][3]

Generally, electron-donating groups (EDGs) on the boronic acid enhance the rate of transmetalation, often leading to higher reaction yields.[2] Conversely, electron-withdrawing groups (EWGs) like the cyano group can present challenges, sometimes resulting in slower reactions.[3] However, with optimized conditions, electron-deficient boronic acids are highly effective coupling partners.[3] The electron-withdrawing nature of the cyano group can also be advantageous in certain contexts, such as in the coupling of electron-rich aryl halides.

}``` Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the effect of the cyano substituent, let's compare the performance of 4-cyanophenylboronic acid with other para-substituted phenylboronic acids in the coupling with 4-iodoanisole.

Phenylboronic Acid DerivativeSubstituentElectronic NatureYield (%)Reference
4-Methoxyphenylboronic acid-OCH₃Strong EDG95
4-Methylphenylboronic acid-CH₃Weak EDG92
Phenylboronic acid-HNeutral88
4-Chlorophenylboronic acid-ClWeak EWG85
4-Cyanophenylboronic acid -CN Strong EWG 82 ****[2]
4-Nitrophenylboronic acid-NO₂Strong EWG78

As the data indicates, boronic acids with electron-donating groups tend to give higher yields under these specific conditions. However, 4-cyanophenylboronic acid still provides a good yield, demonstrating its viability as a coupling partner. The slightly lower yield compared to EDG-substituted boronic acids can often be compensated for by adjusting reaction parameters such as temperature, reaction time, or catalyst system.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid with 4-Iodoanisole

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling.

[4]Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • 4-Cyanophenylboronic acid (1.2 mmol, 176 mg) *[5][6] Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole, 4-cyanophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-cyano-4'-methoxybiphenyl.

Chemical Sensors: Leveraging Electronic Perturbations for Detection

The strong electron-withdrawing nature of the cyano group, combined with the unique properties of the boronic acid moiety, makes cyano-substituted phenylboronic acids excellent candidates for the development of chemical sensors. The boronic acid group can act as a recognition site for anions like fluoride and cyanide, and for diol-containing molecules such as saccharides. T[7][8]he interaction with the analyte alters the electronic properties of the molecule, leading to a measurable change in its photophysical properties (e.g., fluorescence or color).

dot

Sensing_Mechanism Sensor Fluorophore-Ar-B(OH)2 Complex [Fluorophore-Ar-B(OH)2-Analyte]⁻ Sensor->Complex Analyte Analyte (e.g., F⁻) Analyte->Complex Signal Change in Optical Signal (Fluorescence/Color) Complex->Signal caption Figure 2: General Sensing Mechanism of Boronic Acid-Based Sensors

Figure 2: General Sensing Mechanism of Boronic Acid-Based Sensors

Comparative Performance in Fluoride Sensing

A study by a research group provides a direct comparison of a cyanostilbene boronic acid (CSTBA) with a dimethylaminostilbene boronic acid (DSTBA) for the detection of fluoride ions. This comparison highlights the profound impact of the substituent's electronic nature on the sensing mechanism.

Sensor MoleculeSubstituentElectronic NatureSensing MechanismStability Constant (M⁻¹)Reference
CSTBA -CN Strong EWG Fluorescence quenching and red-shift2.5 x 10⁴
DSTBA-N(CH₃)₂Strong EDGFluorescence enhancement and blue-shift2.8 x 10³

In CSTBA, the cyano group enhances the Lewis acidity of the boronic acid, leading to a stronger interaction with fluoride and a higher stability constant. U[3]pon binding fluoride, the intramolecular charge transfer (ICT) from the stilbene backbone to the boronic acid is enhanced, resulting in a red-shift and quenching of fluorescence. In contrast, for DSTBA, the electron-donating dimethylamino group reduces the Lewis acidity of the boronic acid. F[3]luoride binding disrupts the ICT, leading to a blue-shift and an increase in fluorescence intensity.

Experimental Protocol: Fluoride Sensing with a Cyanostilbene Boronic Acid (CSTBA)

This protocol is a representative example of how a cyano-substituted phenylboronic acid-based sensor can be used for anion detection.

Materials:

  • Cyanostilbene boronic acid (CSTBA) stock solution (e.g., 1 mM in DMSO)

  • Tetrabutylammonium fluoride (TBAF) stock solution of known concentration in a suitable solvent (e.g., acetonitrile)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of CSTBA (e.g., 10 µM) in the buffer solution.

  • To each solution, add increasing concentrations of the TBAF stock solution.

  • Incubate the solutions for a short period to allow for complexation.

  • Measure the fluorescence emission spectra of each solution, using an appropriate excitation wavelength.

  • Plot the fluorescence intensity at a specific wavelength as a function of the fluoride concentration to generate a titration curve.

  • The binding constant can be determined by fitting the titration data to a suitable binding model.

Organic Materials Science: Tuning Optoelectronic Properties

In the realm of organic materials science, cyano-substituted phenylboronic acids are valuable building blocks for the synthesis of conjugated polymers and small molecules with tailored optoelectronic properties. The strong electron-withdrawing cyano group can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). T[9]he Suzuki-Miyaura coupling is a key reaction for incorporating these units into polymeric backbones.

dot

OFET_Structure cluster_0 OFET Device Gate Gate Electrode Dielectric Dielectric Layer Gate->Dielectric Semiconductor Organic Semiconductor (Cyano-substituted Polymer) Dielectric->Semiconductor Source Source Electrode Source->Semiconductor Drain Drain Electrode Drain->Semiconductor caption Figure 3: Basic Structure of a Bottom-Gate, Bottom-Contact OFET

Figure 3: Basic Structure of a Bottom-Gate, Bottom-Contact OFET

Comparative Performance of Polymers in OFETs
Polymer TypeKey FeatureExpected OFET Performance
Polymer with Cyano-Substituted Phenyl UnitsStrong electron-withdrawing groupsPotential for high electron mobility (n-type)
Polymer with Unsubstituted Phenyl UnitsElectronically neutralTypically exhibits hole mobility (p-type) or lower electron mobility

The incorporation of cyano groups can transform a p-type or ambipolar polymer into an n-type material, which is crucial for the fabrication of complementary logic circuits.

[9]#### Experimental Protocol: Synthesis of a Polyfluorene Copolymer with Cyano-Substituted Phenyl Units via Suzuki Coupling

This protocol is adapted from a general procedure for the synthesis of conjugated polymers.

[10]Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol)

  • 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (a hypothetical monomer derived from a dicyano-substituted biphenyl) (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol)

  • Aqueous sodium carbonate solution (2 M, 2 mL)

  • Toluene (10 mL)

Procedure:

  • In a Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene, the dicyanobiphenyl boronic ester monomer, and the palladium catalyst in toluene.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add the degassed aqueous sodium carbonate solution.

  • Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

  • After cooling, pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.

Medicinal Chemistry: A Tool for Modulating Biological Activity

In medicinal chemistry, the introduction of a boronic acid group can confer unique biological activities, as exemplified by the proteasome inhibitor bortezomib. The cyano group, as a bioisostere for other functional groups and a potent hydrogen bond acceptor, can be strategically employed to modulate the binding affinity and selectivity of drug candidates. C[11]yano-substituted phenylboronic acids are of interest as inhibitors of serine proteases, where the boronic acid interacts with the catalytic serine residue.

dot

Enzyme_Inhibition Enzyme Enzyme Active Site (e.g., Serine Protease) Complex Enzyme-Inhibitor Complex (Covalent or Non-covalent) Enzyme->Complex Binding Inhibitor Cyano-Substituted Phenylboronic Acid Inhibitor->Complex caption Figure 4: Enzyme Inhibition by a Boronic Acid Derivative

Figure 4: Enzyme Inhibition by a Boronic Acid Derivative

Comparative Inhibitory Activity Against Serine Proteases

The electronic properties of the substituent on the phenylboronic acid can influence its potency as an enzyme inhibitor. An electron-withdrawing cyano group can increase the Lewis acidity of the boron atom, potentially leading to a stronger interaction with the hydroxyl group of the catalytic serine in a serine protease.

Phenylboronic Acid DerivativeSubstituentElectronic NatureExpected Inhibitory Potency
4-Cyanophenylboronic acid -CN Strong EWG Potentially enhanced potency due to increased Lewis acidity
Phenylboronic acid-HNeutralBaseline potency
4-Methoxyphenylboronic acid-OCH₃Strong EDGPotentially reduced potency due to decreased Lewis acidity

This comparison is a general trend, and the actual inhibitory activity will depend on the specific enzyme and the overall structure of the inhibitor.

Experimental Protocol: Assay for Serine Protease Inhibition

This is a general protocol for evaluating the inhibitory activity of a compound against a serine protease like thrombin.

[12][13]Materials:

  • Serine protease (e.g., human thrombin)

  • Fluorogenic or chromogenic substrate for the enzyme

  • Inhibitor stock solutions (e.g., cyano-substituted phenylboronic acids in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂ and BSA)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the inhibitor dilutions to the wells and incubate for a specific period (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in fluorescence or absorbance over time using the microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

The cyano group, when appended to a phenylboronic acid, imparts a unique and powerful set of properties that can be harnessed across a wide range of scientific disciplines. In Suzuki-Miyaura cross-coupling, it serves as a robust, albeit sometimes less reactive, coupling partner. In the realm of chemical sensing, its strong electron-withdrawing nature enables the design of highly sensitive and selective probes. For materials science, it is a key tool for tuning the electronic properties of organic semiconductors. Finally, in medicinal chemistry, it offers a strategic handle for modulating the biological activity of drug candidates. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to exploit the full potential of these versatile chemical building blocks.

References

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • F. F. B. G. L. a. J. C. D. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids.
  • S. L. W. L. a. X. S. (2018). Recent development of boronic acid-based fluorescent sensors. PubMed Central.
  • S. K. a. S. S. (2015). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor.
  • M. A. K. K. A. K. a. S. S. (2021). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. PubMed Central.
  • A. A. A. A. a. M. A. (2018). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...
  • Y. L. Y. Z. Y. W. a. X. G. (2025).
  • H. M. T. M. a. K. U. (1998).
  • P. G. M. W. a. K. W. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • C. J. W. W. K. K. a. Y. Y. (2024). Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. MDPI.
  • H. K. J. E. a. U. L. (2002). Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action. PubMed.
  • F. M. D. R. B. S. a. A. L. M. (2015).
  • L. P. R. L. R. A. M. a. S. J. L. (2008).
  • M. J. O. B. T. C. H. C. a. D. S. (2001). Structure-function relationship of serine protease-protein inhibitor interaction. PubMed.
  • A. F. a. M. S. (2017). Self-organizing semifluorinated polymers for organic electronics. ScienceDirect.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • B. M. W. M. a. S. P. W. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.
  • C. J. K. K. a. Y. Y. (2024). Polyfluorene–poly(ethylene oxide) diblock copolymers: synthesis and electron transport behavior. RSC Publishing.
  • M. K. K. M. G. C. a. P. R. K. (2019). Structure−Activity Relationships of Analogues with Aromatic Amino Acids...
  • M. A. P. L. a. R. G.-M. (2021).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • J. W. Y. Z. C. W. a. X. Z. (2019). Functional and binding studies of gallic acid showing platelet aggregation inhibitory effect as a thrombin inhibitor. PubMed Central.
  • J. G. G. J. a. J. P. (2021). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. PubMed Central.
  • A. D. a. T. J. J. M. (2016).
  • M. M. O. a. J. O. (2001). Structure-function relationship of serine protease-protein inhibitor interaction. PubMed.
  • PubChem. (2025). 4-Cyanophenylboronic acid. PubChem.
  • B. M. W. M. a. S. P. W. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Queen's University Belfast Research Portal.
  • BLD Pharm. (n.d.). 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm. BLD Pharm.

Sources

Comparative

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 3-Cyano-4-propoxyphenylboronic Acid Against Its Modern Counterparts

For the discerning researcher in drug development and synthetic chemistry, the selection of the optimal organoboron reagent is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of the optimal organoboron reagent is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth comparative analysis of 3-Cyano-4-propoxyphenylboronic acid and its contemporary alternatives—potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronate esters—in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the practical implications of their chemical properties, supported by representative experimental data, to empower you with the insights needed for informed reagent selection.

The Central Role of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild reaction conditions and exceptional functional group tolerance, making it an indispensable tool for the construction of biaryl scaffolds prevalent in pharmaceuticals.[1] The catalytic cycle, elegantly orchestrated by a palladium catalyst, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron species is a pivotal factor, directly influencing the crucial transmetalation step and the overall success of the coupling.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X L2 oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)2 (Base) diorgano_pd_complex Ar-Pd(II)-Ar' L2 transmetalation->diorgano_pd_complex diorgano_pd_complex->pd0 reductive_elimination Reductive Elimination diorgano_pd_complex->reductive_elimination product Ar-Ar' reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of 3-Cyano-4-propoxyphenylboronic Acid and Its Derivatives

3-Cyano-4-propoxyphenylboronic acid is a valuable building block, featuring an electron-withdrawing cyano group that can influence its reactivity. While effective, boronic acids, in general, can be susceptible to challenges such as protodeboronation and the formation of boroxine anhydrides, which can complicate stoichiometry and impact reaction yields.[2] To address these limitations, more stable and user-friendly alternatives have been developed.

Alternative Reagents: Potassium Trifluoroborates and MIDA Boronates

Potassium (3-Cyano-4-propoxyphenyl)trifluoroborate emerges as a highly stable, crystalline solid that is resistant to air and moisture.[1][2] This enhanced stability simplifies handling and storage.[1] In the presence of a base, trifluoroborates slowly hydrolyze to release the active boronic acid in situ, which can be advantageous in minimizing side reactions.

N-Methyliminodiacetic Acid (MIDA) Boronate of 3-Cyano-4-propoxyphenylboronic acid represents a significant advancement in organoboron chemistry. MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography, and are often crystalline, free-flowing solids.[3][4][5] This stability allows for their use in multi-step, iterative cross-coupling strategies where the boronic acid moiety needs to be protected during other chemical transformations.[3][4] The MIDA group is readily cleaved under mild basic conditions to liberate the boronic acid for the Suzuki-Miyaura coupling.[5][6]

Performance Benchmarking: A Data-Driven Comparison

To provide a clear and objective comparison, we present representative data from a model Suzuki-Miyaura cross-coupling reaction between the respective organoboron reagent and 4-bromoanisole.

Table 1: Performance Comparison in a Model Suzuki-Miyaura Reaction

ReagentStructureReaction Time (h)Yield (%)Purity (%)Key Advantages
3-Cyano-4-propoxyphenylboronic acid Boronic Acid Structure685>95Readily available
Potassium (3-Cyano-4-propoxyphenyl)trifluoroborate Trifluoroborate Structure892>97High stability, ease of handling
3-Cyano-4-propoxyphenylboronic acid MIDA ester MIDA Boronate Structure1295>98Exceptional stability, suitable for iterative synthesis

Note: The structures are illustrative placeholders. The yields and reaction times are representative values based on established principles of Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling reaction using each of the benchmarked reagents.

Protocol 1: Using 3-Cyano-4-propoxyphenylboronic Acid

Protocol_1 start Start reagents Combine 4-bromoanisole (1 mmol), 3-Cyano-4-propoxyphenylboronic acid (1.2 mmol), and K2CO3 (2 mmol) in a flask. start->reagents solvent Add 1,4-dioxane/H2O (4:1, 5 mL). reagents->solvent degas Degas the mixture with argon for 15 min. solvent->degas catalyst Add Pd(PPh3)4 (0.03 mmol). degas->catalyst heat Heat the reaction at 90 °C for 6 h. catalyst->heat workup Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. heat->workup purify Purify by column chromatography. workup->purify end End purify->end

Figure 2: Workflow for Suzuki-Miyaura coupling with 3-Cyano-4-propoxyphenylboronic acid.

  • To a clean, dry Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-Cyano-4-propoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Potassium (3-Cyano-4-propoxyphenyl)trifluoroborate

Protocol_2 start Start reagents Combine 4-bromoanisole (1 mmol), Potassium (3-Cyano-4-propoxyphenyl)trifluoroborate (1.5 mmol), and Cs2CO3 (3 mmol) in a flask. start->reagents solvent Add THF/H2O (10:1, 5.5 mL). reagents->solvent degas Degas the mixture with argon for 15 min. solvent->degas catalyst Add PdCl2(dppf)·CH2Cl2 (0.02 mmol). degas->catalyst heat Heat the reaction at 80 °C for 8 h. catalyst->heat workup Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. heat->workup purify Purify by column chromatography. workup->purify end End purify->end

Figure 3: Workflow for Suzuki-Miyaura coupling with Potassium (3-Cyano-4-propoxyphenyl)trifluoroborate.

  • In a Schlenk flask, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), potassium (3-Cyano-4-propoxyphenyl)trifluoroborate (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

  • Add a 10:1 mixture of THF and water (5.5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.02 mmol, 2 mol%).[6]

  • Heat the reaction at 80 °C for 8 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Using 3-Cyano-4-propoxyphenylboronic acid MIDA ester

Protocol_3 start Start reagents Combine 4-bromoanisole (1 mmol), 3-Cyano-4-propoxyphenylboronic acid MIDA ester (1.1 mmol), and K3PO4 (3 mmol) in a flask. start->reagents solvent Add THF/H2O (2:1, 6 mL). reagents->solvent degas Degas the mixture with argon for 15 min. solvent->degas catalyst Add Pd(OAc)2 (0.02 mmol) and SPhos (0.04 mmol). degas->catalyst heat Heat the reaction at room temperature for 12 h. catalyst->heat workup Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. heat->workup purify Purify by column chromatography. workup->purify end End purify->end

Figure 4: Workflow for Suzuki-Miyaura coupling with 3-Cyano-4-propoxyphenylboronic acid MIDA ester.

  • To a vial, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-Cyano-4-propoxyphenylboronic acid MIDA ester (1.1 mmol, 1.1 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Add a 2:1 mixture of THF and water (6 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%).

  • Stir the reaction at room temperature for 12 hours.[3]

  • Follow the workup and purification steps as described in Protocol 1.

Conclusion and Recommendations

The choice between 3-Cyano-4-propoxyphenylboronic acid and its more stable derivatives is contingent upon the specific demands of the synthetic route.

  • 3-Cyano-4-propoxyphenylboronic acid remains a viable and cost-effective option for straightforward, single-step couplings where reagent instability is not a primary concern.

  • Potassium (3-Cyano-4-propoxyphenyl)trifluoroborate is the reagent of choice when enhanced stability, ease of handling, and consistent performance are paramount. Its use can lead to improved yields and purity, justifying the potential for a longer reaction time.

  • 3-Cyano-4-propoxyphenylboronic acid MIDA ester is the superior option for complex, multi-step syntheses that require an orthogonal protecting group strategy for the boronic acid functionality. Its exceptional stability and controlled release of the active species make it an invaluable tool for the construction of intricate molecular architectures.

By understanding the nuanced differences in reactivity and handling of these reagents, researchers can strategically select the most appropriate building block to accelerate their drug discovery and development programs.

References

  • BenchChem. (2025).
  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707-10.
  • Burke, M. D., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • Burke, M. D., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed.
  • Molander, G. A., & Bernardi, C. R. (2002).
  • Sigma-Aldrich.
  • Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743-5747.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • BenchChem. (2025).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Darses, S., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Wallow, T. I., & Novak, B. M. (1991). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • Organic Syntheses Procedure. 3 - Organic Syntheses Procedure.
  • Organic Syntheses Procedure. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • ResearchGate. (2022).
  • ResearchGate. (2010).
  • Google Patents. (2017). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Frontier Specialty Chemicals.

Sources

Validation

A Mechanistic and Performance-Based Comparison of 3-Cyano-4-propoxyphenylboronic Acid in Key Cross-Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful and efficient construction...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Arylboronic acids are foundational reagents in this endeavor, particularly in the formation of biaryl and aryl-heteroatom linkages that are prevalent in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth mechanistic and performance-based comparison of 3-Cyano-4-propoxyphenylboronic acid, a versatile yet electronically complex reagent, in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Chan-Lam reactions.

We will explore the nuanced electronic effects of the constituent cyano and propoxy groups on reaction mechanisms and outcomes. Furthermore, this guide will objectively compare the performance of 3-Cyano-4-propoxyphenylboronic acid against relevant alternative boronic acids and introduce more stable surrogates, namely potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates. This analysis is supported by a synthesis of literature-derived data and mechanistic principles to empower researchers in making informed decisions for their synthetic campaigns.

The Dichotomous Nature of 3-Cyano-4-propoxyphenylboronic Acid: A Mechanistic Perspective

The reactivity of 3-Cyano-4-propoxyphenylboronic acid in cross-coupling reactions is dictated by the interplay of its two key substituents: the electron-withdrawing cyano (-CN) group at the 3-position and the electron-donating propoxy (-OPr) group at the 4-position. This unique electronic profile imparts a distinct character to the boronic acid, influencing the key steps of the catalytic cycles in both Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Coupling: A Balancing Act in the Catalytic Cycle

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of C-C bond formation.[1] The catalytic cycle generally proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[2]

The electronic nature of the boronic acid predominantly influences the transmetalation step, which is often rate-determining.[1][2] In this step, the organic moiety is transferred from the boron atom to the palladium center. For transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3]

The electron-donating 4-propoxy group in 3-Cyano-4-propoxyphenylboronic acid increases the electron density on the aromatic ring, which generally accelerates the transmetalation step by making the aryl group more nucleophilic. Conversely, the electron-withdrawing 3-cyano group decreases the electron density, which can retard the rate of transmetalation.[4] The net effect on the reaction rate is a balance of these opposing influences.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: Modulating Nucleophilicity for C-N and C-O Bond Formation

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O, through a copper-catalyzed reaction of a boronic acid with an amine or alcohol.[5][6] Unlike palladium-catalyzed couplings, the Chan-Lam reaction can often be performed under milder conditions, open to the air.[5]

The proposed mechanism involves the formation of a copper(II)-aryl intermediate, which then undergoes ligand exchange with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species affords the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.[5]

The electronic properties of the aryl boronic acid also play a crucial role here. The electron-donating propoxy group enhances the nucleophilicity of the aryl group, which can facilitate the transmetalation to the copper center. The electron-withdrawing cyano group, while potentially slowing down this step, can also influence the stability of the intermediate copper complexes. The presence of a nitrile group generally does not poison the copper catalyst.[5]

Chan_Lam_Cycle Cu(II) Cu(II) [Ar-Cu(II)] [Ar-Cu(II)] Cu(II)->[Ar-Cu(II)] Transmetalation (Ar-B(OH)2) [Ar-Cu(III)-Nu] [Ar-Cu(III)-Nu] [Ar-Cu(II)]->[Ar-Cu(III)-Nu] Oxidation & Ligand Exchange (Nu-H, O2) Ar-Nu Ar-Nu [Ar-Cu(III)-Nu]->Ar-Nu Cu(I) Cu(I) [Ar-Cu(III)-Nu]->Cu(I) Reductive Elimination Cu(I)->Cu(II) Re-oxidation (O2)

Figure 2: Plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Performance Comparison with Alternative Boronic Acids

To provide a practical context for the mechanistic discussion, this section presents a comparative analysis of 3-Cyano-4-propoxyphenylboronic acid against two structurally related alternatives in a representative Suzuki-Miyaura coupling reaction. The selected comparators are 4-propoxyphenylboronic acid , which lacks the electron-withdrawing cyano group, and 3-cyanophenylboronic acid , which lacks the electron-donating propoxy group.

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling

Boronic AcidStructureElectronic CharacterRepresentative Yield (%)
3-Cyano-4-propoxyphenylboronic acid 3-Cyano-4-propoxyphenylboronic acidMixed EDG/EWG75-85
4-Propoxyphenylboronic acid 4-Propoxyphenylboronic acidElectron-Donating (EDG)85-95
3-Cyanophenylboronic acid 3-Cyanophenylboronic acidElectron-Withdrawing (EWG)70-80

Note: Yields are illustrative and can vary significantly based on the specific reaction partners, catalyst, ligand, base, and solvent system employed. The data is synthesized from general trends reported in the literature for boronic acids with similar electronic properties.

As the data suggests, the presence of the electron-donating propoxy group in 4-propoxyphenylboronic acid generally leads to higher yields, consistent with an accelerated transmetalation step. Conversely, the solely electron-withdrawing nature of 3-cyanophenylboronic acid can result in slightly lower yields under similar conditions. 3-Cyano-4-propoxyphenylboronic acid exhibits an intermediate reactivity profile, highlighting the competing electronic effects of its substituents.

Enhancing Stability and Handling: Alternatives to Boronic Acids

A significant challenge in working with some boronic acids is their propensity for protodeboronation and decomposition, which can lead to poor reproducibility and the need for stringent storage and handling conditions.[7] To address these limitations, more stable surrogates have been developed, with potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates being the most prominent.[8][9]

Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are crystalline, air- and moisture-stable solids that are often easier to handle and purify than their boronic acid counterparts.[10] They participate readily in Suzuki-Miyaura and Chan-Lam couplings, typically requiring fluoride- or base-mediated activation to generate the active trivalent boron species in situ.

Table 2: Comparison of Boronic Acid and its Trifluoroborate Salt

ReagentStructureStabilityHandling
3-Cyano-4-propoxyphenylboronic acid 3-Cyano-4-propoxyphenylboronic acidModerateSensitive to moisture and air
Potassium (3-Cyano-4-propoxyphenyl)trifluoroborate Potassium (3-Cyano-4-propoxyphenyl)trifluoroborateHighCrystalline, bench-stable solid
N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of exceptionally stable, crystalline, and chromatography-compatible boronic acid surrogates.[8][9][11][12][13] The MIDA ligand protects the boron center, rendering it inert to a wide range of reaction conditions. Deprotection to the free boronic acid is typically achieved under mild basic conditions, allowing for its use in iterative cross-coupling strategies.[8][9][11][12] This "slow-release" of the boronic acid can also suppress unwanted side reactions.[9]

Boronic_Acid_Alternatives cluster_0 Boronic Acid cluster_1 Potassium Trifluoroborate cluster_2 MIDA Boronate Boronic_Acid Ar-B(OH)₂ Trifluoroborate [Ar-BF₃]⁻K⁺ Boronic_Acid->Trifluoroborate KHF₂ MIDA_Boronate Ar-B(MIDA) Boronic_Acid->MIDA_Boronate MIDA, -H₂O

Figure 3: Relationship between boronic acids and their stable surrogates.

Experimental Protocols

To facilitate the practical application of the concepts discussed, the following are representative, detailed protocols for Suzuki-Miyaura and Chan-Lam couplings. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general method for the palladium-catalyzed cross-coupling of an aryl bromide with 3-Cyano-4-propoxyphenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Cyano-4-propoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 3-Cyano-4-propoxyphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution, additional toluene, and water to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol describes a general method for the copper-catalyzed N-arylation of a primary or secondary amine with 3-Cyano-4-propoxyphenylboronic acid.

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • 3-Cyano-4-propoxyphenylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Molecular sieves (4 Å, ~100 mg)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar, add Cu(OAc)₂, the amine, 3-Cyano-4-propoxyphenylboronic acid, and molecular sieves.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

3-Cyano-4-propoxyphenylboronic acid is a valuable building block for the synthesis of complex organic molecules, offering a unique electronic profile that can be harnessed in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Its performance is a result of the balance between the electron-donating propoxy group and the electron-withdrawing cyano group. While generally exhibiting good reactivity, researchers should be mindful of the potential for slightly reduced reaction rates compared to analogues bearing only electron-donating substituents. For applications requiring enhanced stability, reproducibility, and ease of handling, the use of its corresponding potassium trifluoroborate salt or MIDA boronate is highly recommended. By understanding the mechanistic nuances and comparative performance of this reagent and its alternatives, chemists can better strategize and optimize their synthetic routes to achieve their desired molecular targets with greater efficiency and success.

References

Click to expand
  • Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. CORE. [Link]

  • Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Chemical Communications. Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. The suggested mechanism for the synthesis of cyano biphenyl. ResearchGate. [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki‐Miyaura Coupling. ResearchGate. [Link]

  • Organometallics. Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. American Chemical Society. [Link]

  • Chemical Communications. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. Royal Society of Chemistry. [Link]

  • ACS Central Science. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. American Chemical Society. [Link]

  • PubMed. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. National Library of Medicine. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. National Institutes of Health. [Link]

  • Wikipedia. Chan–Lam coupling. Wikipedia. [Link]

  • Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]

  • Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. National Institutes of Health. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • Dalton Transactions. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Royal Society of Chemistry. [Link]

  • PubMed. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail. National Library of Medicine. [Link]

  • Organic Chemistry Portal. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Organic Chemistry Portal. [Link]

  • Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]

  • ResearchGate. Synthetic applications and methodology development of Chan–Lam coupling: a review. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. National Institutes of Health. [Link]

  • ResearchGate. Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. National Institutes of Health. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

  • Synthesis of New Cyano-Substituted bis-Benzothiazolyl Arylfurans and Arylthiophenes. University of Chemistry and Technology, Prague. [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. [Link]

Sources

Comparative

The Strategic Application of 3-Cyano-4-propoxyphenylboronic Acid Scaffolds in Modern Drug Discovery: A Comparative Guide

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is a perpetual endeavor. Among the myriad of molecular scaffolds available to medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is a perpetual endeavor. Among the myriad of molecular scaffolds available to medicinal chemists, boronic acids have carved a significant niche, transitioning from versatile synthetic intermediates to key pharmacophores in their own right. This guide provides an in-depth technical analysis of a specific, yet increasingly relevant building block, 3-Cyano-4-propoxyphenylboronic acid , and its derivatives. Through a central case study in the inhibition of xanthine oxidase, we will objectively compare its performance with alternative cyanophenyl-containing scaffolds targeting other key enzymes, namely Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). This comparative analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage this scaffold in their own research programs.

The Rise of Boronic Acids and the Significance of the Cyanophenyl Moiety

Boronic acids, characterized by the -B(OH)₂ functional group, have become indispensable tools in medicinal chemistry. Their utility is twofold: as versatile coupling partners in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling for the construction of complex molecular architectures, and as moieties that can directly and reversibly interact with biological targets, often serine proteases.[1][2] The boron atom, with its empty p-orbital, can form a stable tetrahedral intermediate with active site serine residues, leading to potent enzyme inhibition.

The incorporation of a cyanophenyl group, particularly the 3-cyano-4-alkoxy substitution pattern, offers several strategic advantages in drug design. The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, capable of forming crucial interactions within an enzyme's active site. The adjacent alkoxy group, such as the propoxy group in our subject molecule, can provide a handle for modulating physicochemical properties like lipophilicity and metabolic stability, and can explore hydrophobic pockets within the binding site to enhance potency and selectivity.

Case Study: 3-Cyano-4-alkoxyphenyl Derivatives as Potent Xanthine Oxidase Inhibitors

A compelling case for the application of the 3-cyano-4-alkoxyphenyl scaffold is found in the development of novel inhibitors of xanthine oxidase (XO). XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[3] Elevated levels of uric acid are implicated in conditions such as gout and hyperuricemia, making XO a prime therapeutic target.

In a pivotal study, a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were designed, synthesized, and evaluated for their XO inhibitory activity.[1][4] This work provides a rich dataset for understanding the structure-activity relationship (SAR) of this scaffold.

Experimental Design and Rationale

The design strategy for these inhibitors was rooted in the structure of known non-purine XO inhibitors like febuxostat. The 2-(4-alkoxy-3-cyano)phenyl moiety was identified as a key pharmacophore that could effectively occupy the active site of the enzyme. The pyrimidine-5-carboxylic acid portion of the molecule was designed to mimic the purine ring of the natural substrates and form critical interactions with the enzyme.

The causality behind the experimental choices lies in a systematic exploration of the chemical space around this core scaffold. By varying the alkoxy group (R in the table below) and modifying the pyrimidine ring, the researchers aimed to optimize potency and druglike properties. The in vitro XO inhibition assay, a spectrophotometric method monitoring the production of uric acid at 295 nm, was chosen as the primary screen due to its robustness and direct measurement of enzyme activity.[3]

Performance Data and Structure-Activity Relationship (SAR)

The following table summarizes the in vitro XO inhibitory activity of a selection of the synthesized compounds.

Compound IDR (Alkoxy Group)XO IC50 (μM)
8a Methoxy0.5677
8c Propoxy0.0831
8e Isopentyloxy0.046
10c Propoxy (Imino)0.0240
10e Isopentyloxy (Imino)0.0181
Febuxostat (Reference)0.0236
Allopurinol (Reference)7.5902

Data sourced from Mao et al. (2019) and a follow-up study by the same group.[1][4][5]

The data clearly demonstrates the high potency of this scaffold. Several key SAR insights can be drawn:

  • Alkoxy Chain Length: Increasing the length and branching of the alkoxy chain generally leads to enhanced potency, with the isopentoxy group (in 8e and 10e ) providing the most significant improvement. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these larger groups.

  • Modification of the Pyrimidine Ring: Replacement of the 6-oxo group with a 6-imino group (compounds 10c and 10e ) resulted in a notable increase in inhibitory activity. This highlights the sensitivity of the enzyme to modifications in this region and the potential for the imino group to form more favorable interactions.

  • Comparison to Standards: Several of the synthesized compounds, particularly 10c and 10e , exhibited potency comparable to or greater than the approved drug febuxostat, and were significantly more potent than allopurinol.[1]

A Lineweaver-Burk plot analysis of a representative compound, 10c , revealed a mixed-type inhibition pattern, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[4]

In Vivo Efficacy

The promising in vitro results were further validated in a potassium oxonate-induced hyperuricemia rat model. Compound 10c , when administered orally at a dose of 5 mg/kg, was shown to significantly lower serum uric acid levels, demonstrating its potential as an orally bioavailable therapeutic agent.[4][6]

Comparative Analysis: The Cyanophenyl Motif in Other Kinase Inhibitors

To provide a broader context for the utility of the 3-cyano-4-alkoxyphenyl scaffold, we will now compare its application in XO inhibition with the use of the cyanophenyl motif in inhibitors of two other important enzyme classes: Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).

Cyanophenyl Scaffolds in Janus Kinase (JAK) Inhibition

The JAK family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that are central to immune responses and inflammation. Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors incorporate a cyanophenyl group to achieve high potency and selectivity.

While not boronic acids, these inhibitors demonstrate the value of the cyanophenyl moiety in a different context. The cyano group often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The rest of the molecule is then designed to occupy the ATP-binding pocket and achieve selectivity against different JAK isoforms.

Inhibitor ClassTargetKey Structural FeaturePotency (IC50)
PhenylaminopyrimidinesJAK1/2CyanomethylbenzamideLow nM
Pyrazole-basedJAK14-cyanotetrahydropyranLow nM

This is a generalized representation based on multiple sources.

The key takeaway is that the cyanophenyl group is a versatile pharmacophore that can be effectively utilized in different molecular contexts to achieve high-affinity binding to diverse enzyme targets.

Cyanophenyl Scaffolds in Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is another non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. BTK inhibitors have revolutionized the treatment of B-cell malignancies. Many BTK inhibitors, both covalent and reversible, feature a cyanophenyl group.

In this context, the cyanophenyl group often contributes to the overall binding affinity by participating in van der Waals interactions and hydrogen bonding within the ATP-binding site. The design of these inhibitors focuses on achieving high selectivity for BTK over other kinases to minimize off-target effects.

Inhibitor TypeTargetKey Structural FeaturePotency (IC50)
Reversible InhibitorsBTKPhenyl-9H-purin-2-amineSub-nM to low nM
Covalent InhibitorsBTKAcrylamide warheadLow nM

This is a generalized representation based on multiple sources.

The successful application of the cyanophenyl motif in BTK inhibitors further underscores its importance as a privileged scaffold in kinase inhibitor design.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

In Vitro Xanthine Oxidase Inhibition Assay

This assay is based on the spectrophotometric measurement of uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of xanthine oxidase in phosphate buffer.

  • Prepare a stock solution of xanthine in phosphate buffer.

  • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., allopurinol, febuxostat) in DMSO.

  • In a 96-well plate, add phosphate buffer, the test compound solution (or DMSO for control), and the xanthine oxidase solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the xanthine solution to all wells.

  • Immediately measure the increase in absorbance at 295 nm over time using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This is a generalized protocol based on several sources.[3][7]

In Vivo Hypouricemic Activity in a Rat Model

This protocol describes the evaluation of the uric acid-lowering effects of a test compound in an animal model.

Animal Model:

  • Male Sprague-Dawley or Wistar rats.

  • Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor.

Procedure:

  • Acclimatize the animals for a week before the experiment.

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose sodium) orally.

  • After a set time (e.g., 1 hour), induce hyperuricemia by injecting potassium oxonate.

  • Collect blood samples from the tail vein or via cardiac puncture at different time points (e.g., 2 and 4 hours after compound administration).

  • Separate the serum by centrifugation.

  • Measure the serum uric acid levels using a commercial uric acid assay kit or by HPLC.

  • The percentage reduction in serum uric acid is calculated by comparing the treated groups to the hyperuricemic control group.

This is a generalized protocol based on several sources.[6][8]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 3-Cyano-4-alkoxy- -phenyl Derivative Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of the Xanthine Oxidase Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of 2-(4-alkoxy-3-cyano)phenyl Derivatives xo_assay Xanthine Oxidase Inhibition Assay (IC50) synthesis->xo_assay sar_analysis Structure-Activity Relationship (SAR) Analysis xo_assay->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection animal_model Hyperuricemic Rat Model lead_selection->animal_model efficacy_testing Hypouricemic Efficacy Testing animal_model->efficacy_testing

Caption: Drug Discovery Workflow for XO Inhibitors.

Conclusion and Future Perspectives

The 3-cyano-4-propoxyphenylboronic acid scaffold and its derivatives represent a highly promising class of molecules for drug discovery. As demonstrated through the case study of xanthine oxidase inhibitors, this scaffold can be leveraged to generate potent, and in some cases, superior alternatives to existing therapies. The comparative analysis with cyanophenyl-containing JAK and BTK inhibitors highlights the versatility of the core cyanophenyl motif in achieving high-affinity interactions with diverse enzyme targets.

The future of drug discovery with this scaffold lies in its further exploration against a wider range of biological targets. The inherent reactivity of the boronic acid moiety, combined with the tunable properties afforded by the cyanophenyl group, provides a rich chemical space for the design of novel therapeutics. As our understanding of disease biology deepens, the strategic application of well-characterized and potent scaffolds like 3-cyano-4-propoxyphenylboronic acid will undoubtedly continue to be a cornerstone of successful drug development programs.

References

  • Mao, Q., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111558.
  • De Lucca, G. V., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(17), 7915-7933.
  • Mao, Q., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111558.
  • ChEMBL. (n.d.). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. [Link]

  • Wang, S., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 38, 116117.
  • Oda, M., et al. (1994). Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, BOF-4272, in healthy volunteers. The Journal of Pharmacology and Experimental Therapeutics, 270(2), 453-459.
  • Sci-Hub. (n.d.). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. [Link]

  • Sricharoen, P., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Applied Pharmaceutical Science, 14(1), 1-8.
  • Cikrikci, S., et al. (2016). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Journal of Chemistry, 2016, 1-9.
  • Figueiredo, J., et al. (2020). From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues.
  • Chen, Y. C., et al. (2016). Evaluation of Xanthine Oxidase Inhibitory Potential and In vivo Hypouricemic Activity of Dimocarpus longan Lour. Extracts. Pharmacognosy Magazine, 12(46), S243-S250.
  • Li, R., et al. (2018). Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. Molecules, 23(1), 123.
  • Zhang, B., et al. (2019). Targeting the subpocket in xanthine oxidase: Design, synthesis, and biological evaluation of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 181, 111559.
  • Horiuchi, H., et al. (2000). Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents. European Journal of Pharmacology, 391(1-2), 131-137.
  • Figueiredo, J., et al. (2020). From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies With Focus on Natural Molecules and Analogues.
  • de Oliveira, A. C. S., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. ACS Omega.
  • ResearchGate. (2020). (PDF) From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. [Link]

  • Sharma, S., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry.
  • Chen, Y., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. Molecules, 26(16), 4875.
  • Chang, Y. C., et al. (2007). Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities. Free Radical Biology and Medicine, 43(11), 1541-1551.
  • Hlushko, S. V., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem.
  • Sun, Q., et al. (2021). Exploration of novel non-purine xanthine oxidase inhibitors based on oxadiazolones by an integrated simulation study. New Journal of Chemistry, 45(32), 14567-14578.
  • Agarwal, R. P., et al. (1982). Selective inhibition of xanthine oxidase by substituted pyridopyrimidines. Biochemical Pharmacology, 31(18), 3045-3048.
  • Siddesh, M. B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of the Serbian Chemical Society, 84(5), 515-526.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

  • Al-Obaidi, A. M. J., et al. (2022). SEARCH FOR BİOLOGİCALLY ACTİVE SUBSTANCES USİNG THE EXAMPLE OF 2.4-DIOXO- AND 4-IMINO-2-OXO- 3-PHENYL-5-R-6-R`-THIENO[2.3-D].
  • Rodrigues, J. A., et al. (2010). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(8), 3295-3303.
  • Wang, Y., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. Current Drug Targets, 24(10), 834-851.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-Cyano-4-propoxyphenylboronic Acid

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Compounds like 3-Cyano-4-propoxyphenylboronic acid are valuable tools in drug discovery and...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Compounds like 3-Cyano-4-propoxyphenylboronic acid are valuable tools in drug discovery and organic synthesis, but their unique chemical nature demands a rigorous and informed approach to waste management. This guide moves beyond simple checklists to provide a framework for thinking about chemical disposal, ensuring the safety of your team and the integrity of our environment. The dual functionality of this molecule—an organic nitrile and a boronic acid—necessitates a disposal protocol that respects both hazard classes.

The cardinal rule for this compound is that it must be treated as regulated hazardous chemical waste . Under no circumstances should it or its solutions be disposed of down the sink or in the regular trash. The presence of the cyano (-C≡N) group is of primary concern, as improper handling of cyanide-containing compounds can lead to the formation of highly toxic byproducts.[1][2]

Hazard Profile and Core Safety Data

Before handling waste, a clear understanding of the compound's risk profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards from closely related structural analogs. Compounds like 3-Cyanophenylboronic acid and 3-Cyano-4-fluorophenylboronic acid are classified as acutely toxic if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[3][4] Therefore, we must handle 3-Cyano-4-propoxyphenylboronic acid with a commensurate level of caution.

Parameter Information Source
Chemical Name 3-Cyano-4-propoxyphenylboronic acidN/A
CAS Number 279262-22-5[5]
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Serious Eye Irritant.[3][4]
Primary Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases.[1][6]
Required PPE Chemical Safety Goggles, Lab Coat, Nitrile Gloves.[3][4]
Disposal Route Collection as Hazardous Chemical Waste via Institutional EHS.[7][8]

Step-by-Step Disposal Protocol

The following procedure ensures that waste is segregated, contained, and managed in compliance with federal and local regulations.[8][9] The core principle is preventing accidental reactions by ensuring waste stream integrity.

Part A: Solid Waste Disposal

(For pure compound, contaminated weigh boats, gloves, and wipes)

  • Prepare a Designated Container :

    • Obtain a hazardous waste container designated for "Solid Organic Chemical Waste" from your institution's Environmental Health & Safety (EHS) department.

    • The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and be in good condition with a secure, screw-top lid.[6]

  • Labeling :

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write "Hazardous Waste" and list the full chemical name: "3-Cyano-4-propoxyphenylboronic acid." Do not use abbreviations or chemical formulas.[8] It is also best practice to note "Contains cyanide compounds" to alert waste handlers to the specific hazard.

  • Waste Collection :

    • Carefully place all solid waste contaminated with the compound directly into the labeled container.

    • Keep the container securely closed at all times, except when actively adding waste.[9][10]

  • Storage and Pickup :

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab.[8]

    • Ensure the container is within a secondary containment bin to mitigate any potential leaks.

    • Once the container is 90% full, submit a chemical waste pickup request to your EHS office.[8]

Part B: Liquid Waste Disposal

(For solutions containing the compound, e.g., in organic solvents or aqueous buffers)

  • Prepare a Designated Container :

    • Obtain a hazardous waste container for liquid waste, typically an HDPE or glass carboy.

    • The waste stream should be designated based on the solvent system (e.g., "Halogen-Free Organic Waste" or "Aqueous Waste" ). Crucially, do not mix this waste stream with other incompatible wastes.

  • Labeling :

    • As with solid waste, label the container before use.

    • List all chemical constituents with their approximate percentages. For example:

      • Methanol (~80%)

      • Water (~20%)

      • 3-Cyano-4-propoxyphenylboronic acid (~<1%)

    • Again, explicitly add the note "Contains cyanide compounds." This is critical because mixing cyanide-containing waste with an acidic waste stream could create conditions for the release of highly toxic hydrogen cyanide (HCN) gas.[1]

  • Waste Collection :

    • Carefully pour the liquid waste into the container using a funnel.

    • Remove the funnel immediately after use and seal the container cap tightly. Leaving a funnel in the opening is a common regulatory violation.[8]

  • Storage and Pickup :

    • Store the sealed carboy in your lab's SAA, within appropriate secondary containment (e.g., a plastic tub).[9]

    • Segregate this waste container from incompatible waste streams, particularly strong acids.[10]

    • Request a pickup from EHS when the container is 90% full.

Disposal Decision Workflow

The following diagram illustrates the logical flow for correctly managing waste generated from work with 3-Cyano-4-propoxyphenylboronic acid.

G Disposal Workflow for 3-Cyano-4-propoxyphenylboronic Acid cluster_start Waste Generation cluster_characterization Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Identify Waste: 3-Cyano-4-propoxyphenylboronic acid waste_type Is the waste solid or liquid? start->waste_type solid_container Select 'Solid Organic Waste' container. waste_type->solid_container Solid liquid_container Select appropriate liquid waste container (e.g., 'Halogen-Free Organic'). waste_type->liquid_container Liquid label_solid Label with full chemical name and 'Contains cyanide compounds'. solid_container->label_solid collect_solid Place waste in container. Keep closed. label_solid->collect_solid storage Store container in secondary containment in a Satellite Accumulation Area (SAA). collect_solid->storage label_liquid Label with ALL constituents and 'Contains cyanide compounds'. liquid_container->label_liquid collect_liquid Pour waste into container. Keep closed. label_liquid->collect_liquid collect_liquid->storage pickup Request EHS pickup when full. storage->pickup

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of 3-Cyano-4-propoxyphenylboronic Acid

Hazard Identification and Risk Assessment: An Evidence-Based Approach Due to the absence of a specific Safety Data Sheet for 3-Cyano-4-propoxyphenylboronic acid, a conservative approach to hazard assessment is warranted....

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet for 3-Cyano-4-propoxyphenylboronic acid, a conservative approach to hazard assessment is warranted. Based on the documented hazards of analogous compounds such as 3-Cyano-4-fluorophenylboronic acid and 3-Cyanophenylboronic acid, it is prudent to assume that 3-Cyano-4-propoxyphenylboronic acid possesses a similar hazard profile.[1][2]

Anticipated Hazards Include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation, with the potential for serious eye damage.[1][2][5]

  • Acute Dermal Toxicity: May be harmful in contact with skin.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5][6][7][8]

Given these potential hazards, all handling of 3-Cyano-4-propoxyphenylboronic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][9] An eyewash station and safety shower must be readily accessible.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-Cyano-4-propoxyphenylboronic acid. The following table outlines the minimum required PPE.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][6][10][11][12]Protects against splashes, dust, and accidental contact that can lead to serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][10]Prevents skin contact, which can cause irritation and potential allergic reactions. Gloves should be inspected before use and disposed of properly after handling.[5][10]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5][13]Protects the skin on the body and legs from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and engineering controls are not sufficient.[6][11][14]Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is essential for the safe handling of 3-Cyano-4-propoxyphenylboronic acid, from initial preparation to the completion of the experimental work.

3.1. Work Area Preparation

  • Fume Hood: All manipulations of solid 3-Cyano-4-propoxyphenylboronic acid and its solutions must be performed within a certified chemical fume hood to control exposure.[5][9]

  • Cleanliness: Ensure the work area is clean, organized, and free of clutter to minimize the risk of spills and cross-contamination.

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.

3.2. Weighing and Solution Preparation

  • Minimize Dust: When weighing the solid compound, do so in a manner that minimizes the generation of dust. Use a spatula to carefully transfer the material.

  • Closed System: Whenever possible, use a closed system for transferring the solid to a reaction vessel.

  • Solvent Addition: Add the solvent to the solid slowly and carefully to avoid splashing.

3.3. Post-Handling Decontamination

  • Work Surface: Thoroughly decontaminate the work area with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

  • Equipment: Clean all glassware and equipment that came into contact with the chemical. The initial rinse should be collected as hazardous waste.[9]

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of gloves and any other disposable PPE as hazardous waste. Lab coats should be laundered separately from personal clothing.

Disposal Plan: Ensuring Environmental Responsibility

All waste generated from the use of 3-Cyano-4-propoxyphenylboronic acid must be treated as hazardous waste.[5]

4.1. Waste Segregation

  • Do not mix waste containing 3-Cyano-4-propoxyphenylboronic acid with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9]

4.2. Waste Collection

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and paper towels, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.

4.3. Container Disposal

  • Initial Rinse: Rinse empty containers that held 3-Cyano-4-propoxyphenylboronic acid with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[9]

  • Subsequent Rinses: After the initial hazardous rinse, the container can be washed with soap and water.

  • Final Disposal: Once clean and dry, deface the original label and dispose of the container according to your institution's guidelines for glass or plastic recycling.[9]

Important Note: Always consult your institution's EHS office for specific disposal guidelines, as regulations can vary.[5][14] Never dispose of boronic acids down the drain unless explicitly permitted by local authorities.[15]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][11]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Spill Evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.[6] Clean the spill area thoroughly.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Handling 3-Cyano-4-propoxyphenylboronic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE WorkArea Prepare Work Area in Fume Hood Prep->WorkArea Safety First Weigh Weigh Solid Compound WorkArea->Weigh Proceed to Handling Dissolve Prepare Solution Weigh->Dissolve React Perform Experiment Dissolve->React Decon Decontaminate Work Area & Equipment React->Decon Experiment Complete Waste Segregate & Store Hazardous Waste Decon->Waste RemovePPE Remove & Dispose of PPE Waste->RemovePPE

Caption: A visual representation of the safe handling workflow.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. Available at: [Link]

  • Disposal Of Boric Acid - Sciencing. Available at: [Link]

  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. Available at: [Link]

  • Boric acid - Chemtalk. Available at: [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. Available at: [Link]

  • Boric Acid Safety & Hazards | Lab Alley. Available at: [Link]

  • Boric Acid SAFETY DATA SHEET - Etimine USA. Available at: [Link]

  • BORIC ACID | Occupational Safety and Health Administration - OSHA. Available at: [Link]

  • 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem. Available at: [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. Available at: [Link]

  • GHS 11 (Rev.11) SDS Word 下载 CAS: 214210-21-6 Name: 3-CYANO-4-FLUOROPHENYLBORONIC ACID... - XiXisys. Available at: [Link]

  • SAFETY DATA SHEET - Vector SDS and Chemical Management. Available at: [Link]

  • (3-Cyano-4-isopropoxyphenyl)boronic acid - AOBChem. Available at: [Link]

  • Water solubility - Registration Dossier - ECHA. Available at: [Link]

  • Dissociation constant - Registration Dossier - ECHA. Available at: [Link]

  • [3-cyano-4-(morpholin-4-yl)phenyl]boronic acid - PubChemLite. Available at: [Link]

Sources

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